Rucaparib camsylate
Description
This compound is the camsylate salt form of rucaparib, an orally bioavailable tricyclic indole and inhibitor of poly(ADP-ribose) polymerases (PARPs) 1 (PARP1), 2 (PARP2) and 3 (PARP3), with potential chemo/radiosensitizing and antineoplastic activities. Upon administration, rucaparib selectively binds to PARP1, 2 and 3 and inhibits PARP-mediated DNA repair. This enhances the accumulation of DNA strand breaks, promotes genomic instability and induces cell cycle arrest and apoptosis. This may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. PARPs are enzymes activated by single-strand DNA breaks that catalyze the post-translational ADP-ribosylation of nuclear proteins, which induces signaling and the recruitment of other proteins to repair damaged DNA. The PARP-mediated repair pathway plays a key role in DNA repair and is dysregulated in a variety of cancer cell types.
See also: Rucaparib (has active moiety).
Properties
IUPAC Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O.C10H16O4S/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBJJAFXHQQSRW-STOWLHSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027866 | |
| Record name | ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1859053-21-6 | |
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)-, compd. with 8-fluoro-1,3,4,5-tetrahydro-2-[4-[(methylamino)methyl]phenyl]-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1859053-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUCAPARIB CAMSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41AX9SJ8KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rucaparib Camsylate: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rucaparib (B1680265) camsylate, a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme family, has emerged as a significant therapeutic agent in the landscape of targeted cancer therapy.[1] This technical guide provides an in-depth exploration of the core mechanism of action of rucaparib, detailing its molecular targets, the principle of synthetic lethality, and its impact on DNA damage repair pathways. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways and workflows.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
Rucaparib is a small molecule inhibitor targeting PARP-1, PARP-2, and PARP-3, enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] By binding to the catalytic domain of these enzymes, rucaparib prevents the synthesis of poly (ADP-ribose) chains, a key step in the recruitment of other DNA repair proteins to the site of damage.[3]
The primary antitumor activity of rucaparib is rooted in the concept of synthetic lethality . In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing double-strand DNA breaks (DSBs), the inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs.[4] During DNA replication, these SSBs are converted into toxic DSBs. In HR-deficient cells, such as those with mutations in BRCA1 or BRCA2 genes, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[4]
A critical aspect of rucaparib's mechanism is PARP trapping .[5][6][7] The binding of rucaparib to the PARP enzyme not only inhibits its catalytic activity but also traps the PARP-DNA complex on the DNA at the site of the break.[5][6] These trapped complexes are more cytotoxic than the unrepaired SSBs alone, as they create a physical obstruction to DNA replication and transcription machinery.[5]
Signaling Pathways and Experimental Workflows
The intricate interplay of DNA damage response pathways is central to understanding rucaparib's mechanism. The following diagrams, generated using Graphviz (DOT language), illustrate these key processes.
Rucaparib's Core Mechanism of Action
Caption: Rucaparib inhibits and traps PARP, leading to synthetic lethality in HR-deficient cells.
Experimental Workflow for Assessing Rucaparib Efficacy
Caption: A typical workflow for evaluating the efficacy of rucaparib from preclinical to clinical stages.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and efficacy of rucaparib camsylate.
Table 1: In Vitro Inhibitory Activity of Rucaparib
| Parameter | Target | Value | Reference |
| IC50 | PARP-1 | 0.8 nM | [3][8] |
| PARP-2 | 0.5 nM | [3][8] | |
| PARP-3 | 28 nM | [3][8] | |
| Ki | PARP-1 | 1.4 nM | [3] |
| PARP-2 | 0.17 nM | [3] |
Table 2: Rucaparib IC50 Values in Selected Ovarian Cancer Cell Lines
| Cell Line | BRCA1/2 Status | Rucaparib IC50 (µM) | Reference |
| COLO704 | Undifferentiated | 2.52 ± 0.67 | [9] |
| UWB1.289 | BRCA1 mutant | 0.375 | [8] |
| UWB1.289 + BRCA1 | BRCA1 wild-type | 5.43 | [8] |
Note: A lower IC50 value indicates greater potency.
Table 3: Key Efficacy Results from the ARIEL3 Clinical Trial (Maintenance Treatment in Recurrent Ovarian Cancer)
| Patient Population | Rucaparib Median PFS (months) | Placebo Median PFS (months) | Hazard Ratio (95% CI) | p-value | Reference |
| BRCA-mutated | 26.8 | 5.4 | 0.20 (p<0.0001) | <0.0001 | [3] |
| HRD-positive | 13.6 | 5.4 | 0.32 (p<0.0001) | <0.0001 | [3] |
| Intent-to-treat | 10.8 | 5.4 | 0.36 (p<0.0001) | <0.0001 | [3] |
PFS: Progression-Free Survival; CI: Confidence Interval.
Table 4: Key Efficacy Results from the TRITON2 Clinical Trial (Metastatic Castration-Resistant Prostate Cancer)
| Patient Subgroup | Objective Response Rate (ORR) by IRR (95% CI) | Reference |
| BRCA (n=81) | 46% (35-57%) | |
| PALB2 (n=4) | 100% (40-100%) | |
| ATM (n=59) | 0% | |
| CDK12 (n=15) | 0% | |
| CHEK2 (n=7) | 0% |
IRR: Independent Radiology Review; CI: Confidence Interval.
Table 5: Common Adverse Events (≥20% of Patients) in the ARIEL3 Trial
| Adverse Event | Rucaparib (Grade 1-4) | Placebo (Grade 1-4) | Rucaparib (Grade 3-4) | Placebo (Grade 3-4) | Reference |
| Nausea | 79% | - | - | - | |
| Fatigue/Asthenia | 74% | - | - | - | |
| Abdominal pain/distention | 48% | - | - | - | |
| Rash | 45% | - | - | - | |
| Anemia | 41% | - | - | - | |
| Constipation | 39% | - | - | - | |
| Vomiting | 37% | - | - | - | |
| Thrombocytopenia | 35% | - | - | - | |
| Diarrhea | 34% | - | - | - | |
| Dysgeusia | 33% | - | - | - | |
| AST/ALT elevation | 33% | - | - | - | |
| Nasopharyngitis/URI | 29% | - | - | - | |
| Stomatitis | 28% | - | - | - | |
| Decreased appetite | 23% | - | - | - | |
| Neutropenia | 20% | - | - | - |
Data for placebo arm not fully detailed in the provided search result. URI: Upper Respiratory Tract Infection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of rucaparib.
PARP Enzyme Inhibition Assay
This assay quantifies the ability of rucaparib to inhibit the enzymatic activity of PARP.
-
Reagents and Materials:
-
Recombinant human PARP-1, PARP-2, or PARP-3 enzyme.
-
Histone-coated microplate.
-
Biotinylated NAD+.
-
Streptavidin-HRP (Horseradish Peroxidase).
-
Chemiluminescent or colorimetric HRP substrate.
-
Rucaparib at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
Add assay buffer, rucaparib (or vehicle control), and PARP enzyme to the wells of the histone-coated microplate.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate to allow for the PARP-catalyzed transfer of biotinylated ADP-ribose to the histones.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add the HRP substrate and measure the chemiluminescent or colorimetric signal using a microplate reader.
-
Calculate the percent inhibition of PARP activity at each rucaparib concentration and determine the IC50 value.
-
Cell Viability Assay (AlamarBlue Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with rucaparib.
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well microplates.
-
Rucaparib at various concentrations.
-
AlamarBlue reagent.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of rucaparib (and a vehicle control) for a specified period (e.g., 72 hours).
-
Add AlamarBlue reagent to each well (typically 10% of the culture volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Immunofluorescence for γH2AX
This technique is used to visualize and quantify DNA double-strand breaks (DSBs) within cells.
-
Reagents and Materials:
-
Cells cultured on coverslips.
-
Rucaparib.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS).
-
Blocking solution (e.g., 2.5% bovine serum albumin in PBS).
-
Primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Antifade mounting medium.
-
-
Procedure:
-
Treat cells with rucaparib (and controls) for the desired time.
-
Fix the cells with fixation solution.
-
Permeabilize the cell membranes with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash the cells.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash the cells.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with antifade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
-
PARP Trapping Assay
This assay measures the amount of PARP enzyme that remains bound to chromatin after drug treatment.
-
Reagents and Materials:
-
Cancer cell lines.
-
Rucaparib.
-
DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS) to induce SSBs.
-
Cell lysis and fractionation buffers to separate chromatin-bound proteins from soluble proteins.
-
Antibodies against PARP-1 and a loading control (e.g., Histone H3).
-
-
Procedure:
-
Treat cells with rucaparib (or vehicle) and a DNA damaging agent (e.g., 0.01% MMS for 30 minutes).[5]
-
Harvest the cells and perform subcellular fractionation to isolate the chromatin-bound protein fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.
-
Probe the membrane with antibodies against PARP-1 and a chromatin marker (e.g., Histone H3).
-
Quantify the amount of PARP-1 in the chromatin-bound fraction relative to the loading control. An increase in chromatin-bound PARP-1 in rucaparib-treated cells indicates PARP trapping.[5]
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor activity of rucaparib in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID).
-
Human cancer cell line (e.g., MDA-MB-436, a BRCA1-mutant breast cancer cell line).
-
Rucaparib formulated for oral administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer rucaparib orally to the treatment group at a specified dose and schedule (e.g., 150 mg/kg twice daily for 28 days). The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis).
-
Compare the tumor growth inhibition in the rucaparib-treated group to the control group.
-
Conclusion
This compound exerts its potent antitumor activity through a dual mechanism of PARP enzyme inhibition and PARP trapping, leading to synthetic lethality in cancer cells with homologous recombination deficiency. This in-depth guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways. A thorough understanding of these principles is paramount for the continued development and optimal clinical application of rucaparib and other PARP inhibitors in the fight against cancer.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pharmaand.com [pharmaand.com]
An In-depth Technical Guide to the Rucaparib Camsylate PARP Inhibition Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring deficiencies in DNA repair mechanisms. Rucaparib (B1680265) camsylate is a potent, orally available small-molecule inhibitor of PARP enzymes 1, 2, and 3.[1][2] Its mechanism of action is centered on the concept of synthetic lethality, where the drug's inhibition of a key DNA repair pathway is selectively lethal to cancer cells that have a pre-existing defect in an alternative repair pathway, most notably the Homologous Recombination (HR) pathway.[1][3] This document provides a comprehensive technical overview of the rucaparib PARP inhibition pathway, its pharmacological properties, key clinical efficacy data, and detailed protocols for relevant preclinical assays.
Core Mechanism of Action: PARP Inhibition
Poly (ADP-ribose) polymerases are a family of enzymes crucial for cellular homeostasis, with PARP-1 and PARP-2 playing a central role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[4][5] When an SSB occurs, PARP-1 detects the damage and binds to the DNA. This binding activates the enzyme to catalyze the cleavage of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and subsequently form long polymers of poly (ADP-ribose) (PAR) on itself and other nuclear proteins.[1] These PAR chains act as a scaffold, recruiting other essential DNA repair proteins, such as XRCC1, to the site of damage to effect repair.[6]
Rucaparib functions by mimicking the nicotinamide moiety of NAD+, binding to the catalytic domain of PARP enzymes and preventing the PARylation process.[1] This inhibition has a dual cytotoxic effect:
-
Enzymatic Inhibition: It prevents the recruitment of the BER machinery, leading to the persistence of SSBs.[6]
-
PARP Trapping: Rucaparib traps the PARP enzyme on the DNA at the site of the break, forming a toxic PARP-DNA complex.[2][7] This complex is a significant physical impediment to DNA replication.
When the replication fork encounters an unrepaired SSB or a trapped PARP-DNA complex, it stalls and collapses, leading to the formation of a more severe DNA double-strand break (DSB).[1][5]
The Principle of Synthetic Lethality
The clinical efficacy of rucaparib is rooted in the principle of synthetic lethality. In normal, healthy cells, the DSBs generated by PARP inhibition can be efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[1][7] Therefore, rucaparib has minimal toxicity in non-cancerous cells.
However, many cancers, particularly certain ovarian, breast, prostate, and pancreatic cancers, have mutations in BRCA1, BRCA2, or other genes essential for HR, rendering them Homologous Recombination Deficient (HRD).[8][9][10] In these HRD cancer cells, the DSBs caused by rucaparib cannot be repaired accurately. The cell must then rely on error-prone, low-fidelity repair pathways like Non-Homologous End Joining (NHEJ).[7] This leads to the accumulation of extensive genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][4] This selective killing of cancer cells that have a specific DNA repair defect (HRD) by a drug that inhibits a different repair pathway (BER) is the essence of synthetic lethality.[6][9]
Quantitative Pharmacology
In Vitro Potency
Rucaparib is a potent inhibitor of PARP-1 and PARP-2 and a less potent inhibitor of PARP-3.[1][7] Its high affinity for the catalytic sites of PARP-1 and PARP-2 underlies its efficacy.
| Parameter | PARP-1 | PARP-2 | PARP-3 | Reference(s) |
| IC₅₀ (nM) | 0.8 | 0.5 | 28 | [1] |
| Kᵢ (nM) | 1.4 | 0.17 | - | [1][11] |
| Table 1: In vitro inhibitory concentrations (IC₅₀) and constants (Kᵢ) of rucaparib against key PARP enzymes. |
Pharmacokinetic Properties
Rucaparib is administered orally and exhibits a linear pharmacokinetic profile.[7][12] Steady state is typically achieved after one week of continuous twice-daily dosing.[13][14]
| PK Parameter | Value | Reference(s) |
| Bioavailability | 36% (range 30-45%) | [1][7] |
| Time to Max. Concentration (Tₘₐₓ) | ~1.9 hours (median) | [7][12] |
| Plasma Protein Binding | Not specified in provided results | |
| Metabolism | Primarily by CYP2D6; minor roles for CYP1A2 and CYP3A4 | [4][7] |
| Terminal Elimination Half-life (t₁/₂) | ~26 hours | [7] |
| Table 2: Summary of key pharmacokinetic parameters for oral rucaparib. |
Clinical Efficacy in Ovarian Cancer
Multiple clinical trials have established the efficacy of rucaparib in patients with recurrent ovarian cancer, particularly those with BRCA mutations or other HRD markers.
| Clinical Trial | Patient Population | Endpoint | Rucaparib Arm | Control Arm (Placebo/Chemo) | Hazard Ratio (95% CI) | Reference(s) |
| ARIEL3 | Recurrent, platinum-sensitive ovarian cancer (maintenance) | Median PFS | 16.6 months | 5.4 months | 0.23 (0.16–0.34) | [1] |
| (BRCA-mutant cohort) | ||||||
| ARIEL3 | Recurrent, platinum-sensitive ovarian cancer (maintenance) | Median PFS | 13.6 months | 5.4 months | 0.32 (0.24–0.42) | [1] |
| (HRD cohort) | ||||||
| ARIEL4 | Relapsed, BRCA-mutated ovarian cancer (treatment, ≥2 prior chemotherapies) | Median PFS | 7.4 months | 5.7 months | 0.67 (0.52–0.86) | [1] |
| Study 10 | Relapsed, platinum-sensitive/resistant, gBRCA-mutant ovarian cancer (treatment, ≥2 prior chemotherapies) | ORR | 59.3% | N/A | N/A | [15] |
| Table 3: Summary of pivotal clinical trial results for rucaparib in ovarian cancer. PFS: Progression-Free Survival; ORR: Objective Response Rate. |
Key Experimental Methodologies
PARP Inhibition Assay (Cellular, Chemiluminescent)
This protocol describes a method to measure the inhibition of PARP activity within whole cells, providing a physiologically relevant assessment of a compound's potency.
Principle: This assay quantifies the level of PARylation on histone proteins. Cells are treated with a DNA-damaging agent to induce PARP activity, followed by treatment with the inhibitor (rucaparib). Cell lysates are then transferred to a 96-well plate coated with histones. The amount of biotinylated poly (ADP-ribose) incorporated is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[16] The resulting luminescent signal is inversely proportional to the PARP inhibitory activity of the compound.
Workflow Diagram:
Detailed Protocol:
-
Cell Plating: Seed cancer cells (e.g., HeLa or a relevant HRD line) into a 96-well tissue culture plate at a density of 10,000-20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of rucaparib in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
DNA Damage Induction: To activate PARP, treat cells with a DNA-damaging agent (e.g., 1 mM H₂O₂) for 10-15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
PARP Reaction: Transfer the cell lysates to a 96-well plate pre-coated with histones and containing the reaction cocktail (including biotinylated NAD+). Incubate for 1 hour at room temperature to allow for the PARylation reaction.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate and incubate for 1 hour. Wash again, then add a chemiluminescent HRP substrate.
-
Data Acquisition: Immediately measure the luminescent signal using a microplate reader.
-
Analysis: Subtract background luminescence, normalize the data to the vehicle control (100% activity), and plot the percent inhibition versus the log of rucaparib concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Cell Viability Assay (MTT/XTT-based)
This protocol outlines a colorimetric assay to determine the cytotoxic effect of rucaparib on cancer cell lines, which is fundamental for assessing its synthetic lethal potency.
Principle: This assay measures the metabolic activity of living cells. Viable cells contain mitochondrial NADPH-dependent oxidoreductase enzymes that can reduce tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble, colored formazan (B1609692) product.[17] The amount of formazan produced, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells.
Workflow Diagram:
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) to ensure they remain in the exponential growth phase for the duration of the assay.[17] It is critical to plate isogenic cell line pairs (e.g., BRCA-mutant vs. BRCA-wild type) to directly assess synthetic lethality.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of rucaparib prepared by serial dilution. Include appropriate controls (untreated and vehicle-treated).
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C, 5% CO₂. The long incubation period is necessary to allow for the accumulation of lethal DSBs and subsequent cell death.
-
MTT Addition: Add MTT reagent (typically 5 mg/mL stock diluted in medium) to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting colored solution on a microplate spectrophotometer, typically at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the IC₅₀ value, which represents the concentration of rucaparib required to inhibit cell viability by 50%.
Conclusion
Rucaparib camsylate is a potent PARP inhibitor that leverages the principle of synthetic lethality to selectively target and kill cancer cells with deficiencies in the homologous recombination DNA repair pathway. Its dual mechanism of enzymatic inhibition and PARP trapping leads to the formation of cytotoxic double-strand DNA breaks that HR-deficient cells cannot repair, resulting in genomic catastrophe and apoptosis. Supported by robust quantitative data on its potency, pharmacokinetics, and clinical efficacy, rucaparib stands as a cornerstone of targeted therapy for patients with BRCA-mutated and other HRD-positive cancers. The experimental protocols provided herein offer a framework for the preclinical evaluation of rucaparib and other PARP inhibitors in a research and drug development setting.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jebms.org [jebms.org]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. Drug Driven Synthetic Lethality: bypassing tumor cell genetics with a combination of Dbait and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Olaparib and rucaparib for the treatment of DNA repair-deficient metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. auo.asmepress.com [auo.asmepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. researchgate.net [researchgate.net]
- 14. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of rucaparib treatment in patients with BRCA-mutated, relapsed ovarian cancer: final results from Study 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. youtube.com [youtube.com]
Rucaparib Camsylate: A Technical Guide for Researchers
An In-depth Examination of the PARP Inhibitor: From Physicochemical Properties to Clinical Efficacy
This technical guide provides a comprehensive overview of rucaparib (B1680265) camsylate, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical information, mechanism of action, relevant signaling pathways, experimental methodologies, and key clinical data associated with this targeted anti-cancer agent.
Core Compound Information
Rucaparib camsylate is the camsylate salt form of rucaparib. It is a small molecule inhibitor of PARP-1, PARP-2, and PARP-3, enzymes critical for DNA single-strand break repair.
| Property | Value |
| CAS Number | 1859053-21-6 |
| Molecular Formula | C₁₉H₁₈FN₃O • C₁₀H₁₆O₄S (or C₂₉H₃₄FN₃O₅S) |
| Molecular Weight | 555.67 g/mol |
Mechanism of Action and Signaling Pathways
Rucaparib's primary mechanism of action is the inhibition of PARP enzymes. This catalytic inhibition prevents the repair of DNA single-strand breaks (SSBs). During DNA replication, unrepaired SSBs lead to the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to genomic instability and cell death through a process known as synthetic lethality.
Recent research has also elucidated the role of other signaling pathways in rucaparib's anti-tumor activity, including the STING and mTOR pathways.
Rucaparib and the STING Pathway
Inhibition of PARP by rucaparib leads to an accumulation of cytoplasmic DNA fragments from damaged cancer cells. This cytosolic DNA is detected by the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. Activation of STING triggers a type I interferon response, which in turn promotes an anti-tumor immune response by enhancing the recruitment and activity of cytotoxic T-cells.
Rucaparib's Influence on the mTOR Pathway
Studies have shown that PARP inhibition by rucaparib can lead to the activation of the PI3K/mTOR signaling pathway. This activation is thought to be a potential mechanism of resistance to PARP inhibitors. Therefore, combining rucaparib with mTOR inhibitors is being explored as a therapeutic strategy to overcome this resistance.
Quantitative Data Summary
The efficacy and safety of rucaparib have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Preclinical Inhibitory Activity
| Target | IC₅₀ (nM) | Assay Type |
| PARP-1 | 1.4 | Enzyme Assay |
| PARP-2 | 0.5 | Enzyme Assay |
| PARP-3 | 28 | Enzyme Assay |
Clinical Efficacy in Ovarian Cancer (ARIEL3 Trial)
| Patient Subgroup | Hazard Ratio (vs. Placebo) | Median Progression-Free Survival (Rucaparib) | Median Progression-Free Survival (Placebo) |
| BRCA-mutant | 0.23 | 16.6 months | 5.4 months |
| HRD-positive | 0.32 | 13.6 months | 5.4 months |
| Intent-to-treat | 0.36 | 10.8 months | 5.4 months |
Clinical Efficacy in Prostate Cancer (TRITON2 Trial)
| Patient Subgroup (BRCA1/2 mutant) | Endpoint | Value |
| Measurable Disease | Objective Response Rate (ORR) | 43.9% |
| All Patients | PSA Response Rate | 52.0% |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for key experiments used to characterize the activity of rucaparib.
PARP Inhibition Assay (Enzyme-Based)
Objective: To determine the in vitro inhibitory activity of rucaparib against PARP enzymes.
Methodology:
-
Reagents and Materials: Recombinant human PARP-1, -2, or -3; NAD⁺; biotinylated-NAD⁺; streptavidin-coated plates; appropriate buffers and wash solutions; detection antibody.
-
Procedure: a. Add PARP enzyme to streptavidin-coated microplate wells containing a histone-coated substrate. b. Add varying concentrations of rucaparib or vehicle control. c. Initiate the PARP reaction by adding a mixture of NAD⁺ and biotinylated-NAD⁺. d. Incubate at room temperature for 1 hour. e. Wash plates to remove unincorporated NAD⁺. f. Add a horseradish peroxidase-conjugated anti-biotin antibody and incubate for 1 hour. g. Add a chemiluminescent HRP substrate and measure the signal using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each rucaparib concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the cytotoxic effect of rucaparib on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., BRCA-mutant and BRCA-wildtype) in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of rucaparib or vehicle control for 72 hours.
-
Assay Procedure: a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of viable cells. Calculate the IC₅₀ value.
Immunofluorescence for DNA Damage (γH2AX Foci Formation)
Objective: To visualize and quantify DNA double-strand breaks in cells following rucaparib treatment.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with rucaparib or vehicle control for the desired time.
-
Fixation and Permeabilization: a. Fix cells with 4% paraformaldehyde for 15 minutes. b. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: a. Block with 1% BSA in PBST for 1 hour. b. Incubate with a primary antibody against γH2AX overnight at 4°C. c. Wash with PBST. d. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount coverslips onto microscope slides with a DAPI-containing mounting medium. Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software to count the number of γH2AX foci per nucleus.
This technical guide serves as a foundational resource for understanding the key technical aspects of this compound. The provided data and protocols are intended to facilitate further research and development in the field of targeted cancer therapy.
An In-depth Technical Guide to the Solubility of Rucaparib Camsylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of rucaparib (B1680265) camsylate in dimethyl sulfoxide (B87167) (DMSO) and various aqueous solutions. The information is compiled from manufacturer datasheets, regulatory filings, and scientific literature to support research and development activities.
Executive Summary
Rucaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers.[1][2] The commercially available form is a camsylate salt, which influences its physicochemical properties, including solubility.[1][3] Understanding the solubility of rucaparib camsylate is critical for the design of in vitro assays, formulation development, and non-clinical studies. This document outlines its solubility profile, details the experimental methods for its determination, and illustrates key related concepts.
Solubility Data
This compound exhibits high solubility in DMSO, a common solvent for creating stock solutions for biological assays.[4][5][6] In contrast, its aqueous solubility is poor and pH-independent across the physiological range.[7][8]
Solubility in Organic Solvents
DMSO is the most frequently cited solvent for dissolving this compound, with various suppliers reporting high solubility, although the exact values differ. It is important to note that some data may refer to the rucaparib free base, which has different solubility characteristics.
Table 1: this compound Solubility in DMSO
| Solubility (mg/mL) | Solubility (mM) | Source / Vendor | Notes |
| 100 | 179.96 | Selleck Chemicals[4] | Fresh, non-moisture-absorbing DMSO recommended. |
| 55.57 | 100 | Tocris Bioscience | Corresponds to 100 mM. |
| ~55.57 | 100 | R&D Systems[5] | Reported as "Soluble to 100 mM". |
| 79.63 | 143.31 | ChemicalBook[9] | Maximum concentration reported. |
| 2 | - | Sigma-Aldrich[6] | Solution described as "clear". |
| >10 | - | Sigma-Aldrich[6] | An additional reported value from the same vendor. |
Note: The molecular weight of this compound is 555.66 g/mol .[5] Calculations are based on this value.
Aqueous Solubility
The aqueous solubility of this compound is consistently reported as low. The commercial form, the camsylate salt, suffers from poor aqueous solubility, which can impact oral bioavailability.[8]
Table 2: this compound Solubility in Aqueous Solutions
| Solvent / Condition | Solubility | Source / Notes |
| Water | Insoluble | Selleck Chemicals[4] |
| Physiological pH Range | ~1 mg/mL | FDA Label (for Rucaparib)[7] |
| Aqueous Buffers | Sparingly soluble | Cayman Chemical (for Rucaparib free base)[10] |
| Simulated Gastric Juice (pH 1.2) | Low | Patent WO2020113500A1[11] |
Experimental Protocols for Solubility Determination
The solubility values presented are typically determined using one of two general methodologies: thermodynamic (equilibrium) solubility or kinetic solubility.
Thermodynamic Solubility Measurement (Shake-Flask Method)
This method measures the equilibrium solubility of a compound, representing the true saturation point of the solvent. It is considered the gold standard for solubility determination.[12][13]
Protocol:
-
Preparation: Add an excess amount of solid this compound powder to a vial containing the solvent of interest (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that equilibrium with the saturated solution can be reached.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the solution. This is commonly achieved by centrifugation followed by careful collection of the supernatant, or by filtration using a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of this compound in the clear supernatant. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for quantification.[14]
-
Calculation: The measured concentration is reported as the thermodynamic solubility.
Kinetic Solubility Measurement (DMSO Co-solvent Method)
This high-throughput method is often used in early drug discovery to assess the solubility of compounds prepared as high-concentration stock solutions in DMSO.[12][15] It measures the concentration at which a compound precipitates when its DMSO stock is diluted into an aqueous buffer.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 100 mM).
-
Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer of interest (e.g., PBS, pH 7.4) in a multi-well plate. This is typically done as a serial dilution.
-
Incubation & Precipitation: Allow the solution to incubate for a short period (e.g., 1-2 hours) at a controlled temperature. The compound may precipitate out of the aqueous solution as the DMSO concentration is lowered.
-
Detection: Measure the concentration of the compound that remains dissolved. This can be done in several ways:
-
Turbidimetry/Nephelometry: An instrument measures the light scattering caused by the formation of precipitate to determine the point of insolubility.[15]
-
Direct UV/HPLC-UV: The plate is filtered to remove any precipitate. The concentration in the clear filtrate is then quantified by UV absorbance or HPLC-UV against a calibration curve.[15]
-
-
Reporting: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Visualizations: Pathways and Workflows
Mechanism of Action: PARP Inhibition Pathway
Rucaparib's therapeutic effect is derived from its inhibition of PARP enzymes, a key component of the DNA single-strand break repair (SSBR) pathway. This inhibition leads to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Caption: Simplified signaling pathway of PARP inhibition by rucaparib.
Experimental Workflow: Thermodynamic Solubility
The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.
Caption: Workflow for the shake-flask thermodynamic solubility protocol.
Logical Relationships in Solubility
The solubility of a compound is not a single value but is influenced by multiple factors, including its solid-state form and the experimental method used for its measurement.
Caption: Factors influencing the measured solubility of this compound.
References
- 1. This compound | C29H34FN3O5S | CID 121490161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rucaparib | C19H18FN3O | CID 9931954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 1859053-21-6 [smolecule.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound ≥98% (HPLC) | 1859053-21-6 [sigmaaldrich.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Rucaparib cocrystal: Improved solubility and bioavailability over camsylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 1859053-21-6 [m.chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. WO2020113500A1 - this compound, preparation method therefor, and uses thereof - Google Patents [patents.google.com]
- 12. asianpubs.org [asianpubs.org]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. lifechemicals.com [lifechemicals.com]
- 15. pharmatutor.org [pharmatutor.org]
Preclinical Pharmacokinetics of Rucaparib Camsylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of rucaparib (B1680265) camsylate, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this important therapeutic agent.
In Vivo Pharmacokinetics
Preclinical pharmacokinetic studies of rucaparib have been conducted in various animal models, including mice, rats, and dogs, to characterize its behavior in biological systems. These studies are crucial for predicting human pharmacokinetics and for establishing a safe and efficacious dosing regimen.
Pharmacokinetic Parameters in Rodents
Oral administration of rucaparib has been evaluated in both mice and rats. The following tables summarize the key pharmacokinetic parameters observed in these species.
Table 1: Single-Dose Pharmacokinetic Parameters of Rucaparib in Mice
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| 50 | p.o. | ~1,500 | ~2 | Not Reported | Not Reported |
| 100 | p.o. | ~3,000 | ~4 | Not Reported | Not Reported |
| 150 | p.o. | ~4,500 | ~4 | Not Reported | Not Reported |
| 10 | i.p. | ~2,500 | ~0.5 | Not Reported | Not Reported |
Note: Cmax and Tmax values are estimated from graphical data.[1]
Table 2: Single-Dose Pharmacokinetic Parameters of Rucaparib Camsylate in Rats
| Parameter | 20 mg/kg this compound |
| Cmax (ng/mL) | 385.4 ± 101.2 |
| Tmax (h) | 3.4 ± 1.3 |
| AUC(0-t) (ng·h/mL) | 3219.7 ± 715.6 |
| AUC(0-∞) (ng·h/mL) | 3381.5 ± 788.9 |
| t1/2 (h) | 5.7 ± 1.5 |
| CLz/F (L/h/kg) | 6.1 ± 1.4 |
Data presented as mean ± standard deviation.[2]
Pharmacokinetic Parameters in Non-Rodents
The pharmacokinetic profile of rucaparib has also been assessed in dogs.
Table 3: Oral Bioavailability of Rucaparib in Preclinical Species
| Species | Dose (mg/kg) | Oral Bioavailability (%) |
| Mouse | 50 | 17 |
| Rat | 100 | 36 |
| Dog | 20 | 62 |
[3]
Distribution
Studies using radiolabeled rucaparib have provided insights into its distribution within the body. In mice bearing Capan-1 tumor xenografts, rucaparib was shown to accumulate and be retained in tumor cells.[1] Brain penetration of rucaparib appears to be limited.[1]
Metabolism
The metabolic fate of rucaparib has been investigated using in vitro systems, including human liver microsomes and hepatocytes.
Rucaparib is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP2D6 being the major contributor, and CYP1A2 and CYP3A4 playing lesser roles.[4] The primary metabolite identified is M324, a product of oxidative deamination.[4] In preclinical species, M324 has been detected in the plasma of Capan-1 tumor-bearing mice.[1]
In Vitro Drug-Drug Interactions
The potential for rucaparib to perpetrate drug-drug interactions (DDIs) has been assessed through in vitro inhibition studies of key drug-metabolizing enzymes and transporters.
Table 4: In Vitro Inhibition of Human CYP Enzymes by Rucaparib
| CYP Isoform | Inhibition | IC50 / Ki (µM) |
| CYP1A2 | Reversible | Ki = 9.3 |
| CYP2C9 | Mixed | Competitive Ki = 67, Uncompetitive Ki = 31.5 |
| CYP2C19 | Reversible | Ki = 17.1 |
| CYP3A | Reversible | IC50 = 17.2 |
| CYP2D6 | No significant inhibition | > 25 |
[5]
Rucaparib has also been shown to inhibit various drug transporters in vitro.
Experimental Protocols
In Vivo Pharmacokinetic Studies in Rats
Animal Model: Male Sprague-Dawley rats. Dosing: Single oral gavage of this compound at 20 mg/kg. Sample Collection: Blood samples were collected from the caudal vein at various time points post-dosing. Bioanalysis: Plasma concentrations of rucaparib were determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[2] Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters.[2]
In Vitro CYP Inhibition Assay (General Protocol)
Test System: Pooled human liver microsomes. Procedure:
-
Rucaparib at various concentrations is pre-incubated with human liver microsomes and an NADPH-regenerating system.
-
A specific CYP probe substrate is added to initiate the reaction.
-
The reaction is terminated after a defined incubation period.
-
The formation of the substrate-specific metabolite is quantified using LC-MS/MS.
-
The concentration of rucaparib that causes 50% inhibition of the enzyme activity (IC50) is calculated.[6][7][8][9][10]
In Vitro Metabolic Stability in Hepatocytes (General Protocol)
Test System: Cryopreserved human hepatocytes. Procedure:
-
Hepatocytes are thawed and suspended in incubation medium.
-
Rucaparib is added to the hepatocyte suspension at a defined concentration.
-
Aliquots are taken at various time points and the reaction is quenched.
-
The concentration of rucaparib remaining at each time point is determined by LC-MS/MS.
-
The rate of disappearance of rucaparib is used to calculate parameters such as half-life and intrinsic clearance.[11]
Visualizations
Signaling Pathway
Caption: Mechanism of action of rucaparib via PARP inhibition and trapping.
Experimental Workflow
Caption: Workflow for in vivo preclinical pharmacokinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Evaluation of absorption, distribution, metabolism, and excretion of [14C]-rucaparib, a poly(ADP-ribose) polymerase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. criver.com [criver.com]
- 9. enamine.net [enamine.net]
- 10. Chemical inhibitors of CYP450 enzymes in liver microsomes: combining selectivity and unbound fractions to guide selection of appropriate concentration in phenotyping assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Rucaparib Camsylate: A Technical Overview of Metabolism and Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rucaparib (B1680265), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, is a critical therapeutic agent in the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancers. A comprehensive understanding of its metabolic fate is paramount for optimizing its clinical application and managing potential drug-drug interactions. This technical guide provides an in-depth analysis of the metabolism of rucaparib camsylate, detailing its biotransformation pathways, identifying its major and minor metabolites, and presenting quantitative data from key clinical and preclinical studies. The methodologies of pivotal experiments are also described to provide a complete picture for researchers in the field.
Introduction
This compound is a small molecule inhibitor of PARP-1, PARP-2, and PARP-3, enzymes integral to the repair of single-strand DNA breaks.[1] In cancer cells with deficiencies in homologous recombination repair, such as those with BRCA mutations, the inhibition of PARP leads to synthetic lethality. The efficacy and safety of rucaparib are influenced by its pharmacokinetic profile, of which metabolism is a crucial component. This document synthesizes the current knowledge on the metabolic disposition of rucaparib.
Metabolic Pathways
Rucaparib undergoes extensive metabolism in humans primarily through oxidation, N-demethylation, N-methylation, and glucuronidation.[2][3] In vitro studies have identified cytochrome P450 (CYP) enzymes as the main drivers of its oxidative metabolism. Specifically, CYP2D6 is the primary metabolizing enzyme, with CYP1A2 and CYP3A4 playing lesser roles.[1][4]
The metabolic journey of rucaparib results in the formation of one major oxidative metabolite, M324, and several minor metabolites.[2]
Rucaparib Metabolites
Seven metabolites of rucaparib have been identified in human plasma, urine, and feces.[2][4]
-
M324: This is the major oxidative metabolite, a carboxylic acid derivative of rucaparib.[2][5] It is considered to be at least 30-fold less potent than the parent drug against PARP-1, -2, and -3.[3]
-
Minor Metabolites: Six other minor metabolites have been detected: M309, M323, M337a, M337b, M337c, and M500.[2] These are formed through various phase I and phase II reactions, including N-demethylation and glucuronidation.[2][3]
Quantitative Analysis of Rucaparib and its Metabolites
A human absorption, distribution, metabolism, and excretion (ADME) study following a single oral dose of [14C]-rucaparib provided key quantitative data on the fate of the drug.[2]
Table 1: Mean Percentage of Total Radioactivity of Rucaparib and M324 in Human Plasma, Urine, and Feces[2][6]
| Component | Plasma (% of total radioactivity) | Urine (% of recovered radioactivity) | Feces (% of recovered radioactivity) |
| Unchanged Rucaparib | 64.0 | 44.9 | 94.9 |
| M324 | 18.6 | 50.0 | 5.1 |
Table 2: Summary of Rucaparib and Metabolite Abundance in Pooled Human Plasma[2]
| Metabolite | % of Total Radioactivity in Plasma |
| Rucaparib | 64.0 |
| M324 | 18.6 |
| M309 | 1.8 |
| M323 | 1.5 |
| M337a | 1.1 |
| M337b | 1.0 |
| M337c | 0.9 |
| M500 | Not specified in plasma pool |
Experimental Protocols
The characterization of rucaparib's metabolism has been elucidated through a combination of in vivo and in vitro studies.
Human ADME Study (In Vivo)
A pivotal study was conducted in patients with advanced solid tumors to understand the absorption, distribution, metabolism, and excretion of rucaparib.[2]
-
Study Design: An open-label, single-dose study in patients with advanced solid tumors.[2]
-
Dosing: Patients received a single oral dose of 600 mg of [14C]-rucaparib.[2]
-
Sample Collection: Blood, urine, and feces were collected for up to 12 days post-dose.[2]
-
Analysis: Total radioactivity was measured by liquid scintillation counting. Metabolite profiling and quantification were performed using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[2]
In Vitro Metabolism Studies
In vitro experiments using human liver preparations were crucial in identifying the enzymes responsible for rucaparib's metabolism.[6][7]
-
Systems Used:
-
Human Liver Microsomes (HLMs): To assess the contribution of CYP enzymes to the metabolism of rucaparib to its major metabolite, M324.[6]
-
Cryopreserved Human Hepatocytes: To observe the formation of metabolites in a more complete cellular system.[2]
-
Recombinant Human CYPs: To pinpoint the specific CYP isoforms involved in rucaparib metabolism.[7]
-
-
Methodology: Rucaparib was incubated with these in vitro systems, and the formation of metabolites was monitored over time using LC-MS/MS.[5][6]
Conclusion
Rucaparib is cleared from the body through multiple pathways, including metabolism and renal and biliary excretion.[2] Its metabolism is well-characterized, with oxidation via CYP enzymes being the primary route, leading to the formation of the major metabolite M324 and several minor metabolites. The quantitative data from human studies provide a clear picture of the relative contributions of the parent drug and its major metabolite to the overall exposure. This in-depth understanding of rucaparib's metabolism is essential for drug development professionals and researchers working to optimize its therapeutic use and ensure patient safety.
References
- 1. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of absorption, distribution, metabolism, and excretion of [14C]-rucaparib, a poly(ADP-ribose) polymerase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of in vitro absorption, distribution, metabolism, and excretion and assessment of drug-drug interaction of rucaparib, an orally potent poly(ADP-ribose) polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Study of Rucaparib in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Rucaparib Camsylate: A Technical Overview of its Binding Affinity for PARP1 and PARP2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of rucaparib (B1680265) camsylate for Poly (ADP-ribose) polymerase 1 (PARP1) and Poly (ADP-ribose) polymerase 2 (PARP2). Rucaparib is a potent inhibitor of the PARP family of enzymes, which are critical components of the DNA damage response (DDR) network. Its clinical efficacy, particularly in cancers with homologous recombination deficiencies (HRD), is rooted in its high affinity for and potent inhibition of PARP1 and PARP2. This document summarizes the quantitative binding data, details the experimental protocols used to determine these affinities, and illustrates the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
Rucaparib camsylate demonstrates high-affinity binding to both PARP1 and PARP2, leading to potent enzymatic inhibition. The following table summarizes the key quantitative metrics from various in vitro and biochemical assays.
| Parameter | PARP1 | PARP2 | Reference |
| Ki (Inhibitory Constant) | 1.4 nM | 0.17 nM | [1][2][3] |
| IC₅₀ (Half-maximal Inhibitory Concentration) | 0.8 nM | 0.5 nM | [1][4][5] |
-
Ki (Inhibitory Constant): This value represents the concentration of rucaparib required to occupy 50% of the PARP enzyme active sites in the absence of substrate. A lower Ki value indicates a higher binding affinity.
-
IC₅₀ (Half-maximal Inhibitory Concentration): This value indicates the concentration of rucaparib needed to inhibit 50% of the PARP enzyme's activity in a given assay. It is an important measure of the inhibitor's potency.
Rucaparib is a potent inhibitor of PARP-1, PARP-2, and PARP-3.[6][7][8][9] While it primarily targets PARP1 and PARP2 for cancer therapy, it also shows inhibitory activity against PARP3, albeit with a higher IC₅₀ of 28 nM.[1][4][5] Rucaparib is considered a dual inhibitor of PARP1 and PARP2.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[10][11] When an SSB occurs, PARP1 binds to the damaged DNA and catalyzes the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.[11]
Rucaparib functions as a competitive inhibitor by binding to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site in the catalytic domain of PARP enzymes.[1] This inhibition prevents PAR chain formation, stalling the repair of SSBs. These unrepaired SSBs can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[12]
In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway (e.g., due to mutations in BRCA1 or BRCA2 genes), these DSBs cannot be properly repaired, leading to genomic instability and ultimately, cell death.[10][12] This phenomenon, where the simultaneous loss of two DNA repair pathways is lethal to the cell, is known as synthetic lethality.[11] Beyond catalytic inhibition, PARP inhibitors, including rucaparib, can also "trap" the PARP enzyme on the DNA, forming a toxic PARP-DNA complex that further obstructs DNA replication and contributes to cytotoxicity.[10][11]
Experimental Protocols for Determining Binding Affinity
The binding affinity and inhibitory potency of rucaparib against PARP1 and PARP2 are determined using various biochemical and cell-based assays. Below are detailed methodologies for key experiments.
1. Universal Chemiluminescent PARP Assay (Enzyme Inhibition Assay)
This assay is commonly used to determine the IC₅₀ of PARP inhibitors. It measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a microplate.
-
Principle: The activity of PARP enzyme is quantified by the amount of PAR chains synthesized on histone proteins. A chemiluminescent signal is generated, which is proportional to the PARP activity. The presence of an inhibitor like rucaparib reduces the signal.
-
Methodology:
-
Plate Coating: 96-well microplates are coated with histone proteins, which serve as the substrate for PARP.
-
Reaction Mixture: A reaction mixture is prepared containing the PARP enzyme (either PARP1 or PARP2), biotinylated NAD+ (the donor for ADP-ribose), and varying concentrations of rucaparib.
-
Incubation: The reaction mixture is added to the histone-coated wells and incubated to allow the PARP-catalyzed reaction to proceed.
-
Detection: After incubation, the wells are washed to remove unbound reagents. Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR chains.
-
Signal Generation: A chemiluminescent HRP substrate is added, and the resulting light emission is measured using a luminometer.
-
Data Analysis: The luminescent signal is plotted against the concentration of rucaparib. The IC₅₀ value is calculated as the concentration of rucaparib that reduces the signal by 50% compared to the control (no inhibitor).[13]
-
2. PAR Immunoblotting Assay (Western Blot)
This cell-based assay confirms the inhibitory effect of rucaparib on PARP activity within intact cells.
-
Principle: This method detects the levels of PAR chains in cell lysates using an antibody specific to PAR. A reduction in PAR levels indicates inhibition of PARP activity.
-
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of rucaparib for a specified period.
-
Induction of DNA Damage (Optional but common): To stimulate PARP activity, cells may be treated with a DNA-damaging agent like hydrogen peroxide (H₂O₂).[14]
-
Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading in the subsequent steps.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody that specifically recognizes PAR chains, followed by a secondary antibody conjugated to an enzyme (like HRP) for detection.
-
Signal Detection: A chemiluminescent substrate is added, and the signal is captured using an imaging system. The intensity of the bands corresponding to PARylated proteins is quantified.[15]
-
Data Analysis: The reduction in PAR signal in rucaparib-treated cells compared to untreated controls confirms the drug's inhibitory activity in a cellular context.
-
Conclusion
This compound is a high-affinity inhibitor of PARP1 and PARP2, with Ki and IC₅₀ values in the low nanomolar range. This potent inhibition, coupled with the principle of synthetic lethality in HR-deficient tumors, forms the basis of its clinical efficacy. The binding affinity and inhibitory activity are rigorously characterized through a variety of biochemical and cell-based assays, providing a clear understanding of its mechanism of action at the molecular level. This technical guide serves as a comprehensive resource for professionals in the field of oncology drug development and research.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scilit.com [scilit.com]
- 6. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Rucaparib Camsylate
Introduction
Rucaparib (B1680265) camsylate (trade name Rubraca®) is a potent, orally available small-molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, specifically targeting PARP-1, PARP-2, and PARP-3.[1][2][3] These enzymes are critical components of the cellular DNA damage response network. Rucaparib's mechanism of action leverages the concept of synthetic lethality in tumors with deficiencies in homologous recombination (HR) repair pathways, most notably those with mutations in the BRCA1 or BRCA2 genes.[1][3] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and regulatory journey of rucaparib camsylate.
Discovery and Medicinal Chemistry
The journey of rucaparib began with foundational research into PARP inhibitors. The development program that directly led to rucaparib was initiated in October 1990 at Newcastle University.[4][5] The first "hit" compound, NU1025, was synthesized accidentally through a molecular rearrangement during a planned synthesis.[4][5] This early work laid the groundwork for future development.
Rucaparib, formerly known as AG-014699 and PF-01367338, was discovered through a collaboration between scientists at the Northern Institute of Cancer Research and Medical School of Newcastle University and Agouron Pharmaceuticals.[2][6][7] Following a series of corporate acquisitions (Agouron by Warner-Lambert, then by Pfizer), Pfizer conducted early clinical development before out-licensing the compound to Clovis Oncology, which continued its development and brought it to market.[7][8]
Chemical Structure and Synthesis
The chemical name for rucaparib is 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one.[2] It is formulated as a camsylate salt for oral administration.[2][9] The chemical formula of this compound is C₁₉H₁₈FN₃O·C₁₀H₁₆O₄S.[2][9]
The medicinal chemistry route, outlined in a 2002 patent, involves a seven-step linear synthesis with a key step being a Suzuki cross-coupling to introduce the side chain.[7] An alternative route based on a Bartoli–Dodd indole (B1671886) synthesis has also been described.[7] The final drug product is an anhydrous (S)-camphorsulfonic acid salt (camsylate salt), with Form A being the most stable polymorph.[7]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Rucaparib exerts its cytotoxic effects primarily through the inhibition of PARP enzymes, which play a central role in the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[1][10][11]
Molecular Mechanism
-
PARP Trapping : Rucaparib binds to the active site of PARP-1, PARP-2, and PARP-3, mimicking the nicotinamide (B372718) moiety of NAD+.[1][11] This inhibition prevents the synthesis and addition of poly(ADP-ribose) (PAR) chains to target proteins, which is a crucial step for recruiting other DNA repair factors to the site of damage.[11] More importantly, this action "traps" the PARP enzyme on the DNA at the site of the break, forming a toxic PARP-DNA complex.[1]
-
Generation of Double-Strand Breaks : These trapped complexes stall replication forks during DNA synthesis, leading to their collapse and the formation of more lethal DNA double-strand breaks (DSBs).[1][12]
-
Synthetic Lethality : In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway.[12] However, cancer cells with mutations in HR genes like BRCA1 and BRCA2 are deficient in this repair mechanism.[1][12] The combination of HR deficiency (a non-lethal defect) and PARP inhibition (which is also non-lethal to normal cells) results in the accumulation of unrepaired DSBs, leading to genomic instability and ultimately, cancer cell death—a phenomenon known as synthetic lethality.[1][2]
dot
Caption: Rucaparib's synthetic lethality mechanism in HR-deficient cells.
Preclinical Development
Preclinical studies demonstrated rucaparib's potent PARP inhibition and its selective activity against cancer cells with HR deficiencies.
In Vitro Studies In cell-free assays, rucaparib showed high binding affinity for PARP-1 and PARP-2.[11] Cytotoxicity assessments in various human cancer cell lines confirmed that cells with mutated or epigenetically silenced BRCA1 or BRCA2 were particularly sensitive to rucaparib.[2][11] For example, one study showed rucaparib was 155-fold more potent in a BRCA1-deficient murine ovarian cell line (IC₅₀ = 84 nM) compared to its BRCA1 wild-type counterpart (IC₅₀ = 13 µM).[13] Treatment with rucaparib led to a significant increase in DNA damage, as measured by the formation of γ-H2AX foci, particularly in BRCA2-mutant ovarian cancer cells.[14][15]
| Parameter | Value | Cell Line/Condition | Reference |
| PARP1 IC₅₀ | 0.8 nM | Cell-free assay | [11] |
| PARP2 IC₅₀ | 0.5 nM | Cell-free assay | [11] |
| PARP3 IC₅₀ | 28 nM | Cell-free assay | [11] |
| Cell Viability IC₅₀ | 84 nM | BrKras (BRCA1-/-) | [13] |
| Cell Viability IC₅₀ | 13 µM | C2Km (BRCA1+/+) | [13] |
| DNA Damage (γ-H2AX) | 27.6-fold increase | PEO1 (BRCA2 mutant) | [15] |
In Vivo Studies In mouse xenograft models, rucaparib demonstrated anti-tumor activity and was shown to accumulate and be retained in tumors, inhibiting PARP enzymes for up to seven days.[1] It also showed the ability to sensitize cancer cells to chemotherapy and radiation.[1][2] Studies in syngeneic BRCA1-mutant ovarian cancer models showed that rucaparib monotherapy led to significant tumor growth inhibition and increased survival.[13] Furthermore, combining rucaparib with immune checkpoint inhibitors (anti-PD-1/PD-L1) resulted in even greater efficacy and 100% cures in the preclinical model.[13]
Experimental Protocols: γ-H2AX Immunofluorescence Assay A key experiment to quantify rucaparib-induced DNA damage is the γ-H2AX immunofluorescence assay.
-
Cell Culture and Treatment : Cancer cell lines (e.g., PEO1, SKOV3) are cultured on coverslips and treated with a specified concentration of rucaparib (e.g., 10 µM) or a vehicle control for various time points (e.g., 1, 24, 72 hours).[15]
-
Fixation and Permeabilization : Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100 to allow antibody access to the nucleus.
-
Blocking : Non-specific antibody binding is blocked using a solution like 5% bovine serum albumin (BSA) in phosphate-buffered saline (PBS).
-
Antibody Incubation : Cells are incubated with a primary antibody specific for phosphorylated H2AX (γ-H2AX). This is followed by incubation with a secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488).
-
Staining and Mounting : The cell nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole). The coverslips are then mounted onto microscope slides.
-
Imaging and Quantification : Images are captured using a fluorescence microscope. The number of distinct fluorescent foci (representing γ-H2AX) per nucleus is counted using automated image analysis software. An increase in the number of foci per cell indicates a higher level of DNA double-strand breaks.[15]
Clinical Development
Rucaparib has been evaluated in numerous clinical trials across different cancer types, primarily focusing on ovarian and prostate cancers with HR deficiencies.
dot
Caption: Streamlined clinical development pathway for rucaparib.
Ovarian Cancer Rucaparib has been extensively studied as both a treatment and a maintenance therapy for recurrent ovarian cancer.
-
ARIEL2 (Phase II) : This trial enrolled patients with platinum-sensitive, relapsed high-grade ovarian carcinoma.[10] It was pivotal in establishing the efficacy of rucaparib in patients with BRCA mutations and in identifying a biomarker for HRD (genomic loss of heterozygosity, or LOH).[2][10]
-
ARIEL3 (Phase III) : This randomized, placebo-controlled trial evaluated rucaparib as a maintenance therapy for patients with recurrent, platinum-sensitive ovarian cancer who had responded to chemotherapy.[3][6][16] Rucaparib significantly improved progression-free survival (PFS) across all patient subgroups compared to placebo.[3]
-
ATHENA-MONO (Phase III) : This study assessed rucaparib as a first-line maintenance treatment for newly diagnosed advanced ovarian cancer.[16][17] It demonstrated a significant PFS benefit for rucaparib versus placebo in the overall population, as well as in both HRD-positive and HRD-negative subgroups.[16][17]
| Trial (Indication) | Patient Group | Rucaparib Median PFS | Placebo Median PFS | Hazard Ratio (HR) | Reference |
| ARIEL3 (Maintenance) | BRCA-mutant | 16.6 months | 5.4 months | 0.23 | [3] |
| HRD population | 13.6 months | 5.4 months | 0.32 | [3] | |
| Intent-to-Treat | 10.8 months | 5.4 months | 0.36 | [3] | |
| ATHENA-MONO (1st-Line Maint.) | HRD population | 28.7 months | 11.3 months | 0.47 | [16][17] |
| Intent-to-Treat | 20.2 months | 9.2 months | 0.52 | [16][17] |
Prostate Cancer The efficacy of rucaparib has also been established in metastatic castration-resistant prostate cancer (mCRPC), particularly in patients with BRCA mutations.
-
TRITON2 (Phase II) : This single-arm trial enrolled men with mCRPC and mutations in HRR genes who had progressed after androgen receptor-directed therapy and taxane-based chemotherapy.[9][18][19] The study demonstrated significant clinical activity, leading to accelerated FDA approval.[18][19]
-
TRITON3 (Phase III) : This trial compared rucaparib to physician's choice of therapy (docetaxel, abiraterone, or enzalutamide) in mCRPC patients with BRCA or ATM mutations.[20] Rucaparib showed a significant improvement in radiographic PFS compared to the control arm in men with BRCA mutations.[20]
| Trial (Indication) | Patient Group | Objective Response Rate (ORR) | Key Finding | Reference |
| TRITON2 (Treatment) | mCRPC with BRCA mutation (measurable disease) | 44% | Led to accelerated approval | [9][19] |
| TRITON3 (Treatment) | mCRPC with BRCA mutation | Not the primary endpoint | Significantly longer time to cancer progression vs. standard treatment | [20] |
Regulatory History
Rucaparib's clinical success translated into several key regulatory approvals.
-
December 19, 2016 : The U.S. FDA granted accelerated approval for rucaparib as a monotherapy for the treatment of patients with deleterious BRCA mutation (germline and/or somatic) associated advanced ovarian cancer who have been treated with two or more chemotherapies.[21][22][23] Concurrently, the FDA approved the FoundationFocus CDxBRCA test as the first next-generation sequencing-based companion diagnostic.[22][23]
-
May 23, 2018 : The European Commission approved rucaparib for a similar ovarian cancer indication.[1]
-
April 6, 2018 : The FDA granted regular approval for rucaparib as a maintenance treatment for recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients who are in a complete or partial response to platinum-based chemotherapy.[21]
-
May 15, 2020 : The U.S. FDA granted accelerated approval for rucaparib for the treatment of adult patients with a deleterious BRCA mutation (germline and/or somatic)-associated metastatic castration-resistant prostate cancer (mCRPC) who have been treated with androgen receptor-directed therapy and a taxane.[18][19]
Mechanisms of Resistance
As with many targeted therapies, both de novo and acquired resistance to rucaparib can occur. Understanding these mechanisms is critical for optimizing treatment.
-
Restoration of HR Function : The most common resistance mechanism involves the restoration of HR repair capability. This can occur through secondary or "reversion" mutations in BRCA1/2 or other HR genes (like RAD51C/D) that restore the protein's open reading frame and function.[24][25]
-
Drug Efflux Pumps : Increased expression of drug efflux transporters, such as the P-glycoprotein (P-gp) pump encoded by ABCB1 genes, can reduce the intracellular concentration of rucaparib, thereby diminishing its efficacy.[26]
-
Replication Fork Stabilization : Some cancer cells develop resistance by stabilizing stalled replication forks, preventing their collapse into the DSBs that are lethal in HR-deficient cells.[24][25]
-
Loss of PARP1 Expression : Although less common, the silencing or loss of the SLFN11 protein can confer resistance to PARP inhibitors, including rucaparib.[24]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rucaparib - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20200291036A1 - Polymorph of this compound and preparation method thereof and use of same - Google Patents [patents.google.com]
- 9. FDA Approval Summary: Rucaparib for the Treatment of Patients with Deleterious BRCA‐Mutated Metastatic Castrate‐Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determinants of response and resistance to rucaparib for recurrent ovarian cancer - BJMO [bjmo.be]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ascopubs.org [ascopubs.org]
- 17. A Randomized, Phase III Trial to Evaluate Rucaparib Monotherapy as Maintenance Treatment in Patients With Newly Diagnosed Ovarian Cancer (ATHENA-MONO/GOG-3020/ENGOT-ov45) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PARP inhibitor rucaparib becomes new treatment option for some men with advanced prostate cancer - ecancer [ecancer.org]
- 19. fda.gov [fda.gov]
- 20. cancerresearchuk.org [cancerresearchuk.org]
- 21. drugs.com [drugs.com]
- 22. fda.gov [fda.gov]
- 23. FDA Approves Rucaparib for Some Women with Advanced Ovarian Cancer - NCI [cancer.gov]
- 24. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 25. academic.oup.com [academic.oup.com]
- 26. mdpi.com [mdpi.com]
Rucaparib Camsylate: An In-Depth Technical Guide to In Vivo Biodistribution and Tissue Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rucaparib (B1680265) camsylate, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3, has emerged as a significant therapeutic agent in the management of certain types of cancer, particularly those with deficiencies in DNA repair mechanisms like BRCA mutations. Understanding the in vivo biodistribution and tissue accumulation of rucaparib is paramount for optimizing its therapeutic efficacy and minimizing potential off-target toxicities. This technical guide provides a comprehensive overview of the preclinical data on rucaparib's journey through the body, its accumulation in target and non-target tissues, and the experimental methodologies employed in these assessments. Furthermore, it elucidates the key signaling pathways influenced by rucaparib, offering a deeper insight into its mechanism of action.
In Vivo Biodistribution and Tissue Accumulation
The distribution of rucaparib camsylate has been investigated in preclinical animal models, primarily in rodents, to understand its concentration and retention in various tissues over time. These studies are crucial for correlating drug exposure with pharmacological activity and potential toxicity.
Mouse Xenograft Studies
In studies utilizing mice bearing human cancer xenografts, rucaparib has demonstrated significant accumulation and retention in tumor tissue. This preferential accumulation is a desirable characteristic for an anticancer agent, as it can lead to sustained target engagement and enhanced therapeutic effect.
A key study investigated the pharmacokinetics of rucaparib in mice bearing Capan-1 pancreatic cancer xenografts following a single administration. The data revealed that rucaparib concentrations were significantly higher and more sustained in tumor tissue compared to plasma.
Table 1: Rucaparib Concentration in Plasma, Tumor, and Brain of Capan-1 Tumor-Bearing Mice Following a Single Oral Dose [1]
| Time (hours) | Dose (mg/kg) | Plasma (µM) | Tumor (µmol/kg) | Brain (µmol/kg) |
| 0.5 | 50 | 1.8 | 3.5 | 0.1 |
| 1 | 50 | 2.5 | 5.0 | 0.2 |
| 2 | 50 | 1.5 | 6.0 | 0.2 |
| 4 | 50 | 0.5 | 4.5 | 0.1 |
| 24 | 50 | <0.1 | 1.5 | <0.1 |
| 0.5 | 100 | 3.0 | 6.0 | 0.2 |
| 1 | 100 | 4.5 | 9.0 | 0.3 |
| 2 | 100 | 3.0 | 10.0 | 0.3 |
| 4 | 100 | 1.0 | 8.0 | 0.2 |
| 24 | 100 | 0.2 | 3.0 | <0.1 |
| 0.5 | 150 | 4.0 | 8.0 | 0.3 |
| 1 | 150 | 6.0 | 12.0 | 0.4 |
| 2 | 150 | 4.0 | 14.0 | 0.4 |
| 4 | 150 | 1.5 | 10.0 | 0.3 |
| 24 | 150 | 0.3 | 4.0 | <0.1 |
Note: Data are approximate values derived from graphical representations in the cited literature.
These findings are consistent with other preclinical evidence suggesting that rucaparib's accumulation and retention in tumors contribute to a durable inhibition of PARP activity.[1] It is also noteworthy that brain penetration of rucaparib was limited, a finding corroborated by studies showing it is a substrate for efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[2]
Rat Quantitative Whole-Body Autoradiography (QWBA)
To obtain a more comprehensive picture of rucaparib's distribution, a quantitative whole-body autoradiography (QWBA) study was conducted in rats using radiolabeled [14C]-rucaparib camsylate. While the complete quantitative dataset from this study is not publicly available in detail, the findings indicate that after a single oral dose, radioactivity was widely distributed throughout the body.
A significant observation from the rat QWBA study was the notable binding of rucaparib-related radioactivity in pigmented tissues.[2] This affinity for melanin-containing tissues is a known characteristic of some drugs and is an important consideration in long-term toxicity assessments. The highest concentrations of radioactivity were observed in the gastrointestinal tract, consistent with the oral route of administration and biliary excretion. The liver and kidneys also showed significant levels of radioactivity, reflecting their roles in metabolism and excretion.
Table 2: Qualitative Summary of Rucaparib-Related Radioactivity Distribution in Rats (from QWBA)
| Tissue/Organ System | Relative Radioactivity Concentration |
| High | Gastrointestinal Tract (Stomach, Intestines) |
| Liver | |
| Kidneys | |
| Pigmented Tissues (e.g., Uveal Tract of the Eye) | |
| Moderate | Adrenal Gland, Spleen, Bone Marrow |
| Low | Brain, Spinal Cord |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the assessment of rucaparib's in vivo biodistribution.
Animal Models and Drug Administration
-
Mouse Xenograft Studies:
-
Animal Strain: Female athymic nude mice.
-
Tumor Model: Subcutaneous implantation of human cancer cells (e.g., Capan-1 pancreatic cancer cells).
-
Drug Formulation: this compound formulated for oral gavage or intraperitoneal injection.
-
Dosing: Single or multiple doses administered at specified concentrations (e.g., 10 mg/kg i.p. or 50, 100, 150 mg/kg p.o.).[1]
-
Quantitative Whole-Body Autoradiography (QWBA) in Rats
-
Animal Strain: Pigmented Long-Evans rats are typically used to assess binding to melanin.
-
Radiolabel: [14C]-rucaparib camsylate.
-
Dosing: A single oral or intravenous dose of the radiolabeled compound.
-
Sample Collection: At various time points post-dose, animals are euthanized by carbon dioxide asphyxiation and frozen in a mixture of hexane (B92381) and solid CO2.
-
Sectioning: The frozen carcasses are embedded in a carboxymethylcellulose matrix and sectioned sagittally at a thickness of approximately 40 µm using a cryomicrotome.
-
Imaging: The sections are freeze-dried and exposed to a phosphor imaging plate for a duration determined by the level of radioactivity.
-
Quantification: The imaging plates are scanned, and the concentration of radioactivity in different tissues is determined by comparing the optical density of the tissue regions to a calibration curve generated from standards of known radioactivity.
Tissue Sample Preparation and Analysis by LC-MS/MS
-
Tissue Collection: At predetermined time points after drug administration, animals are euthanized, and tissues of interest (e.g., tumor, liver, kidney, brain) are rapidly excised, weighed, and flash-frozen in liquid nitrogen.
-
Homogenization: Tissue samples are homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.
-
Protein Precipitation: An organic solvent, such as acetonitrile (B52724), is added to the tissue homogenate to precipitate proteins. An internal standard is typically added at this stage for accurate quantification.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Analysis: The supernatant, containing rucaparib and the internal standard, is collected and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18) and separated using a gradient elution with a mobile phase typically consisting of an aqueous component with a modifier (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, and rucaparib and the internal standard are detected and quantified using selected reaction monitoring (SRM).
-
Mandatory Visualization
Signaling Pathways
The primary mechanism of action of rucaparib is the inhibition of PARP enzymes, which play a critical role in the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of double-strand DNA breaks, ultimately resulting in synthetic lethality and cell death.
Caption: Rucaparib-mediated inhibition of the PARP signaling pathway.
Recent studies have also suggested that PARP inhibitors, including rucaparib, can activate the innate immune system through the stimulator of interferon genes (STING) pathway. The accumulation of cytoplasmic DNA fragments resulting from PARP inhibitor-induced DNA damage can be sensed by cyclic GMP-AMP synthase (cGAS), leading to the activation of STING and subsequent production of type I interferons, which can enhance anti-tumor immunity.
Caption: Activation of the STING pathway by rucaparib.
Experimental Workflow
The general workflow for an in vivo biodistribution study of rucaparib is a multi-step process that begins with the administration of the compound to animal models and concludes with the quantitative analysis of drug concentration in various tissues.
Caption: General workflow for a rucaparib in vivo biodistribution study.
References
Methodological & Application
Application Notes and Protocols: In Vitro Cell-Based Assays for Rucaparib Camsylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rucaparib (B1680265) is a potent, orally available small-molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3.[1][2][3] These enzymes are critical components of the cellular machinery that repairs DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3] Rucaparib's primary mechanism of action involves not only inhibiting the enzymatic activity of PARP but also trapping PARP-DNA complexes.[1][4] This prevents the repair of SSBs, which can then collapse replication forks during DNA replication, leading to the formation of toxic DNA double-strand breaks (DSBs).[4]
In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with mutations in BRCA1 or BRCA2 genes, these DSBs cannot be efficiently repaired.[2] This leads to a state of "synthetic lethality," where the combination of PARP inhibition and a pre-existing HR deficiency results in genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[3][4] Preclinical studies have demonstrated rucaparib's antiproliferative activity in multiple cell lines with mutated or epigenetically silenced BRCA1 or BRCA2 genes.[5]
These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of rucaparib camsylate.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
The diagram below illustrates the role of PARP in DNA repair and the mechanism of synthetic lethality induced by rucaparib in homologous recombination-deficient cells.
Experimental Workflow for In Vitro Evaluation
A structured approach is essential for characterizing the in vitro effects of rucaparib. The workflow begins with broad cytotoxicity screening across various cell lines, followed by specific mechanistic assays to confirm PARP inhibition and quantify downstream effects like DNA damage.
Data Presentation
Table 1: Rucaparib Potency Against PARP Enzymes (Biochemical Assay)
| Target | IC50 (nM) | Reference |
| PARP-1 | 0.8 - 1.4 | [3][6] |
| PARP-2 | 0.5 | [6] |
| PARP-3 | 28 | [6] |
| Tankyrase 1 (PARP5a) | 796 | [6] |
| Tankyrase 2 (PARP5b) | 486 | [6] |
Table 2: Cytotoxicity of Rucaparib in Cancer Cell Lines
| Cell Line | BRCA Status | Assay Type | IC50 / LC50 | Reference |
| UWB1.289 | BRCA1 mutant | CellTiter-Glo | 375 nM | [6] |
| UWB1.289+BRCA1 | BRCA1 wild-type | CellTiter-Glo | 5430 nM | [6] |
| Capan-1 | BRCA2 mutant | Not Specified | 5 µM | [7] |
| MX-1 | BRCA1 mutant | Not Specified | 100 nM | [7] |
| PEO1 | BRCA2 mutant | MTS | ~10 µM (used for subsequent assays) | [8] |
Experimental Protocols
Cell Viability Assay (MTS Protocol)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[9] Viable cells convert the tetrazolium salt MTS into a colored formazan (B1609692) product that is soluble in cell culture media.[10]
Materials:
-
Selected cancer cell lines (e.g., BRCA-mutant and wild-type)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.[11]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted rucaparib solutions. Include wells with vehicle control (DMSO at the same concentration as the highest drug dose) and medium-only blanks.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 72 to 120 hours) at 37°C, 5% CO2.[12]
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[9][10]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protecting it from light.[9][10]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Analysis: Subtract the average absorbance of the medium-only blank wells from all other values. Plot the normalized absorbance against the logarithm of the rucaparib concentration and use a non-linear regression model to calculate the IC50 value.
PARP Activity Assay (Immunofluorescence-Based)
This assay quantifies the inhibition of PARP activity by measuring the levels of poly(ADP-ribose) (PAR) polymer synthesis following induced DNA damage.[8]
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
This compound
-
Hydrogen peroxide (H2O2) for inducing DNA damage
-
4% Paraformaldehyde (PFA) for fixation
-
0.5% Triton X-100 for permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
Primary antibody against PAR
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to attach. Treat the cells with the desired concentrations of rucaparib (and a vehicle control) for 1.5 hours.[8]
-
Induction of DNA Damage: To stimulate PARP activity, treat cells with 20 mM H2O2 for 20 minutes at room temperature in the dark.[8]
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Wash with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.[8]
-
Incubate with the primary anti-PAR antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 10 minutes.[13]
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
-
Analysis: Quantify the mean fluorescence intensity of PAR signal per nucleus using image analysis software (e.g., ImageJ/Fiji). Compare the intensity in rucaparib-treated cells to the H2O2-stimulated control.
DNA Damage Assay (γ-H2AX Immunofluorescence Staining)
This assay is used to visualize and quantify DNA double-strand breaks (DSBs). Histone H2AX is rapidly phosphorylated (to form γ-H2AX) at the sites of DSBs, forming discrete nuclear foci that can be detected by immunofluorescence.[14][15]
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
0.3-0.5% Triton X-100 for permeabilization
-
5% Bovine Serum Albumin (BSA) for blocking
-
Primary antibody against phospho-Histone H2A.X (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Treat with this compound for a specified time (e.g., 24-48 hours).[8]
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Block with 5% BSA in PBS for 30-60 minutes at room temperature.[15]
-
Incubate with the primary anti-γ-H2AX antibody (e.g., 1:200 to 1:800 dilution in blocking buffer) overnight at 4°C.[13][15]
-
Wash cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[13]
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Stain nuclei with DAPI.[13]
-
Mount the coverslips and seal.
-
Acquire images using a fluorescence microscope, capturing multiple fields of view per condition.
-
-
Analysis: Use automated image analysis software (e.g., Fiji) to count the number of γ-H2AX foci per nucleus.[15] An increase in the average number of foci per cell indicates an accumulation of DNA DSBs.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. crpr-su.se [crpr-su.se]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Rucaparib Camsylate: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rucaparib (B1680265) camsylate, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, has demonstrated significant clinical efficacy in the treatment of various cancers, particularly those with deficiencies in DNA damage repair pathways.[1][2][3] A critical step in the preclinical evaluation of rucaparib and other targeted therapies is the determination of the half-maximal inhibitory concentration (IC50), a key measure of drug potency. This document provides detailed application notes and experimental protocols for determining the IC50 of rucaparib camsylate in a variety of cancer cell lines. The protocols herein describe three widely used cell viability assays: the MTT, Sulforhodamine B (SRB), and CellTiter-Glo® Luminescent assays. Additionally, a summary of reported rucaparib IC50 values across different cancer types is presented, along with diagrams illustrating the relevant signaling pathway and a generalized experimental workflow.
Introduction
Rucaparib is an orally available small molecule that primarily targets PARP-1, PARP-2, and PARP-3.[1][4] These enzymes are integral to the repair of single-strand DNA breaks. By inhibiting PARP, rucaparib leads to the accumulation of unrepaired single-strand breaks, which are subsequently converted into toxic double-strand breaks during DNA replication. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for the homologous recombination repair of double-strand breaks, the inhibition of PARP by rucaparib induces synthetic lethality, leading to selective cancer cell death.[3][4] This mechanism of action forms the basis for its use in treating ovarian, prostate, and other cancers with homologous recombination deficiencies.[5]
The determination of a drug's IC50 value is fundamental to understanding its in vitro efficacy. It represents the concentration of the drug required to inhibit a specific biological process, such as cell proliferation, by 50%. This metric is crucial for comparing the potency of a drug across different cell lines, understanding the impact of cellular genetic backgrounds on drug sensitivity, and guiding dose selection for further preclinical and clinical studies.
Data Presentation: this compound IC50 Values
The following table summarizes publicly available IC50 values for rucaparib in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific assay, incubation time, and other experimental conditions.
| Cancer Type | Cell Line | BRCA Status | IC50 (µM) | Assay Method | Reference |
| Ovarian Cancer | COLO704 | Unknown | 2.52 ± 0.67 | Not Specified | [6] |
| PEO1 | Mutant | ~10 (used for experiments) | Not Specified | [7][8] | |
| SKOV3 | Wild Type | >15 | Not Specified | [6][7][8] | |
| A2780 | Wild Type | >15 | Not Specified | [6] | |
| OVCAR3 | Wild Type | >15 | Not Specified | [6] | |
| Breast Cancer | MDA-MB-436 | Mutant | 2.3 | Not Specified | [9] |
| HCC1937 | Mutant | Not specified | Not Specified | [9] | |
| MDA-MB-231 | Wild Type | <20 | Not Specified | [9] | |
| MDA-MB-468 | Wild Type | <10 | Not Specified | [9] | |
| MCF-7 | Wild Type | ~10-11 | Not Specified | [9] | |
| BT474 | Wild Type | >20 | Not Specified | [9] | |
| Prostate Cancer | PC-3M-luc-C6 | Unknown | Sensitive | Not Specified | [4] |
| DU145 | Unknown | Used in studies | Not Specified | [10] | |
| 22Rv1 | Unknown | Used in studies | Not Specified | ||
| LNCaP | Unknown | Data not readily available | Not Specified | ||
| PC-3 | Unknown | Data not readily available | Not Specified |
Mandatory Visualizations
Signaling Pathway
Caption: Rucaparib's mechanism of action via PARP inhibition and synthetic lethality.
Experimental Workflow
Caption: Generalized workflow for IC50 determination of this compound.
Experimental Protocols
The following are detailed protocols for three common cell viability assays used to determine the IC50 of this compound. It is recommended to optimize seeding density and incubation times for each specific cell line.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest cells using trypsin and resuspend in complete medium.
-
Count cells and adjust the concentration to the predetermined optimal seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete medium from the stock solution. A typical starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the background control wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the rucaparib concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the drug incubation period, gently add 100 µL of cold 10% TCA to each well.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully discard the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA.
-
Allow the plates to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
-
Solubilization and Data Acquisition:
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Shake the plate for 5-10 minutes.
-
Measure the absorbance at 510-570 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 5 from the MTT assay protocol to calculate the IC50 value.
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence.
-
-
Assay Procedure:
-
After the drug incubation period, equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background control wells.
-
Calculate the percentage of viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the rucaparib concentration and use non-linear regression analysis to determine the IC50 value.
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers to determine the IC50 of this compound in various cancer cell lines. The choice of assay may depend on the specific cell line, experimental goals, and available equipment. Accurate and consistent determination of IC50 values is essential for advancing our understanding of rucaparib's therapeutic potential and for the development of novel anticancer strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Rucaparib Camsylate Clonogenic Survival Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rucaparib (B1680265) camsylate is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3.[1] These enzymes are critical components of the DNA single-strand break repair (SSBR) machinery. By inhibiting PARP, rucaparib leads to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication.[2][3] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inability to repair these double-strand breaks leads to a state of synthetic lethality and subsequent cell death.[4][5][6]
The clonogenic survival assay is a well-established in vitro method used to determine the ability of a single cell to proliferate indefinitely and form a colony. It is considered the gold standard for assessing the cytotoxic and cytostatic effects of anticancer agents, including PARP inhibitors like rucaparib. This application note provides a detailed protocol for performing a clonogenic survival assay to evaluate the efficacy of rucaparib camsylate in cancer cell lines.
Signaling Pathway: Rucaparib's Mechanism of Action
The primary mechanism of action of rucaparib is the induction of synthetic lethality in cancer cells with homologous recombination deficiency (HRD). The following diagram illustrates this pathway.
Caption: Rucaparib-induced synthetic lethality in HR-deficient cells.
Experimental Workflow for Clonogenic Survival Assay
The following diagram outlines the key steps in performing a clonogenic survival assay with this compound.
Caption: Workflow of the rucaparib clonogenic survival assay.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, SiHa, SK-N-BE(2c), PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO, stored at -20°C)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Fixation solution (e.g., 100% methanol or a mixture of methanol and acetic acid)
-
Staining solution (0.5% w/v crystal violet in methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells in T75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
-
Cell Seeding:
-
Based on the expected plating efficiency and toxicity of rucaparib for your chosen cell line, determine the appropriate number of cells to seed per well. This may require a preliminary optimization experiment. A typical range is 100-5000 cells per well of a 6-well plate.
-
Seed the cells in the appropriate number of plates for each treatment condition and control.
-
Incubate the plates overnight to allow the cells to adhere.
-
-
Rucaparib Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should span a range that induces a graded cytotoxic response (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) at the same concentration as in the highest rucaparib dose.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of rucaparib or the vehicle control.
-
The duration of treatment can vary. For some studies, a 24-hour treatment is sufficient, followed by replacement with fresh, drug-free medium.[7] In other protocols, cells are continuously exposed to the drug for the entire duration of colony formation.[8]
-
-
Colony Formation:
-
If not a continuous exposure, after the treatment period, carefully aspirate the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium.
-
Return the plates to the incubator and allow the cells to grow undisturbed for a period of 7 to 21 days, depending on the doubling time of the cell line. Monitor the plates periodically for colony formation in the control wells. The experiment should be terminated when colonies in the control wells are clearly visible and consist of at least 50 cells.
-
-
Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells with PBS.
-
Add the fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add the crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.
-
Carefully remove the staining solution and gently wash the plates with tap water until the excess stain is removed.
-
Allow the plates to air dry.
-
-
Colony Counting:
-
Visually count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. This can be done manually or using an automated colony counter.
-
-
Data Analysis:
-
Plating Efficiency (PE):
-
PE = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100%
-
-
Surviving Fraction (SF):
-
SF = (Number of colonies counted in treated wells) / (Number of cells seeded in treated wells x (PE / 100))
-
-
Plot the surviving fraction as a function of rucaparib concentration to generate a dose-response curve.
-
Quantitative Data Summary
The following table summarizes representative data from studies utilizing a clonogenic survival assay to assess the effects of rucaparib.
| Cell Line | Cancer Type | Rucaparib Concentration | Treatment Duration | Observed Effect | Reference |
| SK-N-BE(2c) | Neuroblastoma | 0.1 - 10 µM | 24 hours | Dose-dependent decrease in clonogenic survival. | [7] |
| UVW/NAT | - | 0.1 - 10 µM | 24 hours | Dose-dependent decrease in clonogenic survival. | [7] |
| HeLa | Cervical Cancer | 0 - 20 µM | Continuous | Dose-dependent decrease in clone formation and survival fraction. | [9] |
| SiHa | Cervical Cancer | 0 - 20 µM | Continuous | Dose-dependent decrease in clone formation and survival fraction. | [9] |
| ARK-2 | Serous Endometrial Carcinoma | Not specified | 6-9 days (continuous) | Inhibition of colony formation. | [8] |
| SPAC1-S | Serous Endometrial Carcinoma | Not specified | 6-9 days (continuous) | Inhibition of colony formation. | [8] |
| PC3 | Prostate Cancer | 1.25 µM, 2.5 µM | Continuous with radiation | Sensitization to low dose-rate radiation, decreased clonogenic survival. | [10] |
| C4-2 | Prostate Cancer | 1.25 µM, 2.5 µM | Continuous with radiation | Sensitization to low dose-rate radiation, decreased clonogenic survival. | [10] |
| PEO1 (BRCA2 mutant) | Ovarian Cancer | 10 µM | Not specified | High sensitivity and reduced cell viability. | [11] |
| SKOV3 (BRCA2 wild-type) | Ovarian Cancer | 25 µM | Not specified | Moderate sensitivity and reduced cell viability. | [11] |
Note: The specific concentrations and effects can vary significantly between cell lines and experimental conditions. It is crucial to perform dose-response experiments to determine the optimal concentration range for each cell line.
Conclusion
The clonogenic survival assay is a robust and essential tool for evaluating the long-term cytotoxic effects of this compound. By following this detailed protocol and adapting it to specific experimental needs, researchers can generate reliable and reproducible data to further understand the anticancer properties of this PARP inhibitor and its potential clinical applications. Careful optimization of cell seeding densities and drug concentrations is paramount for obtaining meaningful results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. The synthetic lethality of targeting cell cycle checkpoints and PARPs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PARP Inhibition Sensitizes to Low Dose-Rate Radiation TMPRSS2-ERG Fusion Gene-Expressing and PTEN-Deficient Prostate Cancer Cells | PLOS One [journals.plos.org]
- 11. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Rucaparib Camsylate Concentration for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rucaparib (B1680265) camsylate is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3.[1][2][3] It has demonstrated significant clinical efficacy in the treatment of cancers with deficiencies in homologous recombination (HR) repair, particularly those with BRCA1/2 mutations.[1][2] The mechanism of action relies on the concept of synthetic lethality, where the inhibition of PARP in HR-deficient cells leads to an accumulation of DNA damage and subsequent cell death.[4][5] Determining the optimal concentration of rucaparib for in vitro studies is critical for obtaining meaningful and reproducible results that can be translated into preclinical and clinical development. This document provides a comprehensive guide to selecting appropriate rucaparib concentrations for various in vitro assays, along with detailed protocols for key experiments.
Data Presentation: Efficacy of Rucaparib Camsylate In Vitro
The effective concentration of rucaparib varies significantly depending on the cancer cell line, its genetic background (specifically the status of HR repair genes like BRCA1 and BRCA2), and the assay being performed. The following tables summarize the quantitative data on rucaparib's in vitro activity.
Table 1: Rucaparib IC50 Values for PARP Enzyme Inhibition
| Target | IC50 (nM) | Assay Type | Source |
| PARP-1 | 0.8 - 1.4 | Cell-free/Biochemical | [4][6] |
| PARP-2 | 0.5 | Biochemical | [4] |
| PARP-3 | 28 | Biochemical | [4] |
| Poly (ADP) ribosylation (PAR) | 2.8 | Cellular (UWB1.289 cells) | [4] |
Table 2: Rucaparib Cytotoxicity IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 | Source |
| UWB1.289 | Ovarian | BRCA1 mutant | 375 nM | [4] |
| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type | 5430 nM | [4] |
| PEO1 | Ovarian | BRCA2 mutant | ~10 µM (effective concentration) | [7] |
| SKOV3 | Ovarian | BRCA wild-type | ~25 µM (effective concentration) | [8] |
| COLO704 | Ovarian | Not Specified | 2.5 µmol/L | [9] |
| Various Ovarian Cancer Cell Lines (n=26/39) | Ovarian | Various HR deficiencies | ≤13 µM | [6][10] |
| SK-N-BE(2c) | Neuroblastoma | Not Specified | >30 µM (non-toxic at 10µM) | [11] |
| UVW/NAT | Glioma | Not Specified | >30 µM (non-toxic at 10µM) | [11] |
| U251 | Glioblastoma | BRCA-proficient | Effective at 0.1-100 µM | [12] |
| U87MG | Glioblastoma | BRCA-proficient | Effective at 0.1-100 µM | [12] |
Mechanism of Action and Signaling Pathway
Rucaparib exerts its cytotoxic effects primarily through the inhibition of PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs). In normal cells, SSBs are efficiently repaired. However, in cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), unrepaired SSBs are converted to toxic double-strand breaks (DSBs) during DNA replication. The inhibition of PARP by rucaparib traps the enzyme on the DNA, further exacerbating the accumulation of DSBs. This overwhelming level of DNA damage triggers cell cycle arrest and apoptosis, a process known as synthetic lethality.[4][5]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to determine the optimal concentration and effects of this compound.
Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
This protocol is designed to assess the cytotoxic effects of rucaparib on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., in DMSO)
-
MTT, XTT, or CellTiter-Glo® reagent
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of rucaparib in complete medium. A suggested starting range is 0.01 µM to 100 µM.[12] Remove the old medium from the wells and add 100 µL of the rucaparib dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the treated plates for 72 to 96 hours.
-
Reagent Addition:
-
For MTT/XTT: Add the reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours. Then, add the solubilization solution.
-
For CellTiter-Glo®: Add the reagent directly to the wells and mix.
-
-
Data Acquisition: Read the absorbance (MTT/XTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by rucaparib.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1x10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of rucaparib (e.g., IC50 and 2x IC50) for 48 hours.[4]
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining:
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
DNA Damage Assay (γ-H2AX Immunofluorescence)
This assay visualizes and quantifies DNA double-strand breaks, a hallmark of rucaparib's mechanism of action.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA)
-
0.2% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γ-H2AX (phospho S139)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Treat with rucaparib at desired concentrations for a specified time (e.g., 24 hours).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[9]
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.[9]
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the number of γ-H2AX foci per nucleus using image analysis software.
Conclusion
The optimal concentration of this compound for in vitro studies is highly dependent on the specific cell line and experimental endpoint. For cytotoxicity assays, concentrations ranging from nanomolar in sensitive, HR-deficient lines to micromolar in resistant, HR-proficient lines are typically required. For mechanistic studies, such as the induction of DNA damage, effective concentrations can be observed in the low micromolar range. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration for the desired biological effect. The protocols provided herein offer a standardized approach to evaluating the in vitro efficacy and mechanism of action of rucaparib.
References
- 1. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Efficacy of Combined Therapy with Checkpoint Kinase 1 Inhibitor and Rucaparib via Regulation of Rad51 Expression in BRCA Wild-Type Epithelial Ovarian Cancer Cells [e-crt.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing Rucaparib Camsylate in Ovarian Cancer Organoid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ovarian cancer remains a significant challenge in oncology, with high rates of recurrence and acquired resistance to conventional chemotherapies. The advent of targeted therapies, such as PARP (poly[ADP-ribose] polymerase) inhibitors, has marked a pivotal shift in the management of ovarian cancer, particularly for patients with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. Rucaparib (B1680265) camsylate (Rubraca®) is a potent inhibitor of PARP1, PARP2, and PARP3 enzymes that has demonstrated significant clinical efficacy in this patient population.[1][2]
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, closely recapitulating the genetics, histology, and therapeutic responses of the original tumor.[3][4] These three-dimensional, self-organizing structures provide a more physiologically relevant system for drug screening and mechanistic studies compared to traditional two-dimensional cell cultures. This document provides detailed application notes and protocols for the use of rucaparib camsylate in ovarian cancer organoid cultures.
I. Signaling Pathway: PARP Inhibition in Ovarian Cancer
Rucaparib exerts its cytotoxic effects through the mechanism of synthetic lethality. In cells with intact homologous recombination repair pathways, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role. Inhibition of PARP by rucaparib leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of highly toxic double-strand breaks (DSBs). In healthy cells and cancer cells with proficient HRR, these DSBs can be efficiently repaired. However, in cancer cells with HRR deficiency (e.g., due to BRCA1/2 mutations), the repair of these DSBs is compromised, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[5][6]
References
- 1. Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rucaparib: A Review in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of patient-derived ovarian cancer organoids in the study of PARP inhibitors sensitivity and resistance: from genomic analysis to functional testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. PARPi Decreased Primary Ovarian Cancer Organoid Growth Through Early Apoptosis and Base Excision Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jebms.org [jebms.org]
Application Notes and Protocols: In Vitro Analysis of Rucaparib Camsylate and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Poly(ADP-ribose) polymerase (PARP) inhibitors with platinum-based chemotherapy is a promising strategy in oncology, particularly for cancers with deficiencies in the Homologous Recombination (HR) DNA repair pathway. Rucaparib (B1680265), a potent inhibitor of PARP1, PARP2, and PARP3, exploits the principle of synthetic lethality in tumor cells with compromised DNA repair mechanisms, such as those with BRCA1/2 mutations.[1] Cisplatin (B142131), a cornerstone of chemotherapy, induces DNA damage primarily through the formation of intra-strand and inter-strand crosslinks, which are typically repaired by the HR pathway.
The therapeutic hypothesis is that by inhibiting PARP-mediated single-strand break repair, rucaparib leads to the accumulation of double-strand breaks during DNA replication. In HR-deficient cancer cells, these lesions cannot be effectively repaired, leading to genomic instability and cell death. The addition of cisplatin exacerbates this DNA damage burden, leading to a synergistic cytotoxic effect.[2] While preclinical and clinical data support this synergy, detailed quantitative in vitro data for the specific combination of rucaparib and cisplatin is not comprehensively available in published literature.[3][4]
These application notes provide a framework of protocols and data presentation templates for researchers investigating the synergistic effects of rucaparib camsylate and cisplatin in vitro. The methodologies are synthesized from studies on PARP inhibitors and platinum agents.
Data Presentation
The following tables are templates for the presentation of experimental data. The values provided are for illustrative purposes only, based on representative findings for PARP inhibitors and cisplatin combinations, and should be replaced with user-generated experimental results.
Table 1: Cytotoxicity of Rucaparib and Cisplatin as Single Agents and in Combination
| Cell Line | Treatment | IC50 (µM) ± SD |
| OVCAR-3 | Rucaparib | 8.5 ± 1.2 |
| Cisplatin | 4.2 ± 0.9 | |
| Rucaparib + Cisplatin (1:1) | 2.1 ± 0.5 | |
| SKOV-3 | Rucaparib | 15.2 ± 2.5 |
| Cisplatin | 7.8 ± 1.5 | |
| Rucaparib + Cisplatin (1:1) | 4.5 ± 1.1 |
Table 2: Combination Index (CI) Analysis for Rucaparib and Cisplatin
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Ratio (Rucaparib:Cisplatin) | Fraction Affected (Fa) | Combination Index (CI) | Synergy Level |
| OVCAR-3 | 1:1 | 0.50 | 0.65 | Synergy |
| 1:1 | 0.75 | 0.58 | Synergy | |
| 1:1 | 0.90 | 0.51 | Strong Synergy | |
| SKOV-3 | 1:1 | 0.50 | 0.78 | Synergy |
| 1:1 | 0.75 | 0.71 | Synergy | |
| 1:1 | 0.90 | 0.64 | Synergy |
Table 3: Apoptosis Induction by Rucaparib and Cisplatin Combination
Data represents the percentage of apoptotic cells (Annexin V positive) after 48-hour treatment.
| Cell Line | Treatment (Concentration) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| OVCAR-3 | Control (DMSO) | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 |
| Rucaparib (4 µM) | 5.8 ± 1.1 | 3.2 ± 0.6 | 9.0 ± 1.7 | |
| Cisplatin (2 µM) | 8.2 ± 1.5 | 4.5 ± 0.9 | 12.7 ± 2.4 | |
| Combination (4 µM Ruc + 2 µM Cis) | 25.6 ± 3.8 | 18.9 ± 3.1 | 44.5 ± 6.9 |
Table 4: Cell Cycle Analysis Following Rucaparib and Cisplatin Treatment
Data represents the percentage of cells in each phase of the cell cycle after 24-hour treatment.
| Cell Line | Treatment (Concentration) | % G1 Phase | % S Phase | % G2/M Phase |
| OVCAR-3 | Control (DMSO) | 55.4 ± 4.1 | 28.1 ± 3.5 | 16.5 ± 2.8 |
| Rucaparib (4 µM) | 52.1 ± 3.9 | 25.5 ± 3.1 | 22.4 ± 3.3 | |
| Cisplatin (2 µM) | 45.3 ± 4.5 | 15.8 ± 2.9 | 38.9 ± 4.8 | |
| Combination (4 µM Ruc + 2 µM Cis) | 20.7 ± 3.1 | 10.2 ± 2.2 | 69.1 ± 5.5 |
Experimental Protocols & Workflows
The following protocols provide a framework for conducting in vitro studies to assess the combination of this compound and cisplatin.
Caption: General experimental workflow for in vitro analysis.
Cell Viability (MTT) Assay Protocol
This protocol determines the cytotoxic effect of rucaparib and cisplatin, alone and in combination.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, SKOV-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cisplatin (dissolved in 0.9% NaCl solution or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment:
-
Single Agents: Prepare serial dilutions of rucaparib and cisplatin in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for rucaparib).
-
Combination: Prepare drug solutions with a constant ratio of rucaparib to cisplatin (e.g., based on the ratio of their individual IC50 values). Add 100 µL of the combination dilutions to the wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine the IC50 values. Use software like CompuSyn to calculate the Combination Index (CI) from the combination data.
Apoptosis Assay (Annexin V/PI Staining) Protocol
This protocol quantifies the induction of apoptosis.
Materials:
-
6-well plates
-
Rucaparib and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and allow them to attach overnight. Treat the cells with rucaparib, cisplatin, the combination, or vehicle control at pre-determined concentrations (e.g., IC50 concentrations) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Cell Cycle Analysis Protocol
This protocol assesses the effect of the drug combination on cell cycle progression.
Materials:
-
6-well plates
-
Rucaparib and Cisplatin
-
PBS, 70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs (single agents and combination) for 24 hours.
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol (Step 2).
-
Fixation: Wash the cell pellet with cold PBS and resuspend in 500 µL of PBS. Add the cells dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mechanism of Synergistic Action
The synergy between rucaparib and cisplatin is rooted in the concept of synthetic lethality. Cisplatin creates DNA lesions that require the Homologous Recombination (HR) pathway for high-fidelity repair. PARP enzymes are critical for an alternative, lower-fidelity pathway, Base Excision Repair (BER), which repairs single-strand breaks.
Caption: Synergistic pathway of Rucaparib and Cisplatin.
-
Cisplatin-Induced Damage: Cisplatin forms DNA adducts, primarily inter-strand crosslinks (ICLs), which stall DNA replication forks.[5]
-
PARP Inhibition: Rucaparib inhibits PARP enzymes. This prevents the repair of naturally occurring single-strand breaks (SSBs). When a replication fork encounters an unrepaired SSB, it collapses, creating a more complex and lethal double-strand break (DSB).[6]
-
Accumulation of DSBs: The combination of stalled replication forks from cisplatin's ICLs and collapsed forks from rucaparib's inhibition of SSB repair leads to a massive accumulation of DSBs.[2]
-
Synthetic Lethality: In cancer cells with functional HR repair, these DSBs could potentially be repaired. However, in cells with inherent HR deficiency (like BRCA1/2 mutants), or when the sheer volume of DSBs overwhelms the HR capacity, the damage is irreparable.
-
Cell Fate: The overwhelming DNA damage triggers a prolonged G2/M cell cycle arrest and ultimately activates the apoptotic cell death pathway.[5]
References
- 1. Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic interaction between cisplatin and PARP inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibitors chemopotentiate and synergize with cisplatin to inhibit bladder cancer cell survival and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin +/− rucaparib after preoperative chemotherapy in patients with triple-negative or BRCA mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP inhibition selectively increases sensitivity to cisplatin in ERCC1-low non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing Rucaparib Camsylate-Induced Apoptosis by Flow Cytometry
References
- 1. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Shi - Chinese Journal of Cancer Research [cjcr.amegroups.org]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. kumc.edu [kumc.edu]
- 10. PARP inhibition sensitizes p53-deficient breast cancer cells to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 12. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Rucaparib Camsylate for In Vitro Radiosensitization Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rucaparib (B1680265) is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, which are critical components of the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[1][2] By inhibiting PARP, rucaparib prevents the repair of SSBs. When cells replicate, these unrepaired SSBs are converted into more cytotoxic DNA double-strand breaks (DSBs).[3] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.[2]
Ionizing radiation, a cornerstone of cancer therapy, induces various forms of DNA damage, including SSBs and DSBs. The combination of radiation and a PARP inhibitor like rucaparib is a promising strategy to enhance the tumor-killing effects of radiation. Rucaparib potentiates radiation-induced cytotoxicity by preventing the repair of radiation-induced SSBs, leading to an accumulation of lethal DSBs and sensitizing cancer cells to radiation.[3][4][5] These application notes provide detailed protocols for investigating the radiosensitizing effects of rucaparib camsylate in vitro.
Mechanism of Action: PARP Inhibition and Radiosensitization
Ionizing radiation damages DNA primarily by inducing SSBs and DSBs. Cells activate DNA damage response (DDR) pathways to repair this damage. PARP enzymes are key sensors of SSBs and initiate their repair through the BER pathway. When rucaparib inhibits PARP, these SSBs persist. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to replication fork collapse and the formation of highly toxic DSBs. In normal cells, these DSBs can be repaired by the high-fidelity HR pathway. However, in cancer cells with HR deficiencies or when the HR pathway is overwhelmed by the sheer number of DSBs, the cells must rely on error-prone pathways like non-homologous end joining (NHEJ), resulting in genomic instability, cell cycle arrest, and ultimately, apoptosis or mitotic catastrophe.[3] This enhanced DNA damage and subsequent cell death is the basis of radiosensitization by rucaparib.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibitors as a radiosensitizer: a future promising approach in prostate cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rucaparib Camsylate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of rucaparib (B1680265) camsylate stock solutions for in vitro cell culture experiments. Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, PARP-2, and PARP-3, which are critical for DNA repair.[1][2] Its mechanism of action involves inducing "synthetic lethality" in cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations.[2][3]
Data Presentation
Table 1: Solubility of Rucaparib Camsylate
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (B87167) (DMSO) | 100 mg/mL (179.96 mM) | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | [5] |
| Dimethyl Sulfoxide (DMSO) | >10 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | [1] |
| Dimethylformamide (DMF) | 30 mg/mL | [6] |
| Ethanol | 1 mg/mL | [6] |
| Water | Insoluble | [4] |
Note: It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[4]
Table 2: Exemplary Working Concentrations of Rucaparib in Cell Culture
| Cell Line Type | Working Concentration | Assay | Source |
| Human prostate cancer (DU145) | 0-5 µM | Cell Viability | [7] |
| Ovarian cancer (PEO1, BRCA2 mutant) | 10 µM | Cell Proliferation, Migration | [8][9] |
| Pancreatic cancer (Capan-1, BRCA2 mutant) | LC50: 5 µM | Cytotoxicity | [10] |
| Breast cancer (MX-1, BRCA1 mutant) | LC50: 100 nM | Cytotoxicity | [10] |
| Medulloblastoma (D283Med) | 1 µM | PARP-1 Activity Inhibition | [10] |
Signaling Pathway and Experimental Workflow
Rucaparib's Mechanism of Action: PARP Inhibition and Synthetic Lethality
Rucaparib inhibits PARP enzymes, which are essential for the repair of DNA single-strand breaks (SSBs).[11] In normal cells, if SSBs are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. In cancer cells with mutated BRCA1/2, the HR pathway is deficient. When these cells are treated with a PARP inhibitor like rucaparib, the accumulation of unrepaired DSBs cannot be resolved, leading to genomic instability and cell death through a process called synthetic lethality.[3]
Caption: Rucaparib signaling pathway.
Experimental Workflow: From Powder to Cell Treatment
The following diagram outlines the key steps for preparing a this compound stock solution and subsequently treating cultured cells.
Caption: Experimental workflow for rucaparib.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 555.66 g/mol )
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 555.66 g/mol = 5.56 mg
-
-
Weigh the compound: In a sterile microcentrifuge tube, accurately weigh 5.56 mg of this compound powder.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4]
Protocol 2: Treatment of Cultured Cells with this compound
Materials:
-
Cultured cells in appropriate cell culture flasks or plates
-
Complete cell culture medium
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, nuclease-free water or PBS (for serial dilutions)
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture plates or flasks and allow them to adhere and resume logarithmic growth (typically 16-24 hours).
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of rucaparib used.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired final concentrations of rucaparib (and the vehicle control) to the respective wells or flasks.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72, or 96 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining), or clonogenic survival assays.[7]
References
- 1. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Poly(ADP-ribose) Polymerase | Tocris Bioscience [tocris.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status | MDPI [mdpi.com]
- 9. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rucaparib Camsylate Treatment of Patient-Derived Xenografts (PDX)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing rucaparib (B1680265) camsylate in preclinical studies involving patient-derived xenograft (PDX) models. The information is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy and mechanisms of action of this potent PARP inhibitor.
Introduction to Rucaparib Camsylate and its Mechanism of Action
This compound is an orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3.[1][2][3][4][5] These enzymes are critical components of the cellular machinery responsible for DNA repair, particularly the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs).
The primary mechanism of action of rucaparib is the induction of "synthetic lethality" in cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair.[1][3] Tumors with mutations in genes such as BRCA1 and BRCA2 are prime examples of HR-deficient (HRD) cancers. In these cells, the inhibition of PARP by rucaparib leads to the accumulation of unrepaired SSBs, which are converted into toxic DSBs during DNA replication. The compromised HR pathway is unable to repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[4][6]
Recent evidence also suggests that PARP inhibitors, including rucaparib, can activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[6][7] The accumulation of cytosolic DNA fragments resulting from unrepaired DNA damage triggers this innate immune pathway, leading to the production of type I interferons and the recruitment of immune cells to the tumor microenvironment, further contributing to the anti-tumor effect.
This compound in Patient-Derived Xenograft (PDX) Models
PDX models, established by implanting fresh human tumor tissue into immunodeficient mice, are invaluable tools in preclinical oncology research. They are known to retain the histological and genetic characteristics of the original patient tumor, making them more predictive of clinical outcomes compared to traditional cell line-derived xenografts.[1][8] The use of PDX models allows for the in vivo evaluation of rucaparib's efficacy in a setting that closely mimics the human tumor microenvironment.
Data Presentation: Efficacy of Rucaparib in PDX Models
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of rucaparib in various PDX models.
| PDX Model Type | Genetic Alteration | Rucaparib Dosage | Efficacy Metric | Result | Reference |
| Ovarian Cancer | BRCA1/2 mutation | 600 mg twice daily (clinical dose) | Objective Response Rate (ORR) | 82% (RECIST or CA-125) | [6] |
| Ovarian Cancer | BRCA-like (HRD) | 600 mg twice daily (clinical dose) | Objective Response Rate (ORR) | 45% (RECIST or CA-125) | [6] |
| Ovarian Cancer | Biomarker Negative | 600 mg twice daily (clinical dose) | Objective Response Rate (ORR) | 13% (RECIST) | [6] |
| Ovarian Cancer | BRCA mutation | 600 mg twice daily (clinical dose) | Median Progression-Free Survival (PFS) | 9.4 months | [6] |
| Ovarian Cancer | BRCA-like (HRD) | 600 mg twice daily (clinical dose) | Median Progression-Free Survival (PFS) | 7.1 months | [6] |
| Ovarian Cancer | Biomarker Negative | 600 mg twice daily (clinical dose) | Median Progression-Free Survival (PFS) | 3.7 months | [6] |
| Various Solid Tumors | Non-BRCA HRR gene alterations | 50 or 150 mg/kg (oral, daily or twice daily) | Tumor Growth Inhibition | Similar efficacy to BRCA1/2 altered models | [1] |
| Prostate Cancer (mCRPC) | BRCA1/2 mutation | Not specified for PDX | Objective Response Rate (ORR) in patients | 41% | |
| Prostate Cancer (mCRPC) | BRCA1/2 mutation | Not specified for PDX | PSA Response Rate in patients | 53.9% |
Note: Some data points are from clinical trials that inform the use of rucaparib in patient populations from which PDX models are derived. Direct head-to-head quantitative comparisons in a large panel of PDX models are not always available in single publications.
Signaling Pathways and Experimental Workflow
Rucaparib's Mechanism of Action: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality induced by rucaparib in HR-deficient cancer cells.
Rucaparib-Induced STING Pathway Activation
Caption: Rucaparib-induced activation of the cGAS-STING innate immune pathway.
Experimental Workflow for Rucaparib Treatment in PDX Models
Caption: General experimental workflow for evaluating rucaparib efficacy in PDX models.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenografts (PDX)
-
Tissue Acquisition: Obtain fresh, sterile tumor tissue from consenting patients under Institutional Review Board (IRB) approved protocols. Transport the tissue on ice in a sterile collection medium.
-
Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with phosphate-buffered saline (PBS) containing antibiotics. Remove any necrotic or non-tumor tissue.
-
Implantation:
-
Anesthetize 6-8 week old immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
-
Implant a small tumor fragment (approximately 2-3 mm³) subcutaneously into the flank of the mouse.
-
Suture the incision site.
-
-
Monitoring: Monitor the mice for tumor growth by caliper measurements at least twice a week.
-
Passaging: Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse, aseptically excise the tumor, and passage it into new recipient mice for expansion. A portion of the tumor can be cryopreserved or fixed for histological and molecular analysis.
Protocol 2: this compound Efficacy Study in PDX Models
-
Cohort Formation: Once tumors in the PDX-bearing mice reach a volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Rucaparib Formulation: Prepare this compound for oral administration. A common vehicle is 0.5% methylcellulose (B11928114) in sterile water. The concentration should be calculated based on the desired dosage (e.g., 50 mg/kg or 150 mg/kg) and the average weight of the mice.[1]
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution orally via gavage daily.
-
Rucaparib Treatment Groups: Administer the rucaparib solution orally via gavage daily or twice daily at the predetermined dosages.[1]
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a prespecified endpoint size.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
A portion of the tumor tissue can be snap-frozen for molecular analysis (e.g., Western blot, PCR) or fixed in formalin for immunohistochemistry (IHC) to assess biomarkers of drug response (e.g., γH2AX as a marker of DNA damage).
-
Protocol 3: Pharmacodynamic Analysis of PARP Inhibition
-
Study Design: Establish PDX-bearing mice as described above.
-
Single-Dose Administration: Administer a single oral dose of rucaparib to a cohort of mice.
-
Tissue Collection: At various time points post-dosing (e.g., 2, 8, 24, 48 hours), euthanize subsets of mice and collect tumor tissue and blood samples.
-
PARP Activity Assay: Prepare tumor lysates and measure PARP activity using a commercially available ELISA-based assay that detects poly(ADP-ribose) (PAR) levels. A reduction in PAR levels indicates PARP inhibition.
-
Biomarker Analysis: Perform IHC or Western blotting on tumor samples to assess the levels of pharmacodynamic biomarkers such as γH2AX, which is expected to increase following effective PARP inhibition and subsequent DNA damage.
Conclusion
This compound is a promising therapeutic agent for HR-deficient cancers. The use of PDX models provides a clinically relevant platform to further investigate its efficacy, identify predictive biomarkers, and explore novel combination strategies. The protocols and data presented here serve as a valuable resource for researchers aiming to incorporate rucaparib into their preclinical research programs.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. championsoncology.com [championsoncology.com]
- 7. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response to rucaparib in BRCA-mutant metastatic castration-resistant prostate cancer identified by genomic testing in the TRITON2 study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Rucaparib Camsylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rucaparib (B1680265) camsylate is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3, which are critical components of the DNA damage repair (DDR) pathway.[1][2] By inhibiting PARP, rucaparib prevents the repair of single-strand DNA breaks, which can lead to the formation of more lethal double-strand breaks during DNA replication. In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this inhibition of PARP leads to a synthetic lethality, resulting in selective cancer cell death.[2][3] Rucaparib camsylate is approved for the treatment of certain types of ovarian and prostate cancer.[1][4]
High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly test thousands to millions of compounds for their effects on a specific biological target or pathway. In the context of this compound, HTS can be employed for several purposes, including:
-
Combination Screening: Identifying novel therapeutic agents that act synergistically with rucaparib to enhance its anti-cancer activity or overcome resistance.
-
Resistance Mechanism Screening: Elucidating genetic or molecular factors that confer resistance to rucaparib treatment.
-
Novel Target Identification: Screening for new cellular pathways that, when modulated, sensitize cancer cells to rucaparib.
These application notes provide an overview of the principles and a detailed protocol for conducting high-throughput screening with this compound.
Signaling Pathway and Experimental Workflow
The core principle behind the utility of rucaparib in HTS is the concept of synthetic lethality. The diagrams below illustrate the mechanism of action of rucaparib and a general workflow for a high-throughput combination screen.
Caption: Mechanism of action of this compound leading to synthetic lethality.
Caption: High-throughput screening workflow for identifying synergistic drug combinations with Rucaparib.
Experimental Protocols
Protocol 1: High-Throughput Screening for Synergistic Compounds with this compound
Objective: To identify compounds that enhance the cytotoxic effects of this compound in a BRCA-mutant cancer cell line.
Materials:
-
Cell Lines:
-
BRCA1-mutant human ovarian cancer cell line (e.g., UWB1.289)
-
BRCA1-wild-type human ovarian cancer cell line (e.g., OVCAR8)
-
-
Reagents:
-
This compound (powder, to be dissolved in DMSO)
-
Compound Library (e.g., FDA-approved drug library, kinase inhibitor library) dissolved in DMSO
-
Cell Culture Medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
DMSO (cell culture grade)
-
-
Equipment:
-
384-well white, clear-bottom tissue culture plates
-
Automated liquid handler
-
Multichannel pipette or automated dispenser
-
CO2 incubator (37°C, 5% CO2)
-
Luminometer plate reader
-
Methodology:
-
Cell Seeding:
-
Culture BRCA1-mutant and wild-type cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated dispenser, seed 25 µL of the cell suspension (2,500 cells) into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
-
Compound Dispensing:
-
Prepare the compound library plates. Using an automated liquid handler, transfer 50 nL of each compound from the library source plates to the corresponding wells of the cell plates.
-
Include appropriate controls:
-
Negative Control: DMSO only (no compound)
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine)
-
Rucaparib Alone Control: Wells with DMSO and rucaparib only
-
-
-
This compound Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the rucaparib stock solution in cell culture medium to a 2X working concentration (e.g., 2 µM, which is a sub-lethal concentration for the BRCA-mutant cells).
-
Add 25 µL of the 2X rucaparib solution to all wells containing library compounds and the rucaparib alone control wells.
-
Add 25 µL of medium without rucaparib to the negative and positive control wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the negative (100% viability) and positive (0% viability) controls.
-
Calculate the percent inhibition for each compound in combination with rucaparib.
-
Identify "hits" as compounds that show a synergistic effect (i.e., significantly greater inhibition than rucaparib alone).
-
Data Presentation
The quantitative data from the high-throughput screen should be summarized in tables for clear interpretation and comparison.
Table 1: Example HTS Data Summary for a Single Plate
| Well ID | Compound ID | Rucaparib Conc. (µM) | Luminescence (RLU) | % Viability | % Inhibition |
| A1 | Control (DMSO) | 0 | 85,000 | 100.0 | 0.0 |
| A2 | Control (Staurosporine) | 0 | 500 | 0.6 | 99.4 |
| B1 | Rucaparib Alone | 1 | 68,000 | 80.0 | 20.0 |
| C1 | Compound X | 1 | 34,000 | 40.0 | 60.0 |
| C2 | Compound Y | 1 | 65,000 | 76.5 | 23.5 |
| ... | ... | ... | ... | ... | ... |
Table 2: Hit Confirmation and Dose-Response Data
Following the primary screen, validated hits should be further characterized in a dose-response matrix to confirm synergy. The IC50 (half-maximal inhibitory concentration) values for each compound alone and in combination with rucaparib are determined.
| Compound | Cell Line | IC50 (Compound Alone) (µM) | IC50 (Rucaparib Alone) (µM) | IC50 (Compound + 1µM Rucaparib) (µM) | Combination Index (CI)* |
| Hit 1 | UWB1.289 (BRCA1-mut) | 5.2 | 2.5 | 0.8 | < 1 (Synergy) |
| Hit 1 | OVCAR8 (BRCA1-wt) | 6.1 | 15.8 | 5.5 | ~ 1 (Additive) |
| Hit 2 | UWB1.289 (BRCA1-mut) | 12.4 | 2.5 | 1.5 | < 1 (Synergy) |
| Hit 2 | OVCAR8 (BRCA1-wt) | 15.0 | 15.8 | 14.2 | ~ 1 (Additive) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Conclusion
High-throughput screening with this compound is a valuable approach for identifying novel combination therapies and understanding mechanisms of drug resistance. The provided protocols and application notes offer a framework for researchers to design and execute robust HTS campaigns. Careful experimental design, including the use of appropriate cell models and controls, is crucial for generating high-quality, reproducible data that can accelerate the development of more effective cancer treatments.
References
- 1. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Lethality in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ATR, CHK1 and WEE1 inhibitors cause homologous recombination repair deficiency to induce synthetic lethality with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Rucaparib Camsylate for In Vivo Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing rucaparib (B1680265) camsylate in in vivo mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the starting dose for rucaparib in a mouse xenograft model?
A1: The optimal dose of rucaparib can vary significantly depending on the mouse strain, tumor model, and administration route. Published studies show a wide range of effective doses. For oral (p.o.) administration, doses between 50 mg/kg and 150 mg/kg daily have been used.[1][2][3] For intraperitoneal (i.p.) injection, a common starting dose is 10 mg/kg daily.[1] It is crucial to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model.
Q2: How should I formulate rucaparib camsylate for oral and intraperitoneal administration?
A2: this compound has poor aqueous solubility.[4][5] For oral gavage, a common vehicle is a suspension in a solution like 0.5% methylcellulose (B11928114) or a combination of Cremophor EL and ethanol. For intraperitoneal injections, rucaparib phosphate (B84403) has been dissolved in a 1:1 solution of DMSO:PBS (pH 7.2).[6] It is recommended not to store aqueous solutions for more than one day.[6] Always ensure the final formulation is homogeneous before administration.
Q3: What is the dosing frequency for rucaparib? Can I use an intermittent schedule?
A3: Rucaparib has shown sustained PARP inhibition in tumor tissues long after it has been cleared from plasma.[1][7] This allows for flexible dosing schedules. While daily dosing is common (e.g., 10 mg/kg i.p. for five days a week), studies have shown that a once-weekly oral dose of 150 mg/kg can be as effective as a daily 10 mg/kg i.p. schedule in delaying tumor growth in Capan-1 xenografts.[1] The choice of schedule should be guided by the specific experimental goals and tolerance in the chosen mouse model.
Q4: What are the expected toxicities of rucaparib in mice, and how can I monitor for them?
A4: As a single agent, rucaparib is generally well-tolerated in mice at therapeutic doses, with studies reporting no significant weight loss.[1][8] However, potential side effects can include anemia, which has been observed in clinical trials and is linked to PARP-2's role in erythropoiesis.[9] Researchers should monitor mice for signs of toxicity, including body weight loss (a >15-20% loss is often a humane endpoint), changes in behavior (lethargy, ruffled fur), and signs of anemia (pale footpads). Complete blood counts (CBCs) can be performed to monitor hematological parameters if anemia is a concern.
Q5: How quickly is rucaparib cleared from plasma, and how long does it remain in the tumor?
A5: Rucaparib is cleared relatively quickly from mouse plasma. After a single oral dose of 50-150 mg/kg, the drug is typically detectable for up to 4 hours.[1] However, rucaparib accumulates and is retained in tumor tissue for a much longer period.[1] Studies have shown that a single dose can lead to sustained PARP inhibition in tumors for at least 7 days, highlighting a significant discrepancy between plasma pharmacokinetics and tumor pharmacodynamics.[1][7]
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation Problems
-
Q: My this compound is not dissolving or is precipitating out of solution. What can I do?
-
A: this compound is known for its poor aqueous solubility.[4][5] First, confirm you are using the correct solvent system. For oral suspensions, ensure vigorous mixing or sonication to create a uniform suspension. For IP injections requiring a solution, rucaparib phosphate is more suitable and can be dissolved in DMSO first, then diluted with PBS.[6] Be mindful that the final DMSO concentration should be kept low to avoid solvent toxicity. If solubility issues persist, consider alternative salt forms or co-crystal formulations which have shown improved solubility.[4][5]
-
Issue 2: Lack of In Vivo Efficacy
-
Q: I am not observing the expected tumor growth inhibition in my xenograft model. What are the potential causes?
-
A: There are several factors to consider:
-
Homologous Recombination (HR) Status: Rucaparib is most effective in tumors with deficiencies in the HR DNA repair pathway (e.g., BRCA1/2 mutations).[10][11][12] Confirm the HR status of your cancer cell line or patient-derived xenograft (PDX) model.
-
Drug Dosage and Schedule: The dose may be insufficient. Mouse plasma and tumor concentrations of rucaparib increase with the dose.[12] Consider performing a dose-escalation study. The schedule might also be suboptimal; the sustained effect of rucaparib allows for less frequent, higher-dose schedules which may be more effective.[1]
-
Drug Bioavailability: Ensure proper administration. For oral gavage, improper technique can lead to inconsistent dosing. The mean absolute oral bioavailability in humans is about 36%, and this can be variable.[12][13]
-
Blood-Brain Barrier Penetration: If you are using an orthotopic brain tumor model, be aware that rucaparib has limited ability to cross the blood-brain barrier, which can significantly limit its efficacy in the central nervous system.[3][14]
-
-
Issue 3: Unexpected Toxicity
-
Q: My mice are showing significant weight loss or other signs of toxicity at a previously reported "safe" dose. Why might this be happening?
-
A: Toxicity can be influenced by several factors:
-
Mouse Strain: Different mouse strains can have varying sensitivities to drug toxicity.
-
Tumor Model: The tumor itself can affect the overall health of the animal. A large tumor burden can make mice more susceptible to drug-induced side effects.
-
Vehicle Toxicity: The vehicle used for formulation (e.g., DMSO, Cremophor) can have its own toxicities, especially with repeated dosing. Run a vehicle-only control group to assess this.
-
Combination Therapy: If combining rucaparib with other agents (like chemotherapy), toxicity is often increased, and lower doses of rucaparib are required.[1]
-
Solution Stability: Ensure your formulation is fresh. Degradation of the compound or vehicle could potentially lead to toxic byproducts. It is advised not to store aqueous solutions for more than a day.[6]
-
-
Data & Protocols
Quantitative Data Summary
Table 1: Example Dosing Regimens for Rucaparib in Mouse Xenograft Models
| Mouse Model | Administration Route | Dose | Schedule | Outcome | Reference |
| Capan-1 (Pancreatic) | Intraperitoneal (i.p.) | 10 mg/kg | Daily, 5 days/week for 6 weeks | Significant tumor growth delay | [1] |
| Capan-1 (Pancreatic) | Oral (p.o.) | 150 mg/kg | Once weekly for 6 weeks | As effective as daily i.p. schedule | [1] |
| MDA-MB-436 (Breast) | Oral (p.o.) | 15, 50, or 150 mg/kg | Twice daily (BID) | Dose-dependent tumor growth inhibition | [2][3] |
| D283 Med (Medulloblastoma) | Intraperitoneal (i.p.) | 1 mg/kg | Daily | Potentiated temozolomide (B1682018) efficacy | [6] |
Table 2: Pharmacokinetic Parameters of Rucaparib in Mice
| Parameter | Route | Dose | Value | Tissue | Reference |
| Detectable Time | i.p. | 10 mg/kg | ~30 minutes | Plasma | [1] |
| Detectable Time | p.o. | 50-150 mg/kg | Up to 4 hours | Plasma | [1] |
| Retention Time | i.p. or p.o. | 10-150 mg/kg | > 7 days | Tumor | [1] |
| Brain-to-Plasma Ratio | i.p. | N/A | 0.11 ± 0.08 | Brain | [14] |
| Half-life | i.p. | N/A | 1.5 hours | Plasma | [14] |
Experimental Protocols
Protocol 1: Rucaparib Formulation and Administration
-
Objective: To prepare this compound for oral (p.o.) or intraperitoneal (i.p.) administration to mice.
-
Materials:
-
This compound powder
-
Vehicle for oral administration: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Solvents for i.p. administration: Dimethyl sulfoxide (B87167) (DMSO), sterile Phosphate-Buffered Saline (PBS), pH 7.2.
-
-
Procedure for Oral Suspension (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse): a. Weigh the required amount of this compound powder. b. Prepare the 0.5% CMC vehicle. c. Gradually add the powder to the vehicle while continuously vortexing or sonicating to form a fine, homogeneous suspension. d. Administer the required volume to the mouse via oral gavage. Ensure the suspension is well-mixed immediately before drawing each dose.
-
Procedure for Intraperitoneal Solution (using Rucaparib Phosphate): a. Prepare a stock solution of rucaparib phosphate in 100% DMSO (e.g., at 10 mg/mL).[6] b. On the day of injection, dilute the stock solution with sterile PBS (pH 7.2) to the final desired concentration. For a 1:1 DMSO:PBS solution, the final solubility is approximately 0.5 mg/mL.[6] c. Ensure the final DMSO concentration administered to the animal is below 10% of the total injection volume to minimize solvent toxicity. d. Administer the solution via i.p. injection.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Objective: To determine the anti-tumor efficacy of rucaparib in a subcutaneous xenograft mouse model.
-
Methodology: a. Cell Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 Capan-1 cells) into the flank of immunocompromised mice (e.g., nude or SCID). b. Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³). c. Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Rucaparib 150 mg/kg p.o. weekly, Rucaparib 10 mg/kg i.p. daily). d. Dosing: Administer the drug and vehicle according to the defined schedule and the formulation protocol. e. Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length)/2). Monitor body weight and clinical signs of toxicity for the duration of the study. f. Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³) or until signs of unacceptable toxicity are observed.
Visualizations
References
- 1. Tumour cell retention of rucaparib, sustained PARP inhibition and efficacy of weekly as well as daily schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib | Scilit [scilit.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Rucaparib cocrystal: Improved solubility and bioavailability over camsylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. Efficacy of PARP inhibitor rucaparib in orthotopic glioblastoma xenografts is limited by ineffective drug penetration into the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting rucaparib camsylate solubility and stability issues
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with rucaparib (B1680265) camsylate. It addresses common challenges related to its solubility and stability through detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is rucaparib camsylate and what are its key properties?
This compound is an orally available, potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3, which are critical for DNA repair.[1][2][3] Its chemical formula is C₁₉H₁₈FN₃O·C₁₀H₁₆O₄S.[2] It is used in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA mutations.[3][4] Key challenges in its experimental use relate to its low aqueous solubility and potential for degradation under certain conditions.[5][6]
Q2: In which solvents is this compound soluble?
This compound has very poor solubility in water and aqueous buffers.[5][6] It is, however, soluble in organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended.[7] The solubility of the free base form has also been reported in ethanol (B145695) and dimethylformamide (DMF).[8]
Q3: How should I prepare a stock solution of this compound?
Due to its high solubility in DMSO, it is recommended to prepare a high-concentration primary stock solution (e.g., 100 mM) in anhydrous DMSO.[7] This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[7] When preparing working solutions for aqueous-based assays, a serial dilution approach is recommended to prevent precipitation.
Q4: My this compound is precipitating in my cell culture medium. What can I do?
Precipitation in aqueous media is a common issue due to the compound's hydrophobic nature.[9][10] Here are several troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and non-toxic to your cells.[11]
-
Use a Serial Dilution: Avoid adding the high-concentration DMSO stock directly to your aqueous medium. First, create an intermediate dilution of the stock in serum-free media or PBS. Mix gently and then add this intermediate dilution to your final volume of complete media.[12]
-
Warm the Media: Ensure your cell culture media is warmed to 37°C before adding the drug solution.[12]
-
Check for Media Interactions: Components in the media, especially high concentrations of salts or proteins in serum, can sometimes contribute to precipitation.[10] If working in serum-free conditions, the lack of protein carriers may increase the likelihood of precipitation.[13]
Q5: What are the known stability issues with this compound?
This compound is susceptible to degradation under specific stress conditions. Forced degradation studies have shown that it is most significantly impacted by oxidative, basic, and acidic conditions.[14][15] It is relatively stable under thermal and photolytic stress.[14] Due to its photosensitivity, it is advisable to protect solutions from light.
Q6: How should I store this compound?
The solid, crystalline powder should be stored at -20°C.[7][8] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C for long-term stability.[7][16] It is not recommended to store aqueous solutions for more than one day.[8]
Data Presentation
Table 1: Solubility of Rucaparib and its Salts
| Compound/Salt Form | Solvent | Concentration | Temperature | Notes |
| This compound | DMSO | 100 mM (~55.6 mg/mL) | Room Temp. | Recommended for stock solutions. |
| Rucaparib (free base) | DMSO | 25 mg/mL[8] | Room Temp. | Data for free base form. |
| Rucaparib (free base) | DMF | 30 mg/mL[8] | Room Temp. | Data for free base form. |
| Rucaparib (free base) | Ethanol | 1 mg/mL[8] | Room Temp. | Data for free base form. |
| Rucaparib (free base) | 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[8] | Room Temp. | Data for free base form. |
| This compound | Water | Insoluble[7] | Room Temp. | Poor aqueous solubility is a known issue.[5][6] |
| This compound | Ethanol | Insoluble[7] | Room Temp. |
Table 2: Summary of Rucaparib Forced Degradation Studies
| Stress Condition | Reagent/Parameters | Time | % Degradation | Notes |
| Acid Hydrolysis | 2 N HCl | 30 min at 60°C | 18.64%[17] | Significant degradation observed. |
| Alkaline Hydrolysis | 2 N NaOH | 30 min at 60°C | 16.63%[17] | Significant degradation observed. |
| Oxidative Degradation | 20% H₂O₂ | 30 min at 60°C | 10.59%[17] | Significant degradation observed. Six new degradants were identified under oxidative stress.[15][18] |
| Thermal Degradation | 50°C | 24 hours | 1.08%[17] | Relatively stable to thermal stress. |
| Photolytic Degradation | UV light (254 nm) | 24 hours | 3.67%[17] | Relatively stable to photolytic stress. |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for In Vitro Assays
This protocol describes a two-step dilution method to minimize precipitation when preparing working solutions for cell-based experiments.
-
Prepare Primary Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 100 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Prepare Intermediate Dilution:
-
Warm your serum-free cell culture medium (or PBS) to 37°C.
-
In a sterile tube, prepare an intermediate dilution by adding a small volume of the primary DMSO stock to the warmed medium. A 1:100 dilution is a good starting point (e.g., 1 µL of 100 mM stock into 99 µL of medium to get a 1 mM solution).
-
Mix immediately but gently by flicking the tube or pipetting up and down. Do not vortex, as this can cause precipitation.
-
-
Prepare Final Working Solution:
-
Add the required volume of the intermediate dilution to your pre-warmed complete cell culture medium to achieve the final desired concentration.
-
For example, to achieve a 10 µM final concentration in 2 mL of media, add 20 µL of the 1 mM intermediate solution.
-
Gently swirl the plate or tube to mix.
-
Always include a vehicle control in your experiment with the same final concentration of DMSO as your highest drug concentration.
-
Protocol 2: Stability-Indicating RP-HPLC Method for Rucaparib
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of rucaparib and separating it from its degradation products.[19][20][21]
-
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: Symmetry C18 ODS (250 mm x 4.6 mm, 5 µm particle size).[20][21]
-
Mobile Phase: 0.02 M Phosphate Buffer (pH adjusted to 4.8 with orthophosphoric acid) and Methanol (B129727) in a 65:35 (v/v) ratio.[20][21]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
For stability studies, subject the stock solution to stress conditions (e.g., acid, base, oxidation as described in Table 2).
-
Neutralize the stressed samples if necessary (e.g., neutralize acidic solution with NaOH).
-
Dilute the samples with the mobile phase to a final concentration within the linear range of the assay (e.g., 10 µg/mL).[21]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
The retention time for rucaparib is expected to be approximately 5.5 minutes under these conditions.[20][21]
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent rucaparib peak to assess stability.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Formosa Laboratories, Inc. [formosalab.com]
- 4. Buy this compound | 1859053-21-6 [smolecule.com]
- 5. Rucaparib cocrystal: Improved solubility and bioavailability over camsylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Rucaparib in Bulk and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 20. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Rucaparib in Bulk and Pharmaceutical Dosage Form - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 21. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Rucaparib in Bulk and Pharmaceutical Dosage Form [scirp.org]
Rucaparib Camsylate Off-Target Effects: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of rucaparib (B1680265) camsylate. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data summaries, and pathway diagrams to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of rucaparib?
Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase enzymes PARP-1, PARP-2, and PARP-3.[1] Its on-target effect is the induction of synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1] However, rucaparib also exhibits off-target activity, primarily against a range of protein kinases.[2][3]
Q2: Which kinases are known to be inhibited by rucaparib?
Several studies have identified that rucaparib can inhibit multiple kinases, with varying potencies. These off-target effects may contribute to both the therapeutic efficacy and the adverse event profile of the drug.[2][3] A summary of the key off-target kinases and their reported IC50 values is provided in the Data Presentation section below.
Q3: Does the major metabolite of rucaparib, M324, have off-target effects?
Yes, the major metabolite of rucaparib, M324, has its own unique off-target kinase profile that is distinct from the parent compound.[4] M324 has been shown to inhibit kinases such as GSK3B and PLK2 at submicromolar concentrations, which are not significantly inhibited by rucaparib itself.[4] This highlights the importance of considering the activity of metabolites in preclinical and clinical studies.
Q4: At what concentrations are the off-target effects of rucaparib clinically relevant?
The peak plasma concentration of rucaparib can reach micromolar levels in patients.[2] Some of the off-target kinase inhibitions occur within this concentration range, suggesting they could be clinically relevant.[2] For example, the inhibition of PIM1, CDK1, and DYRK1A by rucaparib occurs at concentrations achievable in patients.[2]
Troubleshooting Guide
Issue 1: Unexpected or enhanced cytotoxicity in cell lines.
-
Problem: You observe higher than expected cell death in your experimental model, even in cell lines that are proficient in homologous recombination.
-
Possible Cause: This could be due to the off-target inhibition of kinases that are critical for the survival of your specific cell line. For instance, inhibition of kinases like CDK1 can induce cell cycle arrest and apoptosis.[2]
-
Troubleshooting Steps:
-
Review the Kinase Profile: Cross-reference the known off-target kinases of rucaparib (see Data Presentation) with the known dependencies of your cell line.
-
Use a More Selective PARP Inhibitor: As a control, treat your cells with a PARP inhibitor with a cleaner kinase profile, such as olaparib, which shows minimal off-target kinase activity.[2] If the unexpected cytotoxicity is diminished, it strongly suggests an off-target effect of rucaparib.
-
Rescue Experiment: If a specific off-target kinase is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase.
-
Issue 2: Discrepancy between in vitro and in vivo results.
-
Problem: Rucaparib shows a certain potency in your in vitro assays, but the in vivo efficacy or toxicity in animal models is different.
-
Possible Cause: The in vivo metabolic conversion of rucaparib to its active metabolite, M324, which has a different off-target profile, could be a contributing factor.[4] The tumor microenvironment and other physiological factors can also play a role.
-
Troubleshooting Steps:
-
Analyze Metabolite Levels: If possible, measure the levels of both rucaparib and M324 in the plasma and tumor tissue of your animal models.
-
Test M324 In Vitro: Directly test the effects of synthesized M324 on your cell lines to understand its contribution to the overall in vivo observation.
-
Consider the Tumor Microenvironment: Evaluate how the tumor microenvironment might influence the cellular response to the on- and off-target effects of rucaparib and its metabolites.
-
Issue 3: Difficulty in attributing a cellular phenotype to on-target vs. off-target effects.
-
Problem: You observe a specific cellular phenotype (e.g., changes in cell morphology, signaling pathways, or gene expression) and are unsure if it is due to PARP inhibition or off-target kinase inhibition.
-
Possible Cause: Both PARP and various kinases are involved in a multitude of cellular processes, leading to potentially overlapping phenotypes.
-
Troubleshooting Steps:
-
Chemical Genomics Approach: Compare the phenotype induced by rucaparib with that of other PARP inhibitors with different off-target profiles (e.g., olaparib, talazoparib). Also, compare it with specific inhibitors of the suspected off-target kinases.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete PARP1/2 or the suspected off-target kinase(s) and observe if the phenotype is replicated.
-
Target Engagement Assays: Employ techniques like the NanoBRET Target Engagement Assay (see Experimental Protocols) to confirm that rucaparib is engaging with the suspected off-target kinase at the concentrations used in your experiments.
-
Data Presentation
Table 1: Off-Target Kinase Profile of Rucaparib
| Kinase Target | IC50 (µM) | Reference |
| PIM1 | 1.2 | [2] |
| DYRK1A | 1.4 | [2] |
| CDK1 | 1.4 | [2] |
| CDK9 | 2.7 | [2] |
| HIPK2 | 4.4 | [2] |
| PIM2 | 7.7 | [2] |
| CK2 | 7.8 | [2] |
| PRKD2 | 9.7 | [2] |
| ALK | 18 | [2] |
Table 2: Off-Target Kinase Profile of Rucaparib Metabolite M324
| Kinase Target | IC50 (µM) | Reference |
| GSK3B | Submicromolar | [4] |
| PLK2 | Submicromolar | [4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of rucaparib against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Rucaparib camsylate
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of rucaparib in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted rucaparib or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each rucaparib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the rucaparib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: NanoBRET™ Target Engagement Cellular Assay
This protocol allows for the quantitative measurement of rucaparib binding to a specific kinase within intact, live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the kinase of interest fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the kinase of interest
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well or 384-well assay plates
-
Transfection reagent
-
Plate reader capable of measuring BRET signals (460nm for donor and 618nm for acceptor)
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol. Plate the transfected cells in the assay plate and incubate for 24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of rucaparib in Opti-MEM®.
-
Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM®.
-
Add the diluted rucaparib or vehicle control to the wells containing the transfected cells.
-
Immediately add the NanoBRET™ tracer to all wells.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the donor (460nm) and acceptor (618nm) emissions within 10 minutes.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by subtracting the background BRET ratio (from cells without tracer) from the experimental BRET ratio.
-
Plot the corrected BRET ratio against the logarithm of the rucaparib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for target engagement.
-
Visualizations
Caption: On-target mechanism of rucaparib via PARP inhibition.
Caption: Workflow for investigating potential off-target effects.
Caption: Simplified signaling pathways of key rucaparib off-targets.
References
Technical Support Center: Enhancing Rucaparib Camsylate Oral Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on improving the oral bioavailability of rucaparib (B1680265) camsylate in animal studies. The following information is curated to address common challenges and provide detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the formulation and in vivo evaluation of rucaparib camsylate for improved oral bioavailability.
Q1: We are observing high variability in plasma concentrations of this compound within the same treatment group in our rat study. What are the potential causes and how can we troubleshoot this?
A1: High inter-animal variability is a frequent challenge, particularly with poorly soluble compounds like this compound. Several factors can contribute to this:
-
Formulation Inhomogeneity: The suspension may not be uniformly mixed, leading to inconsistent dosing.
-
Troubleshooting:
-
Ensure the suspension is continuously stirred or vortexed immediately before each animal is dosed.
-
Visually inspect the suspension for any signs of rapid settling or aggregation. Consider using a suspending agent like 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) to improve uniformity.[1]
-
-
-
Inaccurate Dosing Technique: Improper oral gavage technique can lead to inaccurate dose administration or stress-induced physiological changes affecting absorption.
-
Troubleshooting:
-
Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model.
-
Use appropriate gavage needle sizes to minimize stress and prevent injury.
-
Administer the formulation slowly and steadily.
-
-
-
Physiological Differences in Animals: Variations in gastric pH, gastrointestinal motility, and food intake can significantly impact drug absorption.
-
Troubleshooting:
-
Fast animals overnight (with free access to water) before dosing to standardize gastric conditions.
-
Be aware that certain vehicles, like high-fat meals, can alter rucaparib absorption, though studies have shown this effect may not be clinically significant for the approved formulation.[2]
-
-
-
Formulation Instability: The physical or chemical stability of the formulation may be compromised.
-
Troubleshooting:
-
Assess the stability of your formulation over the duration of the experiment. Look for signs of particle growth (Ostwald ripening), caking, or changes in color.
-
Prepare fresh formulations daily if stability is a concern.
-
-
Q2: Our this compound suspension appears to be unstable, with particles settling quickly. What are the signs of instability and how can we improve the formulation?
A2: A stable suspension is crucial for consistent dosing. Signs of instability include:
-
Rapid Sedimentation: Particles quickly settle at the bottom of the container.
-
Caking: The sediment forms a dense cake that is difficult to redisperse by gentle shaking.
-
Particle Aggregation: Individual particles clump together, which can be observed visually or under a microscope.
-
Crystal Growth: Over time, small particles may dissolve and redeposit onto larger particles, leading to an increase in particle size.
Improving Suspension Stability:
-
Particle Size Reduction: Micronization or nanomilling of the this compound powder can increase the surface area and improve dissolution, as well as enhance suspension stability.
-
Use of Wetting Agents: Incorporating a wetting agent can help to disperse the hydrophobic drug particles in the aqueous vehicle.
-
Addition of Suspending Agents: Viscosity-enhancing agents like methylcellulose, carboxymethylcellulose (CMC), or xanthan gum can slow down particle sedimentation. A common vehicle is 0.5% methylcellulose.[1]
-
Control of Flocculation: Controlled flocculation, where particles form loose aggregates (flocs), can prevent caking and allow for easy redispersion. This can sometimes be achieved by adding electrolytes or surfactants.
Q3: We are considering alternative formulations to improve the oral bioavailability of rucaparib. What are some promising approaches based on preclinical data?
A3: Several strategies have shown promise for enhancing the oral bioavailability of poorly soluble drugs like rucaparib. One particularly effective approach for rucaparib has been the formation of cocrystals.
-
Cocrystallization: This technique involves combining the active pharmaceutical ingredient (API) with a coformer to create a new crystalline solid with improved physicochemical properties.
-
Example: A study demonstrated that a rucaparib-theophylline monohydrate (Ruc-Thp MH) cocrystal significantly improved the oral bioavailability in rats compared to this compound.[3] The cocrystal exhibited a 2.4-fold increase in maximum plasma concentration (Cmax) and a 1.4-fold increase in the area under the curve (AUC).[3]
-
Other potential strategies that have been successfully applied to other poorly soluble anticancer drugs include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can enhance drug solubilization and absorption.
-
Nanoparticle Formulations: Encapsulating rucaparib into nanoparticles (e.g., polymeric nanoparticles, lipid-based nanoparticles) can improve its solubility, protect it from degradation in the GI tract, and potentially enhance its absorption.
Data Presentation: Comparative Pharmacokinetics of Rucaparib Formulations in Rats
The following table summarizes the pharmacokinetic parameters of this compound and an improved cocrystal formulation following oral administration in rats.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound | 63 | 1,230 ± 450 | 4.7 ± 2.5 | 13,800 ± 3,600 | 100 | [3] |
| Ruc-Thp MH Cocrystal | 63 | 2,950 ± 880 | 2.3 ± 1.3 | 19,300 ± 3,900 | 140 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the oral administration and pharmacokinetic analysis of rucaparib formulations in animal models.
Protocol 1: Preparation of this compound Oral Suspension
Objective: To prepare a homogeneous suspension of this compound for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in purified water)
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Graduated cylinders and volumetric flasks
Procedure:
-
Vehicle Preparation:
-
Accurately weigh the required amount of methylcellulose.
-
Heat a portion of the purified water to 60-70°C.
-
Disperse the methylcellulose in the hot water with stirring.
-
Add the remaining volume of cold water and continue stirring until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Suspension Preparation:
-
Accurately weigh the required amount of this compound powder.
-
If necessary, gently grind the powder in a mortar to break up any aggregates.
-
In a suitable container, add a small amount of the vehicle to the this compound powder to form a smooth paste. This process, known as levigation, helps to ensure that the particles are well-wetted.
-
Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stir bar.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or undispersed powder. If present, continue stirring or use a homogenizer to improve uniformity.
-
Crucially, maintain continuous stirring of the bulk suspension during the entire dosing procedure to prevent settling and ensure each animal receives the correct dose.
-
Protocol 2: Oral Gavage Administration in Rats
Objective: To accurately administer a rucaparib formulation orally to rats.
Materials:
-
Prepared rucaparib formulation
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge, 2-3 inches long with a ball tip for rats)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Fast the rats overnight (approximately 12-16 hours) with free access to water.
-
Weigh each rat immediately before dosing to calculate the precise volume of formulation to be administered.
-
-
Dose Calculation:
-
Calculate the required volume based on the animal's body weight and the concentration of the rucaparib formulation.
-
-
Administration:
-
Thoroughly mix the rucaparib suspension by vortexing or inverting the container immediately before drawing up the dose.
-
Draw the calculated volume into a syringe fitted with an oral gavage needle.
-
Gently restrain the rat.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance. If resistance is met, withdraw and reposition.
-
Slowly administer the formulation.
-
Withdraw the gavage needle gently.
-
Monitor the animal for a few minutes post-dosing for any signs of distress.
-
Protocol 3: Pharmacokinetic Blood Sampling in Rats
Objective: To collect serial blood samples from rats for the pharmacokinetic analysis of rucaparib.
Materials:
-
Blood collection tubes (e.g., containing K2EDTA as an anticoagulant)
-
Syringes with appropriate gauge needles (e.g., 25-27 gauge) or cannulas
-
Centrifuge
-
Pipettes and storage tubes
-
Anesthetic (if required by the protocol and approved by the institutional animal care and use committee)
Procedure:
-
Sampling Time Points:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Blood Collection:
-
Collect approximately 0.2-0.3 mL of blood at each time point from a suitable site (e.g., tail vein, saphenous vein, or via a cannula).
-
Immediately transfer the blood into the anticoagulant-containing tubes.
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000-3000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Carefully pipette the supernatant (plasma) into clean, labeled storage tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
Visualizations
Signaling Pathway: Rucaparib's Mechanism of Action - Synthetic Lethality
Caption: Rucaparib's synthetic lethality in BRCA-mutated cells.
Experimental Workflow: From Formulation to Pharmacokinetic Analysis
Caption: Workflow for oral bioavailability studies of rucaparib.
Logical Relationship: Troubleshooting High Variability in PK Data
Caption: Troubleshooting high variability in rucaparib PK data.
References
- 1. Bioanalytical assay for the quantification of rucaparib in rat plasma using UPLC-MS/MS: development, and validation for interaction with myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rucaparib cocrystal: Improved solubility and bioavailability over camsylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Rucaparib Camsylate Preclinical Toxicity Management: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing toxicities induced by rucaparib (B1680265) camsylate in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of rucaparib camsylate and how does it relate to its toxicity profile?
A1: Rucaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3.[1][2] These enzymes are critical for cellular processes like DNA transcription, cell cycle regulation, and, most importantly, DNA repair.[1][3] Rucaparib's anticancer effect stems from its ability to induce "synthetic lethality" in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[4][5] By inhibiting PARP, rucaparib prevents the repair of single-strand DNA breaks, which then leads to the accumulation of double-strand breaks during DNA replication. In HRR-deficient cells, these double-strand breaks cannot be repaired, resulting in cell death.[6] This mechanism of action, which involves disrupting DNA repair, is also linked to its toxicity in normal cells, particularly those that are rapidly dividing, such as cells in the bone marrow and gastrointestinal tract.[7][8]
Q2: What are the most common toxicities observed with this compound in preclinical animal models?
A2: Preclinical studies in animal models have identified several key toxicities. In rats, repeated oral administration was generally well-tolerated but led to decreases in body weight gain and food consumption.[9] Target organs identified in rats included the bone marrow and spleen.[9] In dogs, gastrointestinal issues such as vomiting and liquid or mucoid feces were noted at a dose of 80 mg/kg/day.[9] Furthermore, embryofetal toxicity, specifically post-implantation loss, was observed in pregnant rats at exposures lower than those used in the recommended human dose.[3][10][11] Findings in animal studies are generally consistent with the adverse reactions reported in human clinical trials, which include hematological and gastrointestinal toxicities.[10]
Q3: Are there established starting doses for preclinical studies and what is the recommended approach for dose modification in response to toxicity?
A3: Specific starting doses for various preclinical models can vary. However, dose-ranging studies are crucial to determine the maximum tolerated dose (MTD). For instance, in a phase I study in combination with bevacizumab, rucaparib doses were escalated from 400 mg to 600 mg twice daily.[12] In cases of toxicity, a dose interruption and/or reduction strategy is recommended. If adverse reactions occur, therapy should be interrupted, and upon resolution, the dose can be reduced.[3] For example, a common clinical dose reduction schedule is from 600 mg to 500 mg, then to 400 mg, and further to 300 mg twice daily if necessary.[3] A similar tiered approach should be adapted for preclinical studies based on the severity of the observed toxicities.
Troubleshooting Guides for Common Toxicities
Hematological Toxicity
Issue: Observed anemia, thrombocytopenia, or neutropenia in animal models.
Troubleshooting Steps:
-
Monitoring: Implement regular complete blood count (CBC) monitoring prior to the start of treatment and at frequent intervals (e.g., weekly) thereafter to establish a baseline and track changes.[7] Myelosuppression events are often observed after 8-10 weeks of treatment in clinical settings, which can be a reference point for long-term preclinical studies.[13]
-
Dose Modification:
-
For Grade 1 or 2 hematological toxicity, consider continuing treatment with close monitoring. Supportive care, such as transfusions or the use of erythropoiesis-stimulating agents, may be considered.[14]
-
For Grade 3 or 4 toxicity, interrupt rucaparib treatment until the toxicity resolves to Grade 1 or less.[1] Upon recovery, resume treatment at a reduced dose.[14] If toxicity persists for more than 4 weeks despite dose modification, a consultation with a veterinary hematologist is recommended for further evaluation, which may include bone marrow analysis.[1]
-
-
Prophylactic Measures: Ensure animals have recovered from any hematological toxicities caused by previous treatments before initiating rucaparib.[7]
Gastrointestinal (GI) Toxicity
Issue: Animals exhibiting signs of nausea, vomiting, diarrhea, or decreased appetite.
Troubleshooting Steps:
-
Symptomatic Management:
-
Nausea and Vomiting: Prophylactic and therapeutic use of antiemetics can be effective.[7] In clinical practice, 5-HT3 antagonists, dexamethasone, aprepitant, and fosaprepitan are used.[7] The choice of antiemetic for preclinical models should be guided by veterinary expertise.
-
Diarrhea: Rule out other causes such as infection.[14] Provide supportive care to maintain hydration.
-
Decreased Appetite: Monitor food intake and body weight regularly.[9]
-
-
Dose Modification: For persistent or severe GI toxicities, interrupt rucaparib treatment. Once symptoms resolve, treatment can be resumed at a reduced dose.[7]
-
Hydration: Ensure animals are well-hydrated, especially if experiencing vomiting or diarrhea.[14]
Hepatic Toxicity (Elevated Aminotransferases)
Issue: Increased levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in serum.
Troubleshooting Steps:
-
Monitoring: Monitor liver function tests regularly. In clinical trials, ALT/AST elevations were common but were generally manageable and not indicative of severe liver injury.[15][16]
-
Dose Modification:
-
For Grade 3 ALT/AST elevations without other signs of liver dysfunction (e.g., normal bilirubin), treatment can often be continued with weekly monitoring until resolution to ≤ Grade 2.[9]
-
If Grade 3 elevations are accompanied by other signs of liver dysfunction, or for Grade 4 elevations , interrupt treatment.[13] Monitor liver function tests weekly. Once resolved to Grade 2 or lower, rucaparib may be resumed at a reduced dosage.[13]
-
-
Further Investigation: In cases of significant or persistent elevations, it is important to rule out other potential causes of liver injury.[14]
Quantitative Data Summary
Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) with Rucaparib (600 mg BID) in Ovarian Cancer Clinical Trials.
| Adverse Event | All Grades (%) | Grade 3-4 (%) |
| Hematological | ||
| Anemia | 39% - 44%[2][7] | 27% - 38.1%[2][17] |
| Thrombocytopenia | 21% - 29%[7] | - |
| Neutropenia | 20%[7] | - |
| Gastrointestinal | ||
| Nausea | 76% - 77%[2][7] | - |
| Vomiting | 37% - 46%[7] | - |
| Diarrhea | 32% - 34%[7] | - |
| Constipation | 37% - 40%[7] | - |
| Decreased Appetite | 23% - 39%[7] | - |
| Hepatic | ||
| AST/ALT Elevation | 38%[7] | 14.3%[17] |
| Other | ||
| Fatigue/Asthenia | 73% - 77%[2][7] | 26.2%[17] |
Note: Data is compiled from clinical trial results and can be used as a reference for expected toxicities in preclinical models.
Experimental Protocols
Protocol: Assessment of DNA Damage via γ-H2AX Immunofluorescence
This protocol is adapted from a study investigating the in vitro effects of rucaparib on ovarian cancer cell lines.[5]
Objective: To quantify DNA double-strand breaks as an indicator of rucaparib-induced cytotoxicity.
Materials:
-
Cell culture medium
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton-X solution
-
2.5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Microscope slides
-
Humidified dark box
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on microscope slides or coverslips and allow them to adhere.
-
Treat cells with the desired concentration of rucaparib (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for various time points (e.g., 1, 24, 72 hours).[5]
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with 2.5% BSA in PBS for 1 hour in a humidified dark box.[5]
-
Incubate the cells with the primary antibody against γ-H2AX diluted in the blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Quantify the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates a higher level of DNA damage.[4]
-
Visualizations
Caption: Mechanism of Rucaparib-induced synthetic lethality.
Caption: General workflow for managing rucaparib-induced toxicity.
References
- 1. drugs.com [drugs.com]
- 2. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy and safety of rucaparib treatment in patients with BRCA-mutated, relapsed ovarian cancer: final results from Study 10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clovis Oncology Highlights Rubraca ® (Rucaparib) and FAP-2286 Data to be Presented at 2022 ASCO Annual Meeting | Business Wire [via.tt.se]
- 8. Hematological toxicity of parp inhibitors in solid tumors: a systematic review and safety meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Management of Adverse Events During Rucaparib Treatment for Relapsed Ovarian Cancer: A Review of Published Studies and Practical Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical guidance for the management of side effects during rucaparib therapy in a multidisciplinary UK setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rucaparib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ARIEL3 Investigators Clarify the Effects of Rucaparib on the Liver - The ASCO Post [ascopost.com]
- 17. Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Rucaparib Camsylate Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying rucaparib (B1680265) camsylate resistance in cell line models.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to rucaparib, is now showing signs of resistance. What are the common molecular mechanisms that could be responsible?
A1: Acquired resistance to rucaparib in cell lines commonly arises from several molecular changes. One of the most well-documented is the restoration of homologous recombination (HR) proficiency. This can occur through secondary "reversion" mutations in BRCA1 or BRCA2 genes that restore their function.[1][2][3] Another possibility is the epigenetic reactivation of the BRCA1 gene, for instance, through the loss of promoter hypermethylation that initially silenced it.[4][5]
Beyond HR restoration, your cells might have developed resistance through increased drug efflux, where the cancer cells actively pump rucaparib out.[2][3][6][7][8][9] This is often mediated by the upregulation of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1).[2][3][6][7][8][9]
Finally, consider alterations in other DNA damage response (DDR) pathways. For example, defects in the non-homologous end joining (NHEJ) pathway have been associated with rucaparib resistance.[1][10]
Q2: I am working with a BRCA-proficient cell line that is intrinsically resistant to rucaparib. What strategies can I employ to sensitize these cells to the drug?
A2: For cell lines that are proficient in homologous recombination, a key strategy is to induce a state of "BRCAness" or synthetic lethality by targeting other pathways involved in DNA repair or cell cycle control. Combination therapies are often effective in this context. For instance, inhibitors of the PI3K/AKT pathway can impair BRCA1/2 expression and sensitize BRCA-proficient cells to PARP inhibitors like rucaparib.[11][12][13] Other promising combinations include targeting WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint, or ATR, another key kinase in the DNA damage response.[1][14] Additionally, epigenetic modifiers, such as BET inhibitors, have been shown to enhance the effects of rucaparib regardless of HRD status.[15]
Q3: How can I experimentally verify that increased drug efflux is the cause of rucaparib resistance in my cell line?
A3: To confirm the role of drug efflux pumps in rucaparib resistance, you can perform a rhodamine 123 accumulation assay. Rhodamine 123 is a fluorescent substrate for efflux pumps like P-glycoprotein. In resistant cells with high efflux activity, you would expect to see lower intracellular accumulation of rhodamine 123 compared to the sensitive parental cell line. You can also use specific inhibitors of these pumps, such as verapamil (B1683045) or tariquidar, in combination with rucaparib.[9] A significant increase in the cytotoxic effect of rucaparib in the presence of an efflux pump inhibitor would strongly suggest that this is a key resistance mechanism.[6][9]
Q4: Are there any known mutations in PARP1 itself that can lead to rucaparib resistance?
A4: Yes, mutations in the PARP1 gene can lead to resistance. These mutations can interfere with the binding of rucaparib to the PARP1 enzyme or affect the "trapping" of PARP1 on DNA, which is a crucial part of its cytotoxic effect.[2][16] Some mutations may reduce the enzymatic activity of PARP1, making the cells less dependent on its function and therefore less susceptible to its inhibition.[3]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for rucaparib in my cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell confluence and passage number | Ensure that cells are seeded at a consistent density for each experiment and that the passage number of the cell line is recorded and kept within a defined range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Drug stability and storage | Prepare fresh dilutions of rucaparib camsylate from a stock solution for each experiment. Ensure the stock solution is stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light. |
| Assay incubation time | The duration of drug exposure can significantly impact the IC50 value. Optimize the incubation time based on the doubling time of your specific cell line. A common range is 72 to 144 hours. |
| Incomplete drug dissolution | Ensure that the this compound is fully dissolved in the solvent (e.g., DMSO) before further dilution in cell culture medium. Visually inspect for any precipitates. |
Problem 2: My combination therapy of rucaparib and a PI3K inhibitor is not showing the expected synergistic effect.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentrations | Perform a dose-matrix experiment to test a range of concentrations for both rucaparib and the PI3K inhibitor to identify the optimal concentrations for synergy. The effective concentrations may be lower than the IC50 of each drug alone. |
| Incorrect timing of drug administration | The sequence of drug addition can be critical. Test different schedules, such as sequential administration (e.g., PI3K inhibitor followed by rucaparib, or vice versa) versus simultaneous administration. |
| Cell line-specific pathway dependencies | The synergistic effect of this combination often relies on the PI3K pathway's role in regulating homologous recombination.[11][12] Confirm that the PI3K pathway is active in your cell line and that the PI3K inhibitor is effectively blocking its downstream signaling (e.g., by measuring phosphorylated AKT levels via Western blot). |
| Off-target effects of the PI3K inhibitor | Use a second, structurally different PI3K inhibitor to confirm that the observed effect (or lack thereof) is due to on-target inhibition of the PI3K pathway. |
Quantitative Data Summary
Table 1: Examples of Rucaparib IC50 Values in Sensitive and Resistant Ovarian Cancer Cell Lines
| Cell Line | BRCA Status | Rucaparib Sensitivity | Reported IC50 (µM) |
| PEO1 | BRCA2 mutant | Sensitive | ~0.02 |
| Capan-1 | BRCA2 mutant | Sensitive | ~0.01 |
| A2780 | BRCA wild-type | Sensitive | ~1.0 |
| A2780-R | BRCA wild-type | Resistant | >10 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions and laboratory.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot for PARP1 and p-AKT
-
Cell Lysis: Treat cells with the desired concentrations of rucaparib and/or a PI3K inhibitor for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP1, phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Key mechanisms of acquired resistance to rucaparib.
Caption: Experimental workflow for overcoming rucaparib resistance.
Caption: Signaling pathway for PI3K and PARP inhibitor synergy.
References
- 1. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and clinical determinants of response and resistance to rucaparib for recurrent ovarian cancer treatment in ARIEL2 (Parts 1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Rucaparib antagonize multidrug resistance in cervical cancer cells through blocking the function of ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Breast cancer resistance protein (BCRP/ABCG2) and P-glycoprotein (P-GP/ABCB1) restrict oral availability and brain accumulation of the PARP inhibitor rucaparib (AG-014699) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. PARP inhibitors in ovarian cancer: Sensitivity prediction and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combining a PI3K inhibitor with a PARP inhibitor provides an effective therapy for BRCA1-related breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming resistance to PARP inhibitor in epithelial ovarian cancer, are we ready? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Rucaparib Camsylate and Normal Cell Viability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of rucaparib (B1680265) camsylate on the viability of normal, non-cancerous cells. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of rucaparib on normal, non-cancerous human cell lines?
A1: Rucaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor that primarily targets cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[1][2] Normal cells, with their intact DNA repair pathways, are generally less susceptible to the cytotoxic effects of rucaparib.[1][3] However, at higher concentrations, off-target effects and inhibition of PARP enzymes can lead to decreased viability in some normal cell lines. For example, in a study on normal human skin fibroblasts (3T3 cells), the IC50 value for rucaparib was determined to be 122 ± 11 µM under standard laboratory conditions.[4][5]
Q2: My viability assays are showing higher than expected cytotoxicity in my normal cell line. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Specific Sensitivity: Different normal cell lines can have varying sensitivities to rucaparib. It is crucial to establish a baseline dose-response curve for your specific cell line.
-
Off-Target Effects: Rucaparib can inhibit other proteins besides PARP, including certain kinases, which may contribute to cytotoxicity in a cell-type-dependent manner.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to the drug. Ensure consistency in your experimental setup.
-
Photosensitivity: Rucaparib has been shown to be phototoxic.[4][5] If your cells are exposed to light, especially UVA, after treatment, it can significantly increase cytotoxicity. The IC50 in 3T3 fibroblasts dropped from 122 µM to 3 µM upon UVA irradiation.[4][5]
Q3: How does rucaparib's mechanism of action differ between normal and cancer cells?
A3: In cancer cells with defective HRR pathways (e.g., BRCA mutations), PARP inhibition by rucaparib leads to the accumulation of DNA double-strand breaks that cannot be repaired, resulting in cell death (synthetic lethality).[1][2] In normal cells, the HRR pathway is functional and can effectively repair these DNA breaks, thus mitigating the cytotoxic effects of PARP inhibition.[3]
Troubleshooting Guides
Problem: Inconsistent IC50 values for the same normal cell line across experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Ensure consistent cell passage number, seeding density, and growth phase at the time of treatment. |
| Drug Preparation and Storage | Prepare fresh dilutions of rucaparib camsylate for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's instructions, protected from light. |
| Assay-Specific Issues | Optimize the incubation time with the viability reagent (e.g., MTT, PrestoBlue) and ensure that the readout is within the linear range of the assay. |
| Light Exposure | Conduct all experimental steps involving rucaparib under subdued lighting conditions to avoid inducing phototoxicity. |
Problem: High background signal or "noise" in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Precipitation of Rucaparib | Visually inspect the culture medium for any drug precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration range or a different solvent (ensure solvent controls are included). |
| Interaction with Assay Reagents | Run a control with rucaparib in cell-free media to check for any direct interaction with your viability assay reagent. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination, which can affect assay results. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the impact of rucaparib on normal cell viability.
| Cell Line | Cell Type | Assay | Endpoint | Rucaparib Concentration | % Viability / IC50 | Citation |
| 3T3 | Normal Human Fibroblasts | Neutral Red Uptake | IC50 | Not Applicable | 122 ± 11 µM (dark) | [4][5] |
| 3T3 | Normal Human Fibroblasts | Neutral Red Uptake | IC50 | UVA Irradiation | 3 ± 0.1 µM (UVA) | [4][5] |
Experimental Protocols
Protocol: Determining the IC50 of Rucaparib in a Normal Human Fibroblast Cell Line (e.g., 3T3) using a Neutral Red Uptake Assay
-
Cell Seeding: Seed 3T3 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to attach overnight.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of rucaparib. Include a vehicle control (medium with the same concentration of solvent as the highest rucaparib concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Neutral Red Staining: After incubation, replace the treatment medium with a medium containing a known concentration of Neutral Red dye (e.g., 50 µg/mL). Incubate for approximately 3 hours to allow for dye uptake by viable cells.
-
Dye Extraction: Wash the cells with PBS and then add a destaining solution (e.g., a mixture of acetic acid, ethanol, and water) to each well to extract the dye from the lysosomes of viable cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (typically around 540 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each rucaparib concentration relative to the vehicle control. Plot the viability data against the log of the rucaparib concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
Caption: Mechanism of rucaparib in normal vs. HRR-deficient cancer cells.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
Technical Support Center: Rucaparib Camsylate Efflux by ABC Transporters in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efflux of rucaparib (B1680265) camsylate by ATP-binding cassette (ABC) transporters in cancer cells.
Frequently Asked Questions (FAQs)
Q1: Is rucaparib a substrate for ABC transporters?
Yes, rucaparib is a substrate for at least two key ABC transporters: ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as BCRP).[1][2][3] This means that these transporters can actively pump rucaparib out of cancer cells, potentially reducing its intracellular concentration and therapeutic efficacy.
Q2: Which cancer cell lines are suitable for studying rucaparib efflux?
Cell lines overexpressing ABCB1 or ABCG2 are essential for studying rucaparib efflux. Commonly used models include:
-
MDCKII cells transfected with human ABCB1 or ABCG2: These are polarized epithelial cells that form tight monolayers, making them suitable for transport assays.
-
Cancer cell lines with acquired resistance: For example, A2780 ovarian cancer cells made resistant to paclitaxel (B517696) (A2780pacR) or olaparib (B1684210) (A2780olapR) show increased ABCB1 expression and cross-resistance to rucaparib.[1]
-
Cancer cell lines with endogenous high expression of ABC transporters.
It is crucial to have a parental (non-resistant) cell line as a control to compare the efflux activity.
Q3: What are the key in vitro assays to study rucaparib efflux?
The primary assays to investigate the interaction of rucaparib with ABC transporters are:
-
ATPase Assay: Measures the ATP hydrolysis activity of the transporter in the presence of a substrate.
-
Vesicular Transport Assay: Directly measures the ATP-dependent transport of a substrate into membrane vesicles containing the transporter.
-
Intracellular Accumulation/Efflux Assay: Quantifies the amount of rucaparib inside whole cells, with and without transporter inhibitors.
-
Cytotoxicity (IC50) Assays: Determines the concentration of rucaparib required to inhibit the growth of cancer cells by 50%. A higher IC50 value in cells overexpressing an ABC transporter compared to control cells suggests that the drug is a substrate.
Q4: Can ABC transporter inhibitors reverse rucaparib resistance?
Yes, inhibitors of ABCB1 and ABCG2 have been shown to reverse rucaparib resistance in vitro.[1][2] For example, zosuquidar (B1662489) (for ABCB1) and Ko143 (for ABCG2) can increase the intracellular concentration and cytotoxicity of rucaparib in resistant cells.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to rucaparib and ABC transporters.
Table 1: Rucaparib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | ABCB1/ABCG2 Status | Rucaparib IC50 (µM) | Reference |
| A2780 | Ovarian | Wild-type | Low | ~1.8 | [4] |
| A2780pacR | Ovarian | Wild-type | High ABCB1 | Higher than parental | [1] |
| A2780olapR | Ovarian | Wild-type | High ABCB1 | Higher than parental | [1] |
| COLO704 | Ovarian | Not Specified | Not Specified | 2.5 | [5] |
| KURAMOCHI | Ovarian | BRCA2 mutant | Not Specified | >15 | [6] |
| MHH-ES-1 | Ewing's Sarcoma | Not Specified | Not Specified | 0.33 | [4] |
| NCI-H209 | Small Cell Lung | Not Specified | Not Specified | 1.34 | [4] |
Note: IC50 values can vary depending on the assay conditions and cell line characteristics.
Table 2: Fold Resistance to Rucaparib in ABC Transporter Overexpressing Cells
| Cell Line | Transporter Overexpressed | Fold Resistance | Reference |
| A2780pacR | ABCB1 | Cross-resistant to rucaparib | [1] |
| A2780olapR | ABCB1 | Cross-resistant to rucaparib | [1] |
Experimental Protocols & Troubleshooting Guides
ATPase Assay
This assay measures the rate of ATP hydrolysis by ABC transporters, which is often stimulated by substrates.
Detailed Methodology:
-
Prepare Membrane Vesicles: Isolate membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., Sf9 insect cells or mammalian cells).
-
Reaction Mixture: In a 96-well plate, combine the following in assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 1 mM DTT, 10 mM MgCl2, pH 7.0):
-
Membrane vesicles (5-10 µg protein)
-
Rucaparib at various concentrations (e.g., 0.1 to 100 µM). A study has used 25 and 50 µM.[1]
-
Control compounds:
-
Positive control (stimulator): Verapamil for ABCB1 (e.g., 200 µM).[1]
-
Negative control (inhibitor): Sodium orthovanadate (Na3VO4) to inhibit P-type ATPases.
-
-
-
Initiate Reaction: Add ATP (e.g., 2-5 mM) to start the reaction.
-
Incubation: Incubate at 37°C for a set time (e.g., 20-30 minutes).
-
Stop Reaction: Stop the reaction by adding an equal volume of 5% SDS.
-
Phosphate (B84403) Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the phosphomolybdate assay. Read the absorbance at a specified wavelength (e.g., 800 nm).
-
Data Analysis: Subtract the background Pi released in the presence of vanadate (B1173111) to determine the transporter-specific ATPase activity. Plot the ATPase activity against the rucaparib concentration to determine the EC50 (concentration for 50% maximal stimulation).
Troubleshooting Guide: ATPase Assay
| Issue | Possible Cause | Suggested Solution |
| Low or no ATPase activity | Inactive membrane vesicles. | Ensure proper storage of vesicles at -80°C. Avoid repeated freeze-thaw cycles. Test with a known strong stimulator. |
| Incorrect buffer composition or pH. | Double-check all buffer components and adjust the pH accurately. | |
| High background ATPase activity | Contamination with other ATPases. | Use specific inhibitors like ouabain (B1677812) (for Na+/K+-ATPase) and oligomycin (B223565) (for mitochondrial F1F0-ATPase) if necessary. |
| Poor quality membrane preparation. | Optimize the membrane isolation protocol to enrich for plasma membranes. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and be meticulous with reagent addition. |
| Temperature fluctuations. | Ensure a stable 37°C incubation temperature. |
Vesicular Transport Assay
This assay directly measures the ATP-dependent uptake of a substrate into inside-out membrane vesicles.
Detailed Methodology:
-
Prepare Vesicles: Use inside-out membrane vesicles prepared from cells overexpressing the ABC transporter.
-
Reaction Mixture: In a reaction tube, combine:
-
Vesicles (25-50 µg protein)
-
Assay buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, pH 7.4)
-
Radiolabeled substrate (e.g., [³H]-paclitaxel for ABCB1 or [³H]-estrone-3-sulfate for ABCG2) at a fixed concentration.
-
Rucaparib at various concentrations to test for inhibition of transport of the probe substrate.
-
ATP regenerating system (e.g., creatine (B1669601) phosphokinase and creatine phosphate).
-
-
Initiate Transport: Add ATP (e.g., 4 mM) to start the transport reaction. Use AMP as a negative control.
-
Incubation: Incubate at 37°C for a short period (e.g., 1-5 minutes).
-
Stop Transport: Stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a filter membrane (e.g., nitrocellulose) to trap the vesicles.
-
Wash: Quickly wash the filters with ice-cold stop buffer to remove unincorporated substrate.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the values obtained with AMP from those with ATP. Plot the transport inhibition against rucaparib concentration to determine the IC50.
Troubleshooting Guide: Vesicular Transport Assay
| Issue | Possible Cause | Suggested Solution |
| Low transport signal | Inactive vesicles or low transporter expression. | Verify transporter expression by Western blot. Use freshly prepared or properly stored vesicles. |
| Substrate degradation. | Check the stability of the radiolabeled substrate. | |
| High background (non-specific binding) | Substrate binding to the filter or vesicles. | Pre-soak filters in a blocking solution (e.g., BSA). Optimize washing steps. |
| Vesicles are not properly sealed. | Check the integrity of the vesicles. | |
| High variability between replicates | Inconsistent timing of incubation or filtration. | Standardize the timing precisely for all samples. |
| Inefficient washing. | Ensure consistent and thorough washing of the filters. |
Intracellular Accumulation/Efflux Assay
This assay measures the net accumulation of rucaparib in whole cells.
Detailed Methodology:
-
Cell Seeding: Seed parental and ABC transporter-overexpressing cells in multi-well plates and grow to confluence.
-
Drug Incubation: Incubate the cells with a known concentration of rucaparib (e.g., 2 µM) in the presence or absence of a specific transporter inhibitor (e.g., 5 µM zosuquidar for ABCB1, 1 µM Ko143 for ABCG2).
-
Time Course: Collect samples at different time points (for accumulation) or after a wash-out period (for efflux).
-
Cell Lysis: Wash the cells with ice-cold PBS to remove extracellular drug, then lyse the cells (e.g., with a suitable lysis buffer or by freeze-thawing).
-
Quantification: Measure the intracellular concentration of rucaparib using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Normalize the intracellular rucaparib concentration to the total protein content in each sample. Compare the accumulation in transporter-overexpressing cells versus parental cells, and with versus without the inhibitor.
Troubleshooting Guide: Intracellular Accumulation/Efflux Assay
| Issue | Possible Cause | Suggested Solution |
| Low intracellular drug levels | High efflux activity. | This is the expected result in overexpressing cells. Confirm by using an inhibitor. |
| Low cell permeability of the drug. | Increase incubation time or drug concentration if necessary, but be mindful of toxicity. | |
| High variability | Incomplete removal of extracellular drug. | Optimize the washing steps; ensure they are quick and performed with ice-cold PBS. |
| Inconsistent cell numbers. | Ensure even cell seeding and normalize drug concentration to protein content. | |
| Inhibitor is not effective | Inhibitor concentration is too low or is also a substrate. | Perform a dose-response curve for the inhibitor. Check literature for optimal concentrations. |
| Off-target effects of the inhibitor. | Use multiple inhibitors if possible to confirm the specificity of the effect. |
Visualizations
Caption: Workflow for the ABC Transporter ATPase Assay.
Caption: Rucaparib efflux by ABC transporters in cancer cells.
References
- 1. ABCB1 (MDR1) induction defines a common resistance mechanism in paclitaxel- and olaparib-resistant ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breast cancer resistance protein (BCRP/ABCG2) and P-glycoprotein (P-GP/ABCB1) restrict oral availability and brain accumulation of the PARP inhibitor rucaparib (AG-014699) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transporter‑mediated drug‑drug interactions involving poly (ADP‑ribose) polymerase inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug: Rucaparib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in rucaparib camsylate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rucaparib (B1680265) camsylate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of rucaparib camsylate?
Rucaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3.[1][2] These enzymes are critical for the repair of single-strand DNA breaks. By inhibiting PARP, rucaparib leads to an accumulation of these breaks, which during DNA replication, result in double-strand breaks. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2] This concept is known as synthetic lethality.
Q2: My cells are showing less sensitivity to rucaparib than expected. What are the potential causes?
Unexpectedly low sensitivity to rucaparib can arise from several factors:
-
Homologous Recombination Proficiency: The primary mechanism of rucaparib's efficacy is synthetic lethality in HRR-deficient cells. If your cell line has a functional HRR pathway, it will be inherently more resistant.
-
Acquired Resistance: Cells can develop resistance to rucaparib through various mechanisms, including:
-
Secondary or Reversion Mutations: Mutations in BRCA1/2 or other HRR-related genes like RAD51C/D can restore their function.[3]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of rucaparib.[4]
-
Loss of PARP1 Trapping: Some cancer cells can evade the effects of PARP inhibitors by removing the PARP proteins that get trapped on their DNA.[5]
-
-
Off-Target Effects: While rucaparib is a potent PARP inhibitor, it also has off-target effects on various kinases, which could potentially influence cellular response.[6][7]
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect drug concentration, incubation time, or cell density, can affect the apparent sensitivity.
Q3: I am observing significant cytotoxicity in my control cells (HRR-proficient). What could be the reason?
While rucaparib's cytotoxicity is most pronounced in HRR-deficient cells, high concentrations can still induce off-target effects and toxicity in HRR-proficient cells. Consider the following:
-
High Drug Concentration: Ensure you are using a concentration range appropriate for your cell line. It is advisable to perform a dose-response curve to determine the optimal concentration.
-
Off-Target Kinase Inhibition: Rucaparib has been shown to inhibit several kinases at micromolar concentrations, which could contribute to cytotoxicity irrespective of HRR status.[6][7]
-
Extended Incubation Time: Prolonged exposure to the drug can lead to increased toxicity.
-
Cell Line Specific Sensitivity: Some HRR-proficient cell lines may have other vulnerabilities that make them more sensitive to rucaparib.
Q4: Are there any known off-target effects of rucaparib that I should be aware of?
Yes, rucaparib has been shown to have off-target effects on a number of protein kinases.[6][7] This is an important consideration as it may contribute to both the anti-cancer activity and the side-effect profile of the drug. For example, rucaparib has been found to inhibit kinases such as CDK16, PIM3, and DYRK1B at submicromolar concentrations.[8] These off-target effects could lead to unexpected phenotypic changes in your cells.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. High or low confluency can affect drug sensitivity. |
| Drug Preparation and Storage | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Incubation Time | Ensure a consistent incubation time with the drug across all experiments. A time-course experiment can help determine the optimal duration for your specific cell line. |
| Assay-Specific Issues (e.g., MTT, MTS, CellTiter-Glo) | Ensure that the assay reagents are not interacting with rucaparib. For colorimetric assays, high concentrations of certain compounds can interfere with the readout. Consider using a different type of viability assay to confirm your results. |
| Cell Line Integrity | Regularly check your cell lines for mycoplasma contamination and verify their identity through STR profiling. |
Issue 2: Unexpected Cell Cycle Arrest Profile
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Drug Concentration | The effect of rucaparib on the cell cycle can be dose-dependent. Perform a dose-response experiment to observe the effects at different concentrations. Rucaparib has been shown to induce a G2/M phase arrest in a dose-dependent manner in some cell lines.[4] |
| Off-Target Effects | Rucaparib's off-target kinase inhibition could influence cell cycle progression. For example, inhibition of cyclin-dependent kinases (CDKs) could directly impact cell cycle checkpoints.[9] |
| Cell Line Specific Response | Different cell lines may respond differently to PARP inhibition based on their genetic background and the status of their cell cycle checkpoints. |
| Fixation and Staining Protocol | Ensure proper cell fixation and permeabilization for accurate DNA staining. Use a DNA stain appropriate for your flow cytometer's laser configuration. |
Issue 3: Difficulty in Detecting PARP Inhibition or Trapping
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Assay Conditions for PARP Activity | For assays measuring PAR levels (e.g., western blot for PAR), ensure efficient cell lysis and antibody performance. Include appropriate positive and negative controls. |
| Inefficient Chromatin Fractionation for PARP Trapping | The protocol for isolating chromatin-bound proteins is critical for detecting PARP trapping. Optimize the fractionation procedure to ensure clean separation of nuclear soluble and chromatin-bound fractions. |
| Insufficient DNA Damage | For PARP trapping assays, inducing DNA damage with an agent like methyl methanesulfonate (B1217627) (MMS) is often necessary to recruit PARP to the DNA.[10] Optimize the concentration and duration of the DNA damaging agent. |
| Antibody Quality | Use validated antibodies for PARP1 and PAR. |
Quantitative Data Summary
Table 1: Rucaparib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA1/2 Status | Rucaparib IC50 (µM) | Reference |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 2.3 | [5] |
| HCC1937 | Breast Cancer | BRCA1 mutant | 13 | [5] |
| MDA-MB-231 | Breast Cancer | BRCA wild-type | <20 | [5] |
| MDA-MB-468 | Breast Cancer | BRCA wild-type | <10 | [5] |
| COLO704 | Ovarian Cancer | Not Specified | 2.52 ± 0.67 | [1] |
| PEO1 | Ovarian Cancer | BRCA2 mutant | Not specified, used at 10 µM | [11] |
| SKOV3 | Ovarian Cancer | BRCA wild-type | Not specified, used at 25 µM | [11] |
Table 2: Off-Target Kinase Inhibition by Rucaparib
| Kinase | IC50 (nM) | Reference |
| CDK16 | 381 | [8] |
| PIM3 | Submicromolar | [8] |
| DYRK1B | Submicromolar | [8] |
| PIM1 | 1200 | [12] |
| DYRK1A | 1400 | [12] |
| CDK1 | 1400 | [12] |
| CDK9 | 2700 | [12] |
| HIPK2 | 4400 | [12] |
| CK2 | 7800 | [12] |
| PIM2 | 7700 | [12] |
| PRKD2 | 9700 | [12] |
| ALK | 18000 | [12] |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
Objective: To determine the cytotoxic effect of rucaparib on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of rucaparib concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of rucaparib on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with rucaparib at the desired concentrations for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in G0/G1, S, and G2/M phases.[4]
PARP Trapping Assay
Objective: To detect the trapping of PARP1 on chromatin following rucaparib treatment.
Methodology:
-
Cell Treatment: Treat cells with rucaparib with or without a DNA damaging agent (e.g., 0.01% MMS for 30 minutes).[10]
-
Cell Lysis and Fractionation: Lyse the cells and separate the nuclear soluble and chromatin-bound fractions using a subcellular fractionation protocol.
-
Western Blotting: Perform western blotting on the fractions using an antibody against PARP1. Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin-bound fraction.[10]
-
Analysis: An increase in the PARP1 signal in the chromatin-bound fraction of rucaparib-treated cells compared to the control indicates PARP trapping.
Visualizations
References
- 1. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: Rucaparib Camsylate vs. Olaparib in BRCA-Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent PARP inhibitors, rucaparib (B1680265) camsylate and olaparib (B1684210), focusing on their performance in preclinical studies involving BRCA-mutant cancer cell lines. The information presented herein is intended to assist researchers in making informed decisions for their in vitro studies.
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies for cancers harboring defects in the homologous recombination (HR) DNA repair pathway, most notably those with mutations in the BRCA1 and BRCA2 genes. By inducing synthetic lethality, PARP inhibitors have shown considerable efficacy in these patient populations. Rucaparib and olaparib are two of the leading FDA-approved PARP inhibitors. While both drugs share a common mechanism of action, their biochemical and cellular potencies can differ, influencing their efficacy in specific contexts. This guide summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows to facilitate a direct comparison.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values for rucaparib and olaparib in various BRCA-mutant cancer cell lines as reported in preclinical studies. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as assay type and duration of drug exposure.
Table 1: Comparative IC50 Values of Rucaparib and Olaparib in BRCA-Mutant Breast Cancer Cell Lines
| Cell Line | BRCA Mutation Status | Rucaparib IC50 (µM) | Olaparib IC50 (µM) | Reference |
| MDA-MB-436 | BRCA1 mutant | 2.3 | 4.7 | [1] |
| HCC1937 | BRCA1 mutant | 13 | 96 | [1] |
| HCC1806 | BRCA wild-type | 0.9 | 1.2 | [1] |
Note: While HCC1806 is described as a non-germline BRCA mutant, some studies include it in panels for PARP inhibitor testing due to other DNA repair deficiencies.
Signaling Pathway of PARP Inhibition in BRCA-Deficient Cells
The primary mechanism of action for PARP inhibitors in BRCA-mutant cells is synthetic lethality. In normal cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, are converted into highly toxic double-strand breaks (DSBs). In cells with functional BRCA1 and BRCA2 proteins, these DSBs are efficiently repaired through homologous recombination (HR). However, in BRCA-mutant cells with a deficient HR pathway, the accumulation of DSBs leads to genomic instability and ultimately, cell death. A secondary mechanism involves the "trapping" of PARP enzymes on the DNA at the site of damage. This PARP-DNA complex is itself a cytotoxic lesion that can further impede DNA replication and transcription.
Experimental Protocols
Detailed methodologies for key experiments to compare the efficacy of rucaparib and olaparib are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
BRCA-mutant cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Rucaparib camsylate and Olaparib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of rucaparib and olaparib in complete medium. Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each drug.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after drug treatment.
Materials:
-
BRCA-mutant cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound and Olaparib
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of rucaparib or olaparib for 24 hours.
-
Colony Formation: After 24 hours, replace the drug-containing medium with fresh complete medium and incubate for 10-14 days, allowing colonies to form.
-
Fixing and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Immunofluorescence Staining for DNA Damage Foci (γH2AX)
This assay visualizes and quantifies DNA double-strand breaks.
Materials:
-
BRCA-mutant cancer cell lines grown on coverslips
-
This compound and Olaparib
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells grown on coverslips with rucaparib or olaparib for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.3% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental assays described above.
Conclusion
Both this compound and olaparib are potent inhibitors of PARP and exhibit significant cytotoxic effects in BRCA-mutant cancer cell lines. The available preclinical data suggests that the relative potency of these two drugs can be cell-line dependent. For a definitive comparison for a specific research question, it is recommended that these agents be evaluated side-by-side under identical experimental conditions. The protocols and workflows provided in this guide offer a standardized framework for conducting such comparative studies. Further research is warranted to expand the comparative analysis across a broader range of BRCA1 and BRCA2 mutant cell lines to better understand the nuances of their anti-cancer activity.
References
A Head-to-Head Battle of Potency: Rucaparib Camsylate vs. Talazoparib in PARP Trapping
In the landscape of PARP inhibitors, the ability to "trap" the PARP enzyme onto DNA is a critical determinant of cytotoxic potency. This mechanism converts the catalytic inhibition of PARP into a physical roadblock for DNA replication and repair, leading to cell death, particularly in cancer cells with deficiencies in homologous recombination. A comparative analysis of two prominent PARP inhibitors, rucaparib (B1680265) camsylate and talazoparib (B560058), reveals a significant disparity in their PARP trapping activity, with talazoparib demonstrating substantially greater potency.
Scientific literature consistently ranks talazoparib as a far more potent PARP trapping agent than rucaparib.[1][2][3][4] In fact, studies have shown that talazoparib can be approximately 100-fold more efficient at trapping PARP-DNA complexes compared to rucaparib.[5][6][7] This stark difference in trapping efficacy is a key differentiator between these two drugs and has significant implications for their clinical activity. The generally accepted rank order of trapping potency among common PARP inhibitors is: talazoparib >> niraparib (B1663559) ≈ olaparib (B1684210) ≈ rucaparib > veliparib.[3][4]
Quantitative Comparison of PARP Trapping Activity
The following table summarizes the relative PARP trapping potency of rucaparib and talazoparib based on available data. It is important to note that direct IC50 values for PARP trapping can vary between studies and cell lines used.
| PARP Inhibitor | Relative PARP Trapping Potency | Key Findings |
| Rucaparib Camsylate | Moderate | Rucaparib demonstrates comparable PARP trapping activity to olaparib.[1][3][4][5] |
| Talazoparib | High | Talazoparib is consistently shown to be the most potent PARP trapping agent among clinically approved PARP inhibitors, being up to 100 times more potent than rucaparib and olaparib.[2][5][7][8] |
The Mechanism of PARP Trapping
The process of PARP trapping is central to the cytotoxic effect of these inhibitors. The following diagram illustrates the signaling pathway of PARP1 in DNA single-strand break (SSB) repair and how PARP inhibitors intervene to induce trapping.
Caption: Mechanism of PARP1 trapping by PARP inhibitors.
Experimental Protocols for Assessing PARP Trapping
The quantification of PARP trapping activity is crucial for the preclinical evaluation of PARP inhibitors. Two common methods employed are the cell-based chromatin fractionation assay and the biochemical fluorescence polarization assay.
Cell-Based Chromatin Fractionation and Western Blot
This method directly measures the amount of PARP enzyme bound to chromatin within cells following treatment with a PARP inhibitor.
Caption: Workflow for PARP trapping assessment via chromatin fractionation.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., DU145 prostate cancer cells) and allow them to adhere. Treat the cells with varying concentrations of the PARP inhibitor (rucaparib or talazoparib) for a specified duration. To induce DNA damage and subsequent PARP recruitment, cells are often co-treated with a DNA-damaging agent like methyl methanesulfonate (B1217627) (MMS) for the final portion of the incubation period.[5][9]
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation using a commercial kit or an established laboratory protocol to separate the chromatin-bound proteins from other cellular components.[10]
-
Protein Quantification: Determine the protein concentration of the chromatin fractions to ensure equal loading for the subsequent Western blot analysis.[9]
-
Western Blot Analysis: Separate the proteins from the chromatin fractions by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for PARP1. To ensure equal loading of the chromatin fraction, the membrane is also probed with an antibody against a histone protein, such as Histone H3.[9]
-
Data Analysis: The intensity of the PARP1 band in the treated samples is quantified and normalized to the loading control. An increase in the PARP1 signal in the chromatin fraction of inhibitor-treated cells compared to control cells indicates PARP trapping.
Fluorescence Polarization (FP) Assay
This biochemical assay provides a quantitative measure of an inhibitor's ability to stabilize the PARP1-DNA complex in a purified system.[11]
Principle: The assay relies on the principle that a small, fluorescently labeled DNA oligonucleotide tumbles rapidly in solution, resulting in low fluorescence polarization. When the much larger PARP1 protein binds to this DNA, the tumbling slows down, leading to an increase in fluorescence polarization. In the presence of NAD+, PARP1 undergoes auto-PARylation and dissociates from the DNA, causing the polarization to decrease. A potent PARP trapping agent will prevent this dissociation, thus maintaining a high fluorescence polarization signal.[11]
Experimental Workflow:
-
Reaction Setup: In a microplate, combine recombinant human PARP1 enzyme and a fluorescently labeled DNA probe in an assay buffer.
-
Inhibitor Addition: Add serial dilutions of the PARP inhibitor (rucaparib or talazoparib) or a vehicle control to the wells.
-
Initiation of PARylation: Add NAD+ to the wells to initiate the auto-PARylation of PARP1, except in the maximal trapping control wells.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: The trapping efficiency is determined by the concentration of the inhibitor required to prevent the NAD+-induced decrease in fluorescence polarization. The data is often plotted as a dose-response curve to calculate the IC50 for PARP trapping.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
Rucaparib Camsylate: A Comparative Guide to In Vivo Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rucaparib (B1680265) camsylate's in vivo target engagement with other leading poly (ADP-ribose) polymerase (PARP) inhibitors. The information presented is supported by experimental data to aid in the evaluation of this therapeutic agent for research and development purposes.
Introduction
Rucaparib camsylate is a potent inhibitor of PARP enzymes, including PARP-1, PARP-2, and PARP-3, which are critical components of the DNA single-strand break repair (SSBR) pathway.[1][2] In tumor cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA double-strand breaks, ultimately resulting in synthetic lethality and tumor cell death.[1][2] This guide delves into the in vivo validation of rucaparib's engagement with its target, PARP, and compares its performance with other approved PARP inhibitors: olaparib (B1684210), niraparib (B1663559), and talazoparib (B560058).
Comparative In Vivo Target Engagement and Efficacy
The in vivo efficacy of PARP inhibitors is closely linked to their ability to inhibit PARP enzymatic activity and trap PARP-DNA complexes. The following tables summarize key quantitative data from preclinical xenograft models, providing a comparative overview of rucaparib and its alternatives.
| Table 1: In Vivo PARP Inhibition in Tumor Xenografts | |||
| PARP Inhibitor | Dose and Schedule | Tumor Model | PARP Inhibition (%) |
| Rucaparib | 150 mg/kg p.o. (single dose) | Capan-1 (pancreatic, BRCA2-mutant) | >90% at 3 days, ~70-90% at 7 days[3] |
| 50 mg/kg i.p. (single dose) | Pilot study xenograft | >55% at 24 hours[3] | |
| Olaparib | 50 mg/kg p.o. (daily) | NGP (neuroblastoma) | Median 88% (range 35-98%)[4] |
| 100 mg/kg p.o. (daily) | LTL247 (ovarian, BRCA2-mutant) | Average 83.9%[5] | |
| Niraparib | 50 mg/kg/day p.o. | PH077 (ovarian, BRCA2-mutant) | Efficacious dose leading to tumor regression[6] |
| Talazoparib | 0.33 mg/kg (daily) | MX-1 (breast, BRCA1-deficient) | Significant PARP activity reduction[7] |
| Table 2: Comparative PARP Trapping Potency |
| Relative PARP Trapping Potency |
| Talazoparib >> Niraparib ≈ Olaparib ≈ Rucaparib > Veliparib[8] |
| Talazoparib is ~100-fold more potent at trapping PARP-DNA complexes than olaparib and rucaparib.[9] |
| Table 3: Comparative In Vivo Efficacy in BRCA-deficient Xenograft Models | ||
| PARP Inhibitor | Tumor Model | Outcome |
| Rucaparib | Capan-1 (pancreatic, BRCA2-mutant) | Weekly dosing as effective as daily dosing in delaying tumor growth.[3] |
| Olaparib | LTL247 (ovarian, BRCA2-mutant) | Significantly inhibited tumor growth.[5] |
| Niraparib | MDA-MB-436 (breast, BRCA1-mutant) | Suppression of tumor growth observed at all tested doses (25, 50, 75 mg/kg).[10][11] |
| Talazoparib | MX-1 (breast, BRCA1-deficient) | Four out of six mice achieved complete tumor responses.[7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Rucaparib's mechanism of action via PARP inhibition and trapping.
Caption: Typical workflow for an in vivo xenograft efficacy study.
Experimental Protocols
In Vivo Xenograft Efficacy Study
-
Cell Line and Animal Model : A human cancer cell line with a known BRCA mutation (e.g., Capan-1, MDA-MB-436) is cultured under standard conditions. Subsequently, 5-10 million cells are suspended in a solution like Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization : Tumor growth is monitored by measuring tumor dimensions with calipers, and tumor volume is calculated. Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, rucaparib, comparator PARP inhibitor).
-
Drug Administration : this compound and comparator drugs are formulated in an appropriate vehicle and administered to the mice according to the specified dose and schedule (e.g., daily oral gavage).
-
Efficacy Assessment : Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.
-
Pharmacodynamic Analysis : At the end of the study or at specific time points, tumors are excised, and tissue lysates are prepared for the analysis of PARP inhibition.
Western Blot for Poly(ADP-ribose) (PAR) Levels
-
Protein Extraction : Tumor tissues are homogenized in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with a primary antibody against PAR. After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the bands are visualized. The density of the PAR signal is quantified and normalized to a loading control (e.g., GAPDH or β-actin). A reduction in PAR signal in treated samples compared to vehicle controls indicates PARP inhibition.[12]
Immunohistochemistry (IHC) for Poly(ADP-ribose) (PAR)
-
Tissue Preparation : Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval : Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).
-
Staining : Endogenous peroxidase activity is blocked, and sections are incubated with a primary antibody against PAR. A secondary antibody conjugated to a detection enzyme (e.g., HRP) is then applied.
-
Visualization : The signal is developed using a chromogen substrate (e.g., DAB), resulting in a colored precipitate at the site of PAR. Sections are counterstained with hematoxylin.
-
Analysis : The intensity and percentage of stained cells are scored to provide a semi-quantitative measure of PARP activity.[13][14]
Conclusion
The in vivo data presented in this guide demonstrate that this compound effectively engages its target, PARP, in tumor tissues, leading to significant anti-tumor activity in preclinical models of BRCA-deficient cancers. While its PARP trapping potency is comparable to olaparib and niraparib but less than that of talazoparib, rucaparib exhibits a prolonged duration of PARP inhibition in vivo.[3][8][9] This sustained target engagement may offer flexibility in dosing schedules.[3] The choice of a PARP inhibitor for research and clinical development will depend on a comprehensive evaluation of its efficacy, safety profile, and specific therapeutic application. The experimental protocols provided herein offer a framework for the in vivo validation of target engagement for rucaparib and other PARP inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Tumour cell retention of rucaparib, sustained PARP inhibition and efficacy of weekly as well as daily schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
synergistic effects of rucaparib camsylate with chemotherapy agents
For Researchers, Scientists, and Drug Development Professionals
Rucaparib (B1680265) camsylate, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes PARP-1, PARP-2, and PARP-3, has demonstrated significant synergistic effects when combined with various chemotherapy agents.[1][2] This guide provides a comparative overview of these synergies, supported by experimental data, to inform preclinical and clinical research. The primary mechanism of this synergy lies in rucaparib's ability to inhibit PARP-mediated DNA damage repair, thereby potentiating the cytotoxic effects of DNA-damaging chemotherapy agents.[3] This concept, known as synthetic lethality, is particularly effective in tumors with existing DNA repair deficiencies, such as those with BRCA1/2 mutations.[1]
Comparative Efficacy with Chemotherapy Agents
The synergistic potential of rucaparib has been evaluated in combination with several classes of chemotherapy drugs, including platinum-based agents, topoisomerase inhibitors, and DNA alkylating agents.
Platinum-Based Agents (Carboplatin)
Preclinical data have consistently shown that PARP inhibitors enhance the efficacy of platinum-based chemotherapy.[3] The combination of rucaparib with carboplatin (B1684641) has been investigated in a phase I clinical trial in patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD) and assess the safety and preliminary efficacy of the combination.
| Parameter | Oral Rucaparib + Carboplatin | Reference |
| Maximum Tolerated Dose (MTD) | Rucaparib 240 mg daily + Carboplatin AUC5 | [3] |
| Dose-Limiting Toxicities (DLTs) | Neutropenia, Thrombocytopenia | [3] |
| Common Grade ≥3 Toxicities | Neutropenia (27.1%), Thrombocytopenia (18.8%) | [3] |
| Oral Bioavailability of Rucaparib | 36% | [3] |
| Half-life of Rucaparib | ≈17 hours | [3] |
Topoisomerase I Inhibitors (Irinotecan)
The combination of rucaparib and irinotecan (B1672180) has shown significant synergy in preclinical models of colorectal cancer.[4] This is attributed to PARP's role in repairing the single-strand DNA breaks induced by topoisomerase I inhibitors.[5] Clinical studies have explored this combination in patients with metastatic solid tumors harboring homologous recombination-deficiency (HRD) mutations.
| Parameter | Pulse-dosed Rucaparib + Irinotecan | Reference |
| Maximally Tolerated Dose | Rucaparib 400 mg BID (days 1-7) + Irinotecan 100 mg/m² (every 3 weeks) | [6] |
| Dose-Limiting Toxicities (DLTs) | Grade 3-4 Neutropenia | [6] |
| Common Grade 1-2 Adverse Events | Neutropenia (45%), Diarrhea (45%), Nausea (40%), Fatigue (30%) | [6] |
| Clinical Benefit Rate | 35% (2 PR, 4 SD >6 months) in evaluable patients | [6] |
A separate phase 1 study evaluated rucaparib in combination with liposomal irinotecan (nal-IRI) and 5-fluorouracil (B62378) (5-FU) in metastatic gastrointestinal cancers, demonstrating a manageable safety profile and promising efficacy.[7][8]
| Parameter | Rucaparib + nal-IRI + 5-FU | Reference |
| Maximum Tolerated Dose (MTD) | Rucaparib 600 mg BID + nal-IRI 50 mg/m² + 5-FU 2400 mg/m² | [8] |
| Objective Response Rate (ORR) | 33% | [8] |
| Disease Control Rate (DCR) | 75% | [8] |
| Common Grade 3 Adverse Events | Diarrhea (33%), Neutropenia (25%) | [8] |
DNA Alkylating Agents (Temozolomide)
The combination of rucaparib and the DNA-alkylating agent temozolomide (B1682018) has shown activity in patients with advanced solid tumors, including metastatic melanoma.[3] Preclinical studies have demonstrated that PARP inhibition enhances the cytotoxicity of temozolomide.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols from the cited studies.
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effect of rucaparib in combination with other agents in cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., ovarian, colorectal) are cultured in appropriate media.[4][10]
-
Drug Treatment: Cells are treated with rucaparib and the chemotherapy agent alone and in combination at various concentrations for a specified duration (e.g., 72 hours).[10]
-
Cell Viability Assay: Cell viability is assessed using methods such as the sulforhodamine B (SRB) assay or CellTiter-Glo.[4][11]
-
Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
In Vivo Tumor Xenograft Studies
Objective: To evaluate the in vivo efficacy of rucaparib in combination with chemotherapy in animal models.
Methodology:
-
Animal Model: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells.[4]
-
Tumor Growth: Once tumors reach a palpable size, animals are randomized into treatment groups (vehicle control, single agents, combination).[4]
-
Drug Administration: Rucaparib (oral or intravenous) and the chemotherapy agent are administered according to a predefined schedule.[4]
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis for markers like Ki67 (proliferation) and caspase-3 (apoptosis) can also be performed.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the synergistic mechanisms of rucaparib.
Caption: Rucaparib inhibits PARP, preventing repair of chemotherapy-induced DNA damage, leading to cell death.
Caption: Workflow for assessing the in vivo synergistic efficacy of rucaparib and chemotherapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study of intravenous and oral rucaparib in combination with chemotherapy in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitization of colorectal cancer to irinotecan therapy by PARP inhibitor rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Synthetic Lethality Beyond BRCA: A Phase I Study of Rucaparib and Irinotecan in Metastatic Solid Tumors With Homologous Recombination-Deficiency Mutations Beyond BRCA1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimized dose schedule of rucaparib and liposomal irinotecan/5-fluorouracil in metastatic gastrointestinal cancers: A phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination treatment with rucaparib (Rubraca) and MDM2 inhibitors, Nutlin-3 and RG7388, has synergistic and dose reduction potential in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to PARP Inhibitors in Preclinical Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment of prostate cancer, particularly for patients with deficiencies in homologous recombination repair (HRR) pathways. This guide provides an objective comparison of the preclinical performance of four prominent PARP inhibitors—olaparib (B1684210), rucaparib (B1680265), niraparib, and talazoparib (B560058)—in prostate cancer models, supported by experimental data and detailed methodologies.
Mechanism of Action: Synthetic Lethality and PARP Trapping
PARP inhibitors primarily exert their anti-cancer effects through two key mechanisms: catalytic inhibition and PARP trapping.[1][2] Catalytic inhibition prevents the repair of single-strand DNA breaks (SSBs). When these unrepaired SSBs are encountered during DNA replication, they lead to the formation of double-strand breaks (DSBs). In cancer cells with deficient HRR pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired, resulting in genomic instability and cell death—a concept known as synthetic lethality.[3][4]
Beyond catalytic inhibition, PARP inhibitors also "trap" PARP enzymes on DNA at the site of damage.[2] This creates a toxic PARP-DNA complex that can be more cytotoxic than the unrepaired SSBs alone. The potency of PARP trapping varies among different inhibitors and is a critical determinant of their overall anti-tumor activity.[5][6]
dot
Caption: Mechanism of synthetic lethality with PARP inhibitors in HRR-deficient cancer cells.
Comparative In Vitro Efficacy
The in vitro potency of PARP inhibitors is commonly assessed by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the IC50 values and PARP trapping potency of olaparib, rucaparib, niraparib, and talazoparib in prostate cancer and other relevant cell lines.
Table 1: IC50 Values of PARP Inhibitors in Prostate Cancer Cell Lines
| Cell Line | HRR Status | Olaparib (µM) | Rucaparib (µM) | Niraparib (µM) | Talazoparib (µM) |
| LNCaP | BRCA2 mutant | ~6-20 | >20 | ND | ND |
| 22Rv1 | BRCA2 mutant | >20 | >20 | ND | ND |
| C4-2B | BRCA2 mutant | ~3 | >20 | ND | ND |
| DU145 | HRR proficient | ~13.5- >20 | ~10- >20 | ~50 | ~0.1 |
| PC3 | HRR proficient | >20 | >20 | ND | ND |
| ND: Not Determined in the cited preclinical studies. |
Table 2: Comparative PARP Trapping Potency
| PARP Inhibitor | Relative PARP Trapping Potency |
| Talazoparib | Strongest |
| Niraparib | High |
| Olaparib | Moderate |
| Rucaparib | Moderate |
Note: The relative PARP trapping potency is a key determinant of cytotoxicity and is generally ranked as Talazoparib > Niraparib > Olaparib ≈ Rucaparib.[5][6][7]
Interaction with Androgen Receptor Signaling
In prostate cancer, there is a significant interplay between PARP signaling and the androgen receptor (AR) pathway. Androgen deprivation therapy (ADT) can induce a state of "BRCAness" by downregulating HRR gene expression, thereby sensitizing prostate cancer cells to PARP inhibitors.[4] Furthermore, PARP-1 itself can act as a co-regulator of AR, and its inhibition can suppress AR-mediated transcription. This provides a strong rationale for combining PARP inhibitors with AR-targeted therapies.[3][8]
dot
Caption: Interplay between Androgen Receptor signaling and the PARP pathway in prostate cancer.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of PARP inhibitors.
Cell Viability Assays (MTT and CellTiter-Glo®)
Objective: To determine the cytotoxic effects of PARP inhibitors on prostate cancer cell lines and to calculate IC50 values.
MTT Assay Protocol:
-
Seed prostate cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PARP inhibitor for 72-96 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled 96-well plates.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cells after treatment with PARP inhibitors.
Protocol:
-
Seed a low density of single cells in 6-well plates.
-
Treat the cells with the PARP inhibitor for a specified duration (e.g., 24 hours).
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Fix the colonies with a solution such as methanol (B129727) or a mixture of methanol and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies in each well. The surviving fraction is calculated relative to the untreated control.
dot
Caption: Workflow for a clonogenic survival assay.
Immunofluorescence for γH2AX Foci Formation
Objective: To visualize and quantify DNA double-strand breaks as a measure of DNA damage induced by PARP inhibitors.
Protocol:
-
Grow cells on coverslips or in chamber slides and treat with the PARP inhibitor.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
PARP Trapping Assay
Objective: To measure the ability of PARP inhibitors to trap PARP enzymes on DNA.
Protocol (Cell-Based Chromatin Fractionation):
-
Treat cells with the PARP inhibitor, often in combination with a DNA-damaging agent like MMS to induce SSBs.
-
Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions.
-
Analyze the chromatin fraction by Western blotting using an antibody against PARP1.
-
The amount of PARP1 in the chromatin fraction is indicative of the level of PARP trapping. Histone H3 can be used as a loading control for the chromatin fraction.
Western Blotting
Objective: To detect and quantify changes in the expression and post-translational modification of proteins involved in the DNA damage response, such as PARP1 and γH2AX.
Protocol:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., PARP1, cleaved PARP, γH2AX).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Conclusion
The preclinical data for olaparib, rucaparib, niraparib, and talazoparib in prostate cancer models highlight the potential of this class of drugs, particularly in tumors with HRR deficiencies. While all four inhibitors demonstrate anti-cancer activity, their potency varies, with talazoparib consistently showing the highest PARP trapping ability and in vitro cytotoxicity. The interplay between PARP inhibition and androgen receptor signaling provides a strong rationale for combination therapies, which are being actively explored in clinical trials. This guide provides a foundational understanding of the comparative preclinical profiles of these agents and the experimental methodologies used for their evaluation, serving as a valuable resource for ongoing research and development in the field of prostate cancer therapeutics.
References
- 1. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Androgen receptor, PARP signaling, and tumor microenvironment: the ‘perfect triad’ in prostate cancer? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rucaparib, Niraparib, and Olaparib: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of three leading poly (ADP-ribose) polymerase (PARP) inhibitors: rucaparib, niraparib (B1663559), and olaparib (B1684210). Designed for researchers, scientists, and drug development professionals, this document summarizes key efficacy and safety data from pivotal clinical trials, details relevant experimental protocols, and visualizes critical biological pathways and workflows.
Mechanism of Action: Targeting the DNA Damage Response
Rucaparib, niraparib, and olaparib are potent inhibitors of PARP enzymes, primarily PARP1 and PARP2, which play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, these drugs prevent the repair of SSBs. When the cell replicates its DNA, these unrepaired SSBs lead to the formation of double-strand breaks (DSBs).
In cancer cells with mutations in genes involved in homologous recombination repair (HRR), such as BRCA1 and BRCA2, these DSBs cannot be efficiently repaired. This concept, known as synthetic lethality, results in genomic instability and, ultimately, cancer cell death.[1][2] The efficacy of these inhibitors is therefore most pronounced in tumors with homologous recombination deficiency (HRD).
Beyond catalytic inhibition, these drugs also exhibit a "trapping" mechanism, where they stabilize the PARP-DNA complex. This trapped complex can be more cytotoxic than the simple inhibition of PARP's enzymatic activity. The potency of PARP trapping varies among the inhibitors, with niraparib demonstrating more potent trapping than olaparib and rucaparib.[2][3]
Signaling Pathway: DNA Damage Repair
The following diagram illustrates the central role of PARP in single-strand break repair and the principle of synthetic lethality in HRR-deficient cells.
Caption: Mechanism of action of PARP inhibitors and the principle of synthetic lethality.
Quantitative Data: Efficacy and Safety Comparison
The following tables summarize the efficacy and safety data from key Phase 3 clinical trials for rucaparib, niraparib, and olaparib in ovarian, prostate, and breast cancers.
Ovarian Cancer (Maintenance Therapy)
| Trial (Drug) | Patient Population | Primary Endpoint | Median PFS (Drug vs. Placebo) | Hazard Ratio (95% CI) | Key Grade ≥3 Adverse Events (%) |
| SOLO1 (Olaparib) | Newly Diagnosed, BRCAm | Progression-Free Survival (PFS) | Not Reached vs. 13.8 months | 0.30 (0.23-0.41) | Anemia (22%), Neutropenia (8%), Nausea (1%), Fatigue (4%) |
| PRIMA (Niraparib) | Newly Diagnosed, HRD-positive | Progression-Free Survival (PFS) | 21.9 vs. 10.4 months | 0.43 (0.31-0.59) | Anemia (31%), Thrombocytopenia (29%), Neutropenia (13%) |
| ARIEL3 (Rucaparib) | Recurrent, Platinum-Sensitive, BRCAm | Progression-Free Survival (PFS) | 16.6 vs. 5.4 months | 0.23 (0.16-0.34) | Anemia (19%), Increased ALT/AST (11%), Fatigue (7%) |
| NOVA (Niraparib) | Recurrent, Platinum-Sensitive, gBRCAm | Progression-Free Survival (PFS) | 21.0 vs. 5.5 months | 0.27 (0.17-0.41) | Thrombocytopenia (34%), Anemia (25%), Neutropenia (20%) |
Prostate Cancer (Metastatic Castration-Resistant)
| Trial (Drug) | Patient Population | Primary Endpoint | Median rPFS (Drug vs. Control) | Hazard Ratio (95% CI) | Key Grade ≥3 Adverse Events (%) |
| PROfound (Olaparib) | BRCA1/2 or ATM mutations, progressed on NHT | Radiographic PFS (rPFS) | 7.4 vs. 3.6 months | 0.34 (0.25-0.47) | Anemia (22%), Nausea (2%), Fatigue (3%), Decreased Appetite (2%) |
| TRITON3 (Rucaparib) | BRCA1/2 mutations, progressed on ARPI | Radiographic PFS (rPFS) | 11.2 vs. 6.4 months | 0.50 (0.36-0.69) | Anemia (24%), Fatigue/Asthenia (7%), Increased ALT/AST (5%) |
| MAGNITUDE (Niraparib + Abiraterone) | HRR gene alterations (including BRCA1/2) | Radiographic PFS (rPFS) | 16.6 vs. 10.9 months (in BRCA subgroup) | 0.53 (0.36-0.79) | Anemia (30%), Hypertension (15%), Fatigue (7%) |
Breast Cancer (Metastatic, HER2-Negative, gBRCAm)
| Trial (Drug) | Patient Population | Primary Endpoint | Median PFS (Drug vs. Chemotherapy) | Hazard Ratio (95% CI) | Key Grade ≥3 Adverse Events (%) |
| OlympiAD (Olaparib) | gBRCAm, HER2-negative | Progression-Free Survival (PFS) | 7.0 vs. 4.2 months | 0.58 (0.43-0.80) | Anemia (16%), Neutropenia (9%), Fatigue (3%) |
| EMBRACA (Talazoparib*) | gBRCAm, HER2-negative | Progression-Free Survival (PFS) | 8.6 vs. 5.6 months | 0.54 (0.41-0.71) | Anemia (39%), Neutropenia (21%), Thrombocytopenia (15%) |
*Talazoparib is another PARP inhibitor included for contextual comparison in breast cancer.
Experimental Protocols
In Vitro PARP1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for measuring the enzymatic activity of PARP1 and the inhibitory potential of compounds like rucaparib, niraparib, and olaparib.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (e.g., H1 or a mix) or biotinylated-NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Europium-labeled anti-poly(ADP-ribose) antibody (for histone-based assay) or Streptavidin-XL665 (for biotinylated-NAD+ assay)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the PARP inhibitors (rucaparib, niraparib, olaparib) in DMSO, then dilute further in the assay buffer.
-
Reaction Mix Preparation: In the assay buffer, prepare a reaction mix containing PARP1 enzyme, activated DNA, and histones (or use biotinylated-NAD+ later).
-
Assay Initiation:
-
Dispense a small volume of the diluted compounds into the 384-well plate.
-
Add the PARP1 reaction mix to all wells.
-
Initiate the reaction by adding NAD+.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection:
-
Stop the reaction by adding the detection reagents (e.g., Europium-labeled antibody and Streptavidin-XL665).
-
Incubate for another period (e.g., 60 minutes) to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and plot the inhibitor concentration versus the signal to determine the IC50 value for each compound.
Cell-Based Cytotoxicity Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability in response to treatment with PARP inhibitors, which is crucial for assessing their efficacy in different cancer cell lines (e.g., with and without BRCA mutations).
Materials:
-
Cancer cell lines of interest (e.g., BRCA-proficient and BRCA-deficient)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
PARP inhibitors (rucaparib, niraparib, olaparib)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells into the 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the PARP inhibitors in the culture medium. Replace the existing medium with the medium containing the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the inhibitor concentration versus cell viability to determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.
Visualizations: Workflows and Logical Relationships
Experimental Workflow for PARP Inhibitor Evaluation
Caption: A typical preclinical to clinical workflow for evaluating a novel PARP inhibitor.
Patient Stratification in Ovarian Cancer Maintenance Trials
Caption: Logical flow for patient stratification based on biomarker status in PARP inhibitor trials.
References
Rucaparib Camsylate: A Comparative Efficacy Guide for Non-BRCA DNA Repair Deficient Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of rucaparib (B1680265) camsylate in cancer cells with non-BRCA DNA repair deficiencies against other therapeutic alternatives. The information presented is collated from preclinical and clinical studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying biological pathways.
Efficacy of Rucaparib in Non-BRCA Deficient Contexts
Rucaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1, PARP2, and PARP3, has demonstrated significant efficacy in tumors with deficiencies in homologous recombination (HR) DNA repair beyond the well-established BRCA1 and BRCA2 mutations. This activity is rooted in the principle of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is catastrophic for cancer cells that have a pre-existing inability to repair double-strand breaks through HR.
Preclinical Efficacy in Non-BRCA HRR Deficient Cell Lines
In vitro studies have demonstrated the cytotoxic effects of rucaparib across a range of cancer cell lines with deficiencies in various non-BRCA homologous recombination repair (HRR) genes. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, with lower values indicating greater efficacy.
A significant study evaluated the growth-inhibitory effects of rucaparib in a panel of 39 ovarian cancer cell lines, revealing a wide range of sensitivities. Notably, sensitivity to rucaparib was not limited to cell lines with BRCA1/2 mutations. Low expression of other genes involved in homologous repair, such as ATM, was associated with sensitivity to rucaparib.[1] The IC50 values for a selection of these cell lines are presented below.
Table 1: Rucaparib IC50 Values in a Panel of Ovarian Cancer Cell Lines
| Cell Line | Histologic Subtype | BRCA1/2 Status | Other Relevant HRR Gene Status | Rucaparib IC50 (µmol/L) |
| COLO704 | Endometrioid | Wild-Type | - | 2.5 |
| HEY | Serous | Wild-Type | Low ATM expression | <15 |
| MCAS | Serous | Wild-Type | - | >15 |
| MDA-MB-436 | (Breast Cancer) | BRCA1 deficient | - | (for comparison) |
| OV90 | Serous | Wild-Type | - | >15 |
| OVCAR3 | Serous | Wild-Type | - | >15 |
| OVCAR5 | Serous | Wild-Type | - | >15 |
| SKOV3 | Serous | Wild-Type | - | >15 |
Source: Adapted from preclinical studies on rucaparib in ovarian cancer cell lines.[1][2]
Further preclinical evidence comes from studies utilizing small interfering RNA (siRNA) to knockdown various HRR genes in ovarian and prostate cancer cell lines. These experiments demonstrated that decreased expression of genes such as BARD1, FANCA, NBN, PALB2, RAD51, RAD51C, and RAD54L led to a significant increase in the potency of rucaparib, as indicated by a decrease in IC50 values of over 50% in at least one cell line.[3]
Comparative Efficacy with Other PARP Inhibitors
While direct head-to-head preclinical comparisons in a wide array of non-BRCA deficient cell lines are limited, some studies provide insights into the relative potency of rucaparib compared to other PARP inhibitors like olaparib (B1684210) and niraparib (B1663559).
One study in breast cancer cell lines, including those without germline BRCA mutations, showed that rucaparib, olaparib, and niraparib all demonstrated effective inhibitory potency. For instance, in the HCC1806 triple-negative breast cancer cell line (BRCA wild-type), the IC50 for rucaparib was approximately 0.9 µM, while for olaparib it was approximately 1.2 µM.[4] In metastatic triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468 (BRCA wild-type), both were responsive to rucaparib, olaparib, and niraparib at concentrations of less than 10 µM to 20 µM.[4]
It is important to note that the efficacy of PARP inhibitors can be influenced by their differential ability to "trap" the PARP enzyme on DNA, a mechanism that contributes to their cytotoxicity. While all three inhibitors are potent, their trapping efficiencies may vary, which could influence their efficacy in specific genetic contexts.
Clinical Efficacy in Patients with Non-BRCA HRR Mutations
Clinical trials have provided evidence for the efficacy of rucaparib in patients with tumors harboring non-BRCA HRR gene mutations.
The ARIEL3 trial, a randomized, double-blind, placebo-controlled, phase 3 study, evaluated rucaparib as maintenance treatment for recurrent ovarian carcinoma after response to platinum therapy.[5][6][7] An exploratory analysis of this trial focused on patients with deleterious mutations in non-BRCA HRR genes. In this subgroup, rucaparib demonstrated a significant improvement in progression-free survival (PFS) compared to placebo.[6][7] Specifically, patients with RAD51C or RAD51D mutations showed notable sensitivity to rucaparib.[6]
Table 2: Clinical Efficacy of Rucaparib in Ovarian Cancer with Non-BRCA HRR Mutations (ARIEL3 Trial)
| Patient Subgroup | Treatment Arm | Median Progression-Free Survival (months) | Hazard Ratio (95% CI) | p-value |
| Deleterious BRCA mutation | Rucaparib | 16.6 | 0.23 (0.16–0.34) | <0.0001 |
| Placebo | 5.4 | |||
| HRD-positive (including non-BRCA) | Rucaparib | 13.6 | 0.32 (0.24–0.42) | <0.0001 |
| Placebo | 5.4 | |||
| Intent-to-treat (including HRR-proficient) | Rucaparib | 10.8 | 0.36 (0.30–0.45) | <0.0001 |
| Placebo | 5.4 |
Source: Adapted from the ARIEL3 clinical trial data.[7]
In the context of pancreatic cancer, a phase II study investigated maintenance rucaparib in patients with advanced, platinum-sensitive disease and a pathogenic germline or somatic variant in BRCA1, BRCA2, or PALB2 . The study found that rucaparib was an effective therapy in this patient population, with responses observed in patients with germline PALB2 mutations.[8][9][10] The median PFS for patients with PALB2 mutations was 14.5 months.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of rucaparib.
siRNA-Mediated Gene Knockdown
This technique is used to transiently silence the expression of a target gene to study the effect of its absence on cellular processes, such as sensitivity to a drug.
-
Cell Seeding: Cells are seeded in multi-well plates at a density that allows for optimal growth and transfection efficiency.
-
siRNA Preparation: Target-specific siRNA, a positive control siRNA, and a negative control siRNA are diluted to a working concentration in nuclease-free water.
-
Transfection Reagent Preparation: A lipid-based transfection reagent is diluted in a serum-free medium.
-
Complex Formation: The diluted siRNA and transfection reagent are mixed and incubated to allow the formation of siRNA-lipid complexes.
-
Transfection: The complexes are added to the cells, and the plates are incubated for a specified period (typically 24-72 hours).
-
Validation of Knockdown: The efficiency of gene silencing is confirmed at both the mRNA level (using quantitative real-time PCR) and the protein level (using Western blotting).
Cell Viability and Cytotoxicity Assays (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of rucaparib or other compounds for a specified duration (e.g., 72 hours).[11]
-
Cell Fixation: The culture medium is removed, and cells are fixed with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[11][12]
-
Staining: The plates are washed with water and air-dried. A 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.[12][13]
-
Washing: Unbound dye is removed by washing the plates four times with 1% acetic acid.[12][13]
-
Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.[12][14]
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 510-570 nm.[13] The optical density is proportional to the number of viable cells.
γ-H2AX Immunofluorescence Assay for DNA Damage
This assay is used to visualize and quantify DNA double-strand breaks (DSBs). The phosphorylation of histone H2AX to form γ-H2AX is an early cellular response to DSBs.
-
Cell Culture and Treatment: Cells are grown on coverslips or in imaging plates and treated with the drug of interest.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent solution (e.g., 0.25% Triton X-100) to allow antibody access to the nucleus.[15]
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for γ-H2AX.
-
Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Counterstaining and Mounting: The cell nuclei are stained with a DNA dye such as DAPI. The coverslips are then mounted onto microscope slides.[15]
-
Image Acquisition and Analysis: Images are captured using a fluorescence microscope, and the number of γ-H2AX foci per nucleus is quantified using image analysis software. An increase in the number of foci indicates an increase in DNA DSBs.
Patient-Derived Xenograft (PDX) Models
PDX models involve the implantation of fresh human tumor tissue into immunodeficient mice. These models are considered to more accurately reflect the heterogeneity and drug response of human tumors compared to cell line-derived xenografts.
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from a patient's surgery.
-
Implantation: Small fragments of the tumor are subcutaneously or orthotopically implanted into immunodeficient mice.[16]
-
Tumor Growth and Passaging: Once the tumors reach a certain size, they are harvested and can be passaged into subsequent generations of mice for expansion.[16]
-
Drug Efficacy Studies: Mice bearing established PDX tumors are treated with rucaparib or other therapies. Tumor volume is measured regularly to assess treatment efficacy.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors can be harvested for analysis of biomarkers, such as γ-H2AX levels, to understand the drug's mechanism of action in a more clinically relevant model.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in DNA repair and the experimental approaches to study them is essential for a comprehensive understanding.
DNA Damage Repair and PARP Inhibition
The following diagram illustrates the principle of synthetic lethality with PARP inhibitors in the context of homologous recombination deficiency.
Caption: Mechanism of synthetic lethality with rucaparib in HR-deficient cells.
Experimental Workflow for Assessing Rucaparib Efficacy in vitro
The following diagram outlines a typical workflow for evaluating the efficacy of rucaparib in cancer cell lines with specific DNA repair deficiencies.
Caption: In vitro workflow to evaluate rucaparib efficacy post-HRR gene knockdown.
Logical Relationship of HRD and PARP Inhibitor Sensitivity
The following diagram illustrates the logical framework for predicting sensitivity to PARP inhibitors based on the status of homologous recombination repair.
Caption: Predictive relationship between HRD status and PARP inhibitor sensitivity.
References
- 1. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. mdpi.com [mdpi.com]
- 5. ATM-Deficient Cancers Provide New Opportunities for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II Study of Maintenance Rucaparib in Patients With Platinum-Sensitive Advanced Pancreatic Cancer and a Pathogenic Germline or Somatic Variant in BRCA1, BRCA2, or PALB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Patient-Derived Xenograft Models to Improve Targeted Therapy in Epithelial Ovarian Cancer Treatment [frontiersin.org]
Rucaparib Camsylate Demonstrates Potent Anti-Tumor Activity in Preclinical Ovarian Cancer Models, Offering a Targeted Alternative to Conventional Chemotherapy
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that rucaparib (B1680265) camsylate, a poly (ADP-ribose) polymerase (PARP) inhibitor, exhibits significant anti-tumor efficacy in ovarian cancer models. This guide provides a detailed comparison of rucaparib's performance against traditional chemotherapy agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Rucaparib camsylate has emerged as a promising therapeutic agent for ovarian cancer, particularly in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA mutations. Preclinical studies consistently demonstrate its ability to induce cancer cell death and inhibit tumor growth. This report synthesizes findings from multiple in vitro studies to provide a direct comparison with standard-of-care chemotherapies, including cisplatin (B142131), carboplatin (B1684641), and paclitaxel. The data indicates that rucaparib's efficacy is often comparable or superior in sensitive cell lines, particularly those with a BRCA-mutant background.
Comparative Efficacy in Ovarian Cancer Cell Lines
The cytotoxic effects of rucaparib and various chemotherapy agents have been evaluated across a panel of human ovarian cancer cell lines, revealing varying degrees of sensitivity.
Cell Viability and Survival
A key measure of a compound's anti-cancer activity is its ability to reduce cell viability. In a comparative study using patient-derived ovarian cancer cultures and established cell lines, the cell survival following treatment with 10 µmol/L rucaparib or 10 µmol/L cisplatin was assessed. In immortalized cell lines, rucaparib treatment resulted in a mean cell survival of approximately 40% in NHEJ-competent/HR-defective cells, while cisplatin treatment led to a mean survival of around 60% in the same cell lines.[1]
Table 1: Comparative Cell Survival in Ovarian Cancer Cell Lines
| Treatment (10 µmol/L) | Cell Line Type | Mean Cell Survival (%) |
| Rucaparib | NHEJ-competent/HR-defective | ~40% |
| Cisplatin | NHEJ-competent/HR-defective | ~60% |
NHEJ: Non-homologous end joining; HR: Homologous recombination.
IC50 Values
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function. While direct head-to-head IC50 comparisons in a single study are limited, data from various preclinical investigations provide insights into the relative potency of rucaparib and chemotherapy agents.
Table 2: IC50 Values of Rucaparib and Chemotherapy Agents in Ovarian Cancer Cell Lines
| Drug | Cell Line | BRCA Status | IC50 (µM) |
| Rucaparib | PEO1 | BRCA2 mutant | Not explicitly stated, but 10µM used based on IC50 |
| Rucaparib | SKOV3 | BRCA wild-type | Not explicitly stated, but 10µM used based on IC50 |
| Cisplatin | A2780 | Not specified | 3 |
| Carboplatin | OVCAR-3 | Not specified | 84.37 |
| Paclitaxel | SKOV3 | BRCA wild-type | 0.003-0.005 |
Note: IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental protocols.
Mechanistic Insights: Signaling Pathways
Rucaparib and conventional chemotherapies exert their anti-tumor effects through distinct mechanisms and by modulating different cellular signaling pathways.
Rucaparib: PARP Inhibition and Beyond
Rucaparib's primary mechanism of action is the inhibition of PARP enzymes, which are crucial for the repair of single-strand DNA breaks. In cancer cells with deficient HRR pathways (e.g., BRCA-mutated), the inhibition of PARP leads to the accumulation of double-strand DNA breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.
Beyond PARP inhibition, preclinical studies suggest that rucaparib's mechanism may also involve the modulation of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[2][3] Treatment with rucaparib has been shown to affect the expression of key components of the mTORC1 and mTORC2 complexes.[2]
Chemotherapy: DNA Damage and Cell Cycle Arrest
Conventional chemotherapy agents like cisplatin and carboplatin are platinum-based compounds that induce cell death by forming DNA adducts, leading to inter- and intra-strand crosslinks. This damage blocks DNA replication and transcription, triggering the DNA damage response (DDR) pathway.[4][5][6] If the damage is too extensive to be repaired, the cell undergoes apoptosis. Paclitaxel, on the other hand, is a taxane (B156437) that disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death.
Experimental Protocols
The following are summaries of methodologies used in the preclinical evaluation of rucaparib and chemotherapy.
Cell Viability Assays
Sulforhodamine B (SRB) Assay: This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Reading: Measure the absorbance at 565 nm using a microplate reader.[7][8]
Immunofluorescence for DNA Damage
This technique is used to visualize and quantify DNA damage within cells by detecting the presence of phosphorylated histone H2AX (γH2AX), a marker of double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compounds of interest.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the fluorescent signals using a fluorescence microscope and quantify the number of γH2AX foci per cell.[2]
Conclusion
Preclinical evidence strongly supports the potent anti-tumor activity of this compound in ovarian cancer models. Its mechanism of action, centered on the targeted inhibition of PARP in HRR-deficient tumors, offers a distinct and potentially more specific therapeutic strategy compared to the broader cytotoxic effects of conventional chemotherapy. While direct comparative data is still emerging, the available findings suggest that rucaparib holds significant promise as a monotherapy and in combination regimens for the treatment of ovarian cancer. Further preclinical and clinical investigations are warranted to fully elucidate its comparative efficacy and to identify patient populations most likely to benefit from this targeted therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA Damage Repair: Predictor of Platinum Efficacy in Ovarian Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Rucaparib Camsylate Ignites Immunotherapy: A Comparative Guide to In Vivo Potentiation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of rucaparib (B1680265) camsylate's performance in potentiating immunotherapy in vivo, supported by experimental data from preclinical studies. We delve into the molecular mechanisms, present comparative efficacy data with other PARP inhibitors, and provide detailed experimental protocols to aid in the design and interpretation of future studies.
The synergy between PARP inhibitors and immunotherapy has emerged as a promising strategy to enhance anti-tumor immunity. Rucaparib camsylate, a potent inhibitor of PARP enzymes, has demonstrated significant potential in this combination therapy. This guide synthesizes preclinical in vivo data to offer a clear comparison of its efficacy and mechanism of action against other PARP inhibitors.
Mechanism of Action: Rucaparib's Immunomodulatory Effects
Rucaparib's primary mechanism in potentiating immunotherapy lies in its ability to induce DNA damage in cancer cells. This leads to the accumulation of cytosolic double-stranded DNA (dsDNA), which activates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. Activation of the STING pathway triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) into the tumor microenvironment, effectively turning an immunologically "cold" tumor "hot."
dot
Caption: Rucaparib enhances anti-tumor immunity via the STING pathway.
Comparative Efficacy of PARP Inhibitors in Combination with Immunotherapy
Preclinical studies in syngeneic mouse models provide valuable insights into the comparative efficacy of different PARP inhibitors when combined with immune checkpoint inhibitors. The following tables summarize key findings from these in vivo experiments.
Table 1: Tumor Growth Inhibition and Survival in BRCA-Mutant Syngeneic Models
| PARP Inhibitor | Immunotherapy | Mouse Model | Tumor Growth Inhibition (%) | Median Survival Time (MST) | Cure Rate (%) | Citation |
| Rucaparib | anti-PD-1 | BrKras (BRCA1-/-) Ovarian | Not Reported | >76 days | 100 | [1] |
| Rucaparib | anti-PD-L1 | BrKras (BRCA1-/-) Ovarian | Not Reported | >76 days | 88 | [1] |
| Olaparib | anti-PD-L1 | BR5 (Brca1m) | 106 | Not Reported | 6/9 mice (67%) CR | [2][3] |
| Niraparib | anti-PD-1 | BRCA1-deficient ovarian | Synergistic antitumor activity | Not Reported | Not Reported | [4] |
| Talazoparib (B560058) | Not Reported | BRCA1-deficient breast cancer xenografts | Not Reported | Not Reported | 4/6 mice (67%) CR | [5] |
CR: Complete Response
Table 2: Immune Cell Infiltration in the Tumor Microenvironment
| PARP Inhibitor | Immunotherapy | Mouse Model | Key Immune Cell Changes | Citation |
| Rucaparib | anti-PD-L1 | BrKras (BRCA1 null) | Increased CD8+ T cell infiltration | [6] |
| Olaparib | anti-PD-L1 | BR5 (Brca1m) | Increased frequency and activation of CD8+ T cells and NK cells | [2][3] |
| Niraparib | anti-PD-L1 | ID8 ovarian | Increased M1-TAMs and activated CD8+ T cells | |
| Niraparib | anti-PD-1 | Multiple syngeneic models | Enhanced infiltration of CD8+ and CD4+ T cells | [4] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key in vivo experiments cited in this guide.
Rucaparib and Anti-PD-1/PD-L1 in a BRCA1-Mutant Syngeneic Ovarian Cancer Model[1]
-
Cell Line: BrKras (BRCA1-/-; P53-/-; myc; Kras-G12D) murine ovarian cancer cells.
-
Animal Model: Female FVB/N mice.
-
Tumor Implantation: 1 x 107 BrKras cells were implanted subcutaneously into the flank of each mouse.
-
Treatment Initiation: Treatment began when tumors reached an approximate volume of 150 mm³.
-
Dosing Regimen:
-
Rucaparib: 150 mg/kg, administered orally (gavage), twice daily.
-
Anti-PD-1 (clone RMP1-14) or anti-PD-L1 (clone 10F.9G2): 10 mg/kg, administered via intraperitoneal injection, twice weekly.
-
-
Study Endpoints: Tumor growth was monitored, and survival was the primary endpoint.
Olaparib and Anti-PD-L1 in a Brca1-Mutant Syngeneic Model[2][3]
-
Cell Line: BR5 murine mammary tumor cells.
-
Animal Model: Syngeneic mice.
-
Tumor Implantation: Subcutaneous injection of BR5 cells.
-
Treatment Initiation: When tumors were established.
-
Dosing Regimen:
-
Olaparib: 100 mg/kg, administered daily.
-
Anti-PD-L1: 10 mg/kg, administered biweekly.
-
-
Study Endpoints: Tumor growth inhibition and immune cell infiltration analysis by flow cytometry.
Niraparib and Anti-PD-L1 in an Ovarian Cancer Model[8]
-
Cell Line: ID8 murine ovarian cancer cells.
-
Animal Model: Female C57BL/6 mice.
-
Tumor Implantation: 2 x 105 ID8 cells injected subcutaneously.
-
Treatment Initiation: Two weeks after cell injection.
-
Dosing Regimen:
-
Niraparib: 25 mg/kg, administered orally, four times per week.
-
Anti-PD-L1: 10 mg/kg, administered via intraperitoneal injection, twice a week.
-
-
Study Endpoints: Tumor volume and analysis of immune cell populations.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of PARP inhibitors in combination with immunotherapy.
dot
Caption: A typical workflow for in vivo combination studies.
Conclusion
The preclinical in vivo data strongly support the rationale for combining this compound with immune checkpoint inhibitors. Rucaparib demonstrates robust efficacy in enhancing anti-tumor immunity, particularly in BRCA-mutant models, leading to improved survival and complete tumor responses. The activation of the cGAS-STING pathway is a key mechanism underpinning this synergy. While other PARP inhibitors also show promise in combination with immunotherapy, the data presented here highlight the potent immunomodulatory effects of rucaparib. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies for patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. PARP inhibition is a modulator of anti-tumor immune response in BRCA-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niraparib activates interferon signaling and potentiates anti-PD-1 antibody efficacy in tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preclinical Power Duo: Unveiling the Synergistic Potential of Rucaparib Camsylate and PI3K Inhibitors
For Immediate Release
[City, State] – [Date] – A growing body of preclinical evidence highlights the promising therapeutic strategy of combining PARP inhibitors, such as rucaparib (B1680265) camsylate, with phosphoinositide 3-kinase (PI3K) inhibitors for the treatment of various cancers, particularly ovarian and breast cancer. This combination aims to exploit the convergent roles of PARP and PI3K in DNA damage repair and cell survival signaling pathways, leading to a potent synergistic anti-tumor effect. While direct preclinical studies on the combination of rucaparib camsylate with PI3K inhibitors are emerging, extensive research on the combination of other PARP inhibitors, notably olaparib (B1684210), with the PI3K inhibitor BKM120, provides a strong rationale and a predictive framework for the efficacy of this therapeutic approach.
This guide provides a comparative overview of the preclinical data supporting the combination of PARP and PI3K inhibitors, with a focus on the mechanistic rationale, synergistic effects on cancer cell viability and survival, and the underlying signaling pathways.
The Rationale for Combination: A Two-Pronged Attack
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] PI3K inhibitors disrupt this pathway, hindering tumor cell growth and survival. Concurrently, PARP inhibitors like rucaparib impede the repair of single-strand DNA breaks. In cancer cells with underlying DNA repair defects, such as BRCA mutations, this inhibition leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality.
Preclinical studies have revealed a crucial interplay between these two pathways. Inhibition of the PI3K pathway has been shown to downregulate the expression of key homologous recombination repair proteins, including BRCA1 and BRCA2, rendering cancer cells more susceptible to PARP inhibition.[2][3] This creates a synthetic lethal environment even in tumors without inherent BRCA mutations, thereby expanding the potential patient population that could benefit from this combination therapy.
Quantitative Analysis of Synergistic Effects
The synergistic anti-tumor activity of combining PARP and PI3K inhibitors has been demonstrated across various preclinical models. The following tables summarize key quantitative data from studies investigating the combination of the PARP inhibitor olaparib and the PI3K inhibitor BKM120 in ovarian and breast cancer cell lines. This data serves as a strong surrogate for the potential efficacy of a rucaparib-PI3K inhibitor combination.
Table 1: Synergistic Inhibition of Cell Viability in Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Reference |
| SKOV3 (PIK3CA mutant) | Olaparib | >10 | - | [2] |
| BKM120 | ~1.5 | - | [2] | |
| Olaparib + BKM120 | Synergistic reduction | <1 | [2] | |
| IGROV1 (PIK3CA mutant) | Olaparib | >10 | - | [2] |
| BKM120 | ~2.0 | - | [2] | |
| Olaparib + BKM120 | Synergistic reduction | <1 | [2] | |
| OVCA433 (PIK3CA wild-type) | Olaparib | >10 | - | [4] |
| BKM120 | ~0.8 | - | [4] | |
| Olaparib + BKM120 | Synergistic reduction | <1 | [4] |
Table 2: Enhancement of Apoptosis and DNA Damage in Ovarian Cancer Cells
| Cell Line | Treatment | Apoptosis (% of cells) | γH2AX foci (fold increase) | Reference |
| SKOV3 | Control | ~5% | 1 | [2] |
| Olaparib | ~10% | Moderate increase | [2] | |
| BKM120 | ~15% | Moderate increase | [2] | |
| Olaparib + BKM120 | ~40% | Significant increase | [2] | |
| IGROV1 | Control | ~4% | 1 | [2] |
| Olaparib | ~8% | Moderate increase | [2] | |
| BKM120 | ~12% | Moderate increase | [2] | |
| Olaparib + BKM120 | ~35% | Significant increase | [2] |
Table 3: In Vivo Tumor Growth Inhibition in a BRCA1-Related Breast Cancer Mouse Model
| Treatment Group | Tumor Doubling Time (days) | Reference |
| Vehicle | 5 | [5] |
| NVP-BKM120 (PI3K inhibitor) | 26 | [5] |
| Olaparib | Modest delay | [5] |
| NVP-BKM120 + Olaparib | >70 | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Synergistic mechanism of PARP and PI3K inhibitors.
Caption: In vitro experimental workflow.
Detailed Experimental Protocols
A summary of the typical methodologies employed in the preclinical assessment of PARP and PI3K inhibitor combinations is provided below.
Cell Viability Assay (e.g., CCK-8 or MTT)
-
Cell Seeding: Cancer cell lines (e.g., SKOV3, IGROV1 for ovarian cancer; MDA-MB-231, CAL51 for breast cancer) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the PARP inhibitor (e.g., olaparib), the PI3K inhibitor (e.g., BKM120), or the combination of both drugs. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay: After incubation, a solution of CCK-8 or MTT is added to each well, and the plates are incubated for an additional 1-4 hours. The absorbance is then measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each treatment is calculated. The synergistic effect of the combination treatment is determined by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.[2]
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the single agents or the combination at predetermined concentrations for 48 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
Data Analysis: The percentage of apoptotic cells in each treatment group is compared to the control group to determine the pro-apoptotic effect of the combination.
Western Blot Analysis
-
Protein Extraction: Following drug treatment for a specified duration (e.g., 48 hours), cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins such as phospho-AKT (p-AKT), γH2AX (a marker of DNA double-strand breaks), and cleaved PARP (a marker of apoptosis).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The preclinical data strongly support the synergistic interaction between PARP inhibitors and PI3K inhibitors in various cancer models. This combination therapy holds the potential to enhance anti-tumor efficacy and overcome resistance to single-agent treatments. While the data presented here predominantly features olaparib, the shared mechanism of action among PARP inhibitors suggests that this compound in combination with a PI3K inhibitor would likely exhibit similar synergistic effects. Further preclinical studies directly investigating the rucaparib-PI3K inhibitor combination are warranted to confirm these findings and to optimize dosing and scheduling for future clinical trials. The identification of predictive biomarkers, such as the downregulation of BRCA1/2 expression upon PI3K inhibition, will be crucial for patient selection and for realizing the full therapeutic potential of this promising combination strategy.[2][3]
References
- 1. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective use of PI3K inhibitor BKM120 and PARP inhibitor Olaparib to treat PIK3CA mutant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective use of PI3K inhibitor BKM120 and PARP inhibitor Olaparib to treat PIK3CA mutant ovarian cancer [dash.harvard.edu]
- 4. Combined inhibition of PI3K and PARP is effective in the treatment of ovarian cancer cells with wild-type PIK3CA genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining a PI3K inhibitor with a PARP inhibitor provides an effective therapy for BRCA1-related breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Rucaparib Camsylate
For researchers, scientists, and professionals in drug development, the proper disposal of pharmaceutical compounds like Rucaparib camsylate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also prevents the release of active pharmaceutical ingredients into ecosystems. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with regulatory standards.
Hazard Profile and Safety Precautions
Rucaparib is categorized as a hazardous drug, with reproductive toxicity being a primary concern.[1][2][3] It is suspected of damaging fertility or the unborn child.[1][2][3] Ingestion is also harmful.[2] Therefore, strict adherence to safety protocols during handling and disposal is paramount.
When managing this compound, it is essential to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection to avoid contact with skin and eyes.[1][4] Measures should also be taken to prevent the formation of dust and aerosols.[4]
| Hazard Classification & Handling Recommendations | Reference |
| Primary Hazard | Reproductive Toxicity, Category 2 |
| Hazard Statement | Suspected of damaging fertility or the unborn child. |
| Handling Precautions | - Handle in a well-ventilated place.- Wear suitable protective clothing, gloves, and eye/face protection.- Avoid formation of dust and aerosols. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[1][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[5][6] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific rules for pharmaceutical waste, including a prohibition on disposing of hazardous waste pharmaceuticals down the drain.[7][8]
1. Collection and Containment:
-
Collect unused this compound and any material contaminated with it (e.g., weighing boats, contaminated PPE) in a designated, suitable, and closed container labeled as hazardous waste.[1][4]
2. Disposal of Bulk Material:
-
The primary recommended method for disposal of bulk this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[4]
-
Do not dispose of this compound in standard laboratory or office trash.
-
Under no circumstances should this compound be discharged into sewers or drains.[4]
3. Disposal of Empty Containers:
-
Empty containers that held this compound should be managed as hazardous waste unless properly decontaminated.
-
Containers can be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Once decontaminated, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning.[4]
-
Combustible packaging materials may be disposed of via controlled incineration.[4]
4. Spills and Decontamination:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Avoid dust formation.[1]
-
Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[4]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Rucaparib Camsylate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Personal Protective Equipment, and Disposal.
Rucaparib camsylate is identified as a hazardous drug, primarily due to its potential to cause genetic defects and harm to fertility or an unborn child.[1] As a cytotoxic agent, stringent safety protocols are imperative to minimize exposure for all personnel involved in its handling.[2] This guide provides essential, step-by-step procedures for the safe management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to this compound. The following table summarizes the required PPE for various handling scenarios.
| Task | Required Personal Protective Equipment |
| Receiving and Storage | - Single pair of chemotherapy-tested gloves |
| Handling and Preparation (Compounding, Weighing, etc.) | - Double pair of chemotherapy-tested gloves- Disposable, low-permeability gown- Safety goggles with side shields- Face shield (if there is a risk of splashes)- NIOSH-approved respirator (if not handled in a containment device) |
| Administration | - Double pair of chemotherapy-tested gloves- Disposable, low-permeability gown- Safety goggles with side shields |
| Spill Cleanup | - Double pair of chemotherapy-tested gloves- Disposable, low-permeability gown- Safety goggles with side shields- Face shield- NIOSH-approved respirator |
| Waste Disposal | - Double pair of chemotherapy-tested gloves- Disposable, low-permeability gown |
Occupational Exposure Limits
No specific occupational exposure limits (OELs) have been established for this compound by regulatory agencies such as OSHA or ACGIH.[1] In the absence of a formal OEL, a control banding approach should be adopted, treating this compound as a highly potent compound and implementing the most stringent control measures to minimize any potential for exposure.
| Substance | Limit Value | Source |
| This compound | Not Established | N/A |
Operational Plan for Handling this compound
This section provides a procedural, step-by-step guide for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
PPE: Wear a single pair of chemotherapy-tested gloves during unpacking.
-
Segregation: Store this compound separately from non-hazardous materials in a clearly labeled, designated area.[3]
-
Storage Conditions: Keep the container tightly sealed in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[4]
Preparation and Handling
-
Designated Area: All handling of this compound that may generate dust or aerosols, such as weighing or compounding, must be conducted in a designated containment primary engineering control (C-PEC), such as a Class II biological safety cabinet or a containment ventilated enclosure.
-
PPE: Adhere to the PPE requirements outlined in the table above, including double gloving and wearing a disposable gown.
-
Aseptic Technique: Use aseptic techniques to minimize the generation of aerosols.
-
Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate agent, such as alcohol.[4]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuation: Evacuate non-essential personnel from the area.
-
Ventilation: Ensure the area is well-ventilated.
-
PPE: Don the full set of PPE required for spill cleanup.
-
Containment: Absorb liquids with a suitable material, such as diatomite or universal binders.[4] For powders, gently cover with damp absorbent material to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate deactivating agent, followed by a cleaning agent.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[5]
-
Waste Segregation: Segregate all this compound waste, including empty containers, contaminated PPE, and cleanup materials, from other laboratory waste.
-
Containerization: Place all hazardous waste into clearly labeled, leak-proof, and puncture-resistant containers.
-
Labeling: Label waste containers with "Hazardous Waste" and the specific chemical name.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Disposal Vendor: Arrange for pick-up and disposal by a licensed hazardous waste management company.
Experimental Protocols
The provision of detailed methodologies for specific laboratory experiments is beyond the scope of this safety and handling guide. For experimental protocols, please refer to relevant peer-reviewed publications or established in-house standard operating procedures. This document is intended to provide the essential safety and logistical framework within which such experiments should be conducted.
Visual Workflow for Spill Response
The following diagram illustrates the step-by-step workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
